Product packaging for (S)-Volinanserin(Cat. No.:CAS No. 139290-65-6)

(S)-Volinanserin

货号: B1684034
CAS 编号: 139290-65-6
分子量: 373.5 g/mol
InChI 键: HXTGXYRHXAGCFP-OAQYLSRUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Volinanserin is under investigation in clinical trial NCT00464243 (Efficacy and Safety of Volinanserin on Sleep Maintenance Insomnia - Polysomnographic Study).
VOLINANSERIN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
blocks 3,4-methylenedioxymethamphetamine (MDMA)-stimulated dopamine synthesis in vivo without affecting basal synthesis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28FNO3 B1684034 (S)-Volinanserin CAS No. 139290-65-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTGXYRHXAGCFP-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047363
Record name Volinanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139290-65-6
Record name (+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139290-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Volinanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139290656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Volinanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16351
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Volinanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOLINANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW71EE171J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-Volinanserin: A Comprehensive Technical Guide to its 5-HT2A Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A receptor (5-HT2A).[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the 5-HT2A receptor. The document details the quantitative pharmacology of this compound, outlines the experimental protocols used to characterize its activity, and illustrates the key signaling pathways involved. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of 5-HT2A antagonists.

Introduction to this compound and the 5-HT2A Receptor

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes within the central nervous system.[2] Activation of the 5-HT2A receptor by its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), initiates a signaling cascade that modulates neuronal activity, perception, cognition, and mood.[3] Dysregulation of the 5-HT2A receptor system has been implicated in various neuropsychiatric disorders, including schizophrenia, depression, and insomnia.[2][4]

This compound has been extensively utilized as a research tool to probe the function of the 5-HT2A receptor due to its high selectivity.[1] It has also been investigated in clinical trials for its potential therapeutic effects in treating conditions such as schizophrenia and insomnia, although it has not been marketed for these indications.[1][5] The primary mechanism underlying its therapeutic potential is its ability to block the effects of serotonin at the 5-HT2A receptor, thereby modulating downstream signaling pathways.

Quantitative Pharmacology of this compound

The interaction of this compound with the 5-HT2A receptor has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorLigandKi (nM)SpeciesAssay TypeReference
5-HT2AThis compound0.36Not SpecifiedRadioligand Binding[6][7]
5-HT2A[3H]MDL 100907~0.3RatRadioligand Binding[8]

Table 2: Receptor Selectivity of Volinanserin

ReceptorSelectivity (fold) over 5-HT2AReference
5-HT1c300[6][7]
alpha-1 adrenergic300[6][7]
Dopamine D2300[6][7]
5-HT2C~300[9]

Table 3: Functional Antagonism of this compound

AssayAgonistAntagonistAD50 (mg/kg)SpeciesModelReference
Head-Twitch ResponseDOI (1.0 mg/kg)Volinanserin0.0062MouseIn vivo[10]
Intracranial Self-StimulationDOI (1.0 mg/kg)Volinanserin0.0040RatIn vivo[10]
Head-Twitch ResponseLSD (0.32 mg/kg)Volinanserin0.00047MouseIn vivo[10]

Mechanism of Action: 5-HT2A Receptor Antagonism

This compound acts as a competitive antagonist at the 5-HT2A receptor. This means that it binds to the same site as the endogenous agonist, serotonin, but does not activate the receptor. By occupying the binding site, this compound prevents serotonin from binding and initiating the downstream signaling cascade. Some studies also suggest that volinanserin may act as an inverse agonist, meaning it can reduce the basal or constitutive activity of the receptor in the absence of an agonist.[9]

The 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is primarily coupled to the Gq/G11 family of G-proteins.[3] Upon activation by an agonist like serotonin, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3]

  • DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[11]

The increase in intracellular Ca2+ and the activation of PKC lead to a cascade of downstream cellular responses, including the modulation of ion channel activity, gene expression, and neurotransmitter release.

dot

G cluster_membrane Plasma Membrane cluster_gprotein Gq/11 Protein cluster_cytoplasm Cytoplasm Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor Serotonin->HTR2A Binds & Activates Volinanserin This compound Volinanserin->HTR2A Binds & Blocks Gq_alpha Gαq HTR2A->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Endoplasmic Reticulum (Ca2+ store) IP3->Ca_ER Binds to IP3R Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Targets Ca_cyto Intracellular Ca2+ Ca_ER->Ca_cyto Releases Ca_cyto->PKC Co-activates Ca_cyto->Cellular_Response Modulates Activity

Caption: 5-HT2A Receptor Signaling Pathway and the Antagonistic Action of this compound.

Therapeutic Implications of 5-HT2A Antagonism in Insomnia

The therapeutic rationale for using 5-HT2A antagonists like volinanserin for the treatment of insomnia is based on their ability to increase slow-wave sleep (deep sleep) and reduce nighttime awakenings.[12] Serotonin, acting through 5-HT2A receptors, is involved in promoting wakefulness and suppressing slow-wave sleep.[4] By blocking these receptors, volinanserin is thought to disinhibit the processes that promote deep, restorative sleep. Clinical trials have investigated the efficacy of volinanserin in patients with sleep maintenance insomnia.[13][14]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of this compound.

5-HT2A Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT2A receptor.

Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2A receptor by a test compound.

Materials:

  • Membrane preparation from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[15]

  • Radioligand: [3H]Ketanserin or another suitable 5-HT2A radioligand.[16]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM ketanserin).

  • Test compound (e.g., this compound) at various concentrations.

  • 96-well filter plates (e.g., GF/B or GF/C).[17]

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membrane preparation, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.[18]

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.

  • Dry the filter plate.

  • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

dot

G cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_separation Separation & Washing cluster_detection Detection & Analysis A Prepare Serial Dilutions of Test Compound B Prepare Reaction Mix: Membranes, Radioligand, Test Compound/Controls A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration (Cell Harvester) C->D E Wash Filters with Cold Buffer D->E F Dry Filters & Add Scintillation Cocktail E->F G Count Radioactivity (Scintillation Counter) F->G H Data Analysis: Calculate IC50 & Ki G->H

Caption: Experimental Workflow for a 5-HT2A Receptor Radioligand Binding Assay.

Serotonin-Induced Calcium Influx Assay

This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium triggered by a 5-HT2A receptor agonist.

Objective: To determine the potency (IC50) of a test compound in blocking agonist-induced calcium mobilization.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[19]

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 4).[19]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • 5-HT2A receptor agonist (e.g., serotonin).

  • Test compound (e.g., this compound).

  • A fluorescence plate reader capable of kinetic reads (e.g., FLIPR).

Procedure:

  • Plate the 5-HT2A expressing cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.[20]

  • Wash the cells with assay buffer to remove any extracellular dye.

  • Add the test compound at various concentrations to the wells and incubate for a predetermined time to allow for receptor binding.

  • Place the plate in the fluorescence plate reader.

  • Establish a baseline fluorescence reading.

  • Add the 5-HT2A agonist to all wells to stimulate the receptor and initiate calcium release.

  • Immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Determine the peak fluorescence response for each well.

  • Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Plate 5-HT2A Expressing Cells in 96-well Plate B Load Cells with Calcium-Sensitive Dye A->B C Wash Cells to Remove Excess Dye B->C D Add Test Compound (Antagonist) C->D E Establish Baseline Fluorescence D->E F Add Agonist (e.g., 5-HT) & Record Fluorescence E->F G Determine Peak Fluorescence Response F->G H Calculate % Inhibition & Determine IC50 G->H

Caption: Experimental Workflow for a Serotonin-Induced Calcium Influx Assay.

Conclusion

This compound is a valuable pharmacological tool for studying the 5-HT2A receptor. Its high potency and selectivity make it an ideal antagonist for both in vitro and in vivo investigations. The data and protocols presented in this guide provide a comprehensive overview of the mechanism of action of this compound and serve as a resource for researchers in the field of neuroscience and drug discovery. Understanding the intricate details of how compounds like this compound interact with their targets is crucial for the development of novel therapeutics for a range of neuropsychiatric disorders.

References

The Selectivity Profile of (S)-Volinanserin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Volinanserin , also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. Its remarkable affinity and selectivity have established it as a critical tool in neuroscience research and as a candidate for various therapeutic applications. This technical guide provides an in-depth overview of the selectivity profile of this compound, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathway.

Quantitative Selectivity Profile

This compound exhibits sub-nanomolar affinity for the 5-HT2A receptor, with significantly lower affinity for other serotonin receptor subtypes and various other neurotransmitter receptors. This high degree of selectivity is crucial for its specific pharmacological effects.

Table 1: Binding Affinity of this compound for Serotonin and Other Receptors
Receptor SubtypeSpeciesKi (nM)Fold Selectivity vs. 5-HT2AReference
5-HT2A Human0.14 - 0.19 (Kd)-[1]
Rat0.36-[2]
Rat0.56 (KD)-[3]
5-HT1A Rat>10,000>18,000x[3][4]
5-HT1C (now 5-HT2C) Rat>108>300x[2]
5-HT2C Human->100x[5]
α1-Adrenergic Rat>108>300x[2]
Dopamine D2 Rat>108>300x[2]
Sigma Rat->100x[6]
Kappa Opioid Human102.71~285x[4]
Mu Opioid Human132.48~368x[4]

Note: Ki values represent the inhibition constant, indicating the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies higher binding affinity. Kd represents the equilibrium dissociation constant.

Table 2: Functional Antagonist Potency of this compound
AssayCell LineAgonistIC50 (nM)Reference
5-HT-stimulated inositol (B14025) phosphate (B84403) accumulationNIH 3T3 cells (rat 5-HT2A receptor)5-HTSub-nanomolar[6]

Note: IC50 represents the concentration of an antagonist that inhibits the response to an agonist by 50%.

Experimental Protocols

The characterization of this compound's selectivity profile relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes prepared from CHO-K1 cells stably transfected with the human 5-HT2A receptor, or rat cortical homogenates.[3][7]

  • Radioligand: [3H]MDL 100,907 or [3H]ketanserin.[3][8]

  • Test Compound: this compound at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 1 µM Ketanserin).[9]

  • Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]

  • Filtration System: 96-well filter plates (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).[10][11]

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.[10] On the day of the assay, thaw and resuspend the membranes in the final assay buffer.[10]

  • Assay Setup: In a 96-well plate, combine the receptor preparation, the radioligand at a fixed concentration (e.g., 0.5 nM), and varying concentrations of the test compound this compound).[3][10]

  • Incubation: Incubate the plates at 37°C for 15-20 minutes to reach equilibrium.[3][11]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration onto the filter plates. This separates the bound from the free radioligand. Wash the filters with ice-cold wash buffer.[10]

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Receptor Membranes Incubation Incubate at 37°C Membrane->Incubation Radioligand [3H]Radioligand Radioligand->Incubation Compound This compound Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Ki Counting->Analysis

Workflow for a typical radioligand binding assay.
Calcium Mobilization Assay

This functional assay measures a compound's ability to antagonize the downstream signaling of a Gq-coupled receptor, such as the 5-HT2A receptor.

Objective: To determine the functional potency (IC50) of this compound in blocking 5-HT-induced calcium release.

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.[12]

  • Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent probe.[13]

  • Agonist: Serotonin (5-HT).

  • Antagonist: this compound.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES and BSA.[14]

  • Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR).[13]

Procedure:

  • Cell Seeding: Seed the cells in black-walled, clear-bottom 96-well plates and grow to confluence.[14]

  • Dye Loading: Incubate the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. The dye will enter the cells and become activated.[14][15]

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate to allow the antagonist to bind to the receptors.[12]

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. The instrument will inject a fixed concentration of the agonist (5-HT) into the wells while simultaneously measuring the change in fluorescence intensity over time.[13]

  • Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium concentration. Plot the agonist-induced calcium response against the concentration of this compound to determine the IC50 value.

5-HT2A Receptor Signaling Pathway

This compound acts as an antagonist at the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[9][16] Binding of an agonist (like serotonin) to the receptor initiates a cascade of intracellular events. This compound blocks this initiation step.

The key steps in the Gq/11 signaling cascade are:

  • Receptor Activation: An agonist binds to the 5-HT2A receptor.

  • G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.[17]

  • PLC Activation: The activated Gαq subunit dissociates and activates Phospholipase C (PLC).[16]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16]

  • Downstream Effects:

    • IP3 binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[16]

    • DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[17]

These signaling events lead to a variety of cellular responses.

Gq_Signaling_Pathway Serotonin Serotonin (Agonist) Receptor 5-HT2A Receptor Serotonin->Receptor Activates Volinanserin This compound (Antagonist) Volinanserin->Receptor Blocks Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Response Cellular Responses Ca->Response PKC->Response

The 5-HT2A receptor Gq signaling pathway.

References

Chemical structure and synthesis of (S)-Volinanserin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Synthesis of (S)-Volinanserin

Introduction

This compound, also known as MDL 100,907, is a potent and highly selective antagonist of the 5-HT2A serotonin (B10506) receptor.[1][2][3] It has been a valuable tool in scientific research for investigating the function of the 5-HT2A receptor and was clinically tested for its potential as an antipsychotic, antidepressant, and treatment for insomnia, although it was never brought to market.[1] This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is the (S)-enantiomer of the racemic compound Volinanserin. The active enantiomer, however, is the (R)-(+)-enantiomer.[4] Below is a summary of its key chemical properties.

PropertyValue
IUPAC Name (S)-(2,3-dimethoxyphenyl)(1-(2-(4-fluorophenyl)ethyl)piperidin-4-yl)methanol
Synonyms (S)-MDL 100,907, (S)-M 100907
CAS Number 175673-57-1
Chemical Formula C22H28FNO3
Molecular Weight 373.47 g/mol [1]
Appearance Crystalline solid[5]
Solubility Soluble in ethanol (B145695) (~20 mg/ml), DMSO (~15 mg/ml), and DMF (~25 mg/ml). Sparingly soluble in aqueous buffers.[5]

Synthesis of this compound

The synthesis of Volinanserin is a multi-step process that can be adapted to produce the specific (S)-enantiomer through chiral resolution. One common synthetic route begins with ethyl isonipecotate.[1]

Experimental Protocol for the Synthesis of Racemic Volinanserin
  • Boc Protection of Ethyl Isonipecotate: Ethyl isonipecotate is protected with a di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to yield ethyl N-Boc-4-piperidinecarboxylate.[1]

  • Formation of the Weinreb Amide: The resulting ester undergoes an ester-amide interchange with N,O-dimethylhydroxylamine hydrochloride using a coupling agent like carbonyldiimidazole (CDI) to form 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine.[1][4]

  • Weinreb Ketone Synthesis: A Weinreb ketone synthesis is performed by reacting the amide with the lithium salt of 1,2-dimethoxybenzene (B1683551) to produce 1-Boc-4-(2,3-dimethoxybenzoyl)piperidine.[1][4]

  • Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), to give (2,3-dimethoxyphenyl)-piperidin-4-ylmethanone.[1][4]

  • Reduction of the Ketone: The ketone is reduced to a racemic alcohol, (2,3-dimethoxyphenyl)-piperidin-4-ylmethanol, using a reducing agent like sodium borohydride.[1][4]

  • N-Alkylation: The secondary nitrogen of the piperidine (B6355638) ring is alkylated via an SN2 reaction with 4-fluorophenethyl bromide to yield racemic Volinanserin.[1]

Chiral Resolution

To obtain this compound, a chiral resolution of an intermediate is performed. The racemic alcohol intermediate, (2,3-dimethoxyphenyl)-piperidin-4-ylmethanol, can be resolved using a chiral acid, such as (R)-mandelic acid.[4] The diastereomeric salts are then separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the free (S)-alcohol, which is then carried forward to the final N-alkylation step to yield this compound. The choice of solvent for crystallization is crucial for obtaining a good yield of the resolved salt.[4]

Mechanism of Action and Signaling Pathway

Volinanserin acts as a selective antagonist at the 5-HT2A receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq/11 signaling pathway.[6] Upon binding of the endogenous ligand serotonin (5-HT), the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking the 5-HT2A receptor, Volinanserin inhibits these downstream signaling events.[6]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag pip2 PIP2 pip2->plc ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc serotonin Serotonin (5-HT) serotonin->receptor Activates volinanserin This compound volinanserin->receptor Blocks

Caption: 5-HT2A Receptor Signaling Pathway and Inhibition by this compound.

Pharmacological Data

Volinanserin exhibits high affinity and selectivity for the 5-HT2A receptor.

Receptor/TransporterKi (nM)
5-HT2A 0.36[2][3]
5-HT2C 88[7]
α1-adrenergic 128[7]
Dopamine D2 >100

Experimental Workflow Example: In Vivo Locomotor Activity Assay

The following workflow describes a typical experiment to assess the effect of this compound on d-amphetamine-stimulated locomotor activity in mice.[2]

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_data_collection Data Collection cluster_analysis Analysis acclimatization Acclimatize Mice (90 min) injection Inject this compound and d-amphetamine acclimatization->injection placement Return Mice to Activity Boxes injection->placement measurement Measure Locomotor Activity (90 min) placement->measurement data_analysis Analyze and Compare Activity Data measurement->data_analysis

Caption: Workflow for assessing locomotor activity in mice.

Synthesis Pathway Overview

The following diagram illustrates the key steps in the synthesis of racemic Volinanserin.

Synthesis_Pathway start Ethyl Isonipecotate boc_protected Ethyl N-Boc-4- piperidinecarboxylate start->boc_protected Boc Anhydride weinreb_amide Weinreb Amide boc_protected->weinreb_amide N,O-dimethylhydroxylamine CDI ketone Protected Ketone weinreb_amide->ketone 1,2-dimethoxybenzene (Weinreb Ketone Synthesis) deprotected_ketone Deprotected Ketone ketone->deprotected_ketone TFA racemic_alcohol Racemic Alcohol deprotected_ketone->racemic_alcohol NaBH4 s_alcohol (S)-Alcohol racemic_alcohol->s_alcohol Chiral Resolution ((R)-mandelic acid) final_product This compound s_alcohol->final_product 4-fluorophenethyl bromide (N-Alkylation)

Caption: Key steps in the synthesis of this compound.

References

In-depth Technical Guide: The Binding Affinity of (S)-Volinanserin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Volinanserin, with a specific focus on the (S)-enantiomer. It includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support advanced research and drug development efforts.

Core Topic: Binding Affinity (Ki) of (S)-Volinanserin

This compound is one of the two stereoisomers of the compound commonly known as MDL 100,907. The other, the R-(+)-enantiomer, is referred to as Volinanserin and is recognized as the more pharmacologically active form.[1] Extensive research has characterized Volinanserin (the R-enantiomer) as a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[2][3]

The widely reported sub-nanomolar affinity for MDL 100,907 is attributed to its R-(+)-enantiomer, Volinanserin.

Data Presentation: Quantitative Binding Affinity

The following tables summarize the binding affinities (Ki) of Volinanserin (R-(+)-enantiomer) and related compounds for the 5-HT2A receptor and other relevant receptors.

Table 1: Binding Affinity of Volinanserin (R-(+)-enantiomer) for the 5-HT2A Receptor

CompoundReceptorRadioligandTissue SourceKi (nM)Reference
Volinanserin (MDL 100,907)5-HT2A[3H]MDL 100,907Rat Cortical Homogenates0.56 (Kd)[2]
Volinanserin (MDL 100,907)5-HT2A[11C]MDL 100,907In vitro0.2[4]
Volinanserin (MDL 100,907)5-HT2AN/AN/A0.36[3][5]
Volinanserin (MDL 100,907)5-HT2A[3H]MDL 100,907Human and Monkey Brain0.14-0.19 (Kd)[6]

Table 2: Selectivity Profile of Volinanserin (R-(+)-enantiomer)

ReceptorKi (nM)Fold Selectivity vs. 5-HT2A (using Ki ≈ 0.36 nM)
5-HT1C>100>277
α1-adrenergic>100>277
Dopamine D2>100>277

Note: The selectivity is reported to be over 100-fold for a range of other receptors.[3]

Experimental Protocols

The determination of the binding affinity (Ki) of a compound like Volinanserin for the 5-HT2A receptor is typically achieved through a competitive radioligand binding assay. Below is a detailed methodology based on established protocols.

Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor

1. Membrane Preparation:

  • From Cultured Cells (e.g., HEK293 or CHO cells stably expressing human 5-HT2A receptors):

    • Culture cells to 70-90% confluency.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells and centrifuge at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, supplemented with protease inhibitors).[7]

    • Homogenize the cells on ice using a mechanical homogenizer.[7]

    • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to remove nuclei and cell debris.[7]

    • Transfer the supernatant to a fresh tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.[7]

    • Wash the membrane pellet with homogenization buffer and repeat the high-speed centrifugation.[7]

    • Resuspend the final pellet in a storage buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose) and store in aliquots at -80°C.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • From Tissue (e.g., Rat Frontal Cortex):

    • Dissect the tissue of interest on ice.

    • Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.

    • Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.

    • Determine the protein concentration.

2. Radioligand Binding Assay (96-well plate format):

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl2, pH 7.4.

    • Radioligand: [3H]Ketanserin or [3H]MDL 100,907 at a final concentration close to its Kd (e.g., 0.5 - 2 nM).

    • Unlabeled Ligand for Non-specific Binding: A high concentration (e.g., 1-10 µM) of a known 5-HT2A antagonist like spiperone (B1681076) or unlabeled Volinanserin.

    • Test Compound (this compound): Prepare serial dilutions over a wide concentration range (e.g., 10^-11 M to 10^-5 M).

  • Assay Setup (in triplicate):

    • Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding Wells: Add the unlabeled ligand, radioligand, and membrane preparation.

    • Competition Wells: Add the test compound dilutions, radioligand, and membrane preparation.

    • The final assay volume is typically 250 µL per well.[8]

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (typically 15-60 minutes).[2]

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C or GF/B), pre-soaked in a solution like 0.3-0.5% polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filters.

    • Add scintillation cocktail to each filter.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound (this compound).

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Signaling Pathways

This compound, as an antagonist at the 5-HT2A receptor, blocks the downstream signaling cascades initiated by the binding of the endogenous agonist, serotonin (5-HT). The primary signaling pathway involves the Gq protein, leading to the activation of phospholipase C. A secondary pathway involving β-arrestin is also recognized.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response PKC->Response Leads to Ca->Response Leads to Serotonin Serotonin (5-HT) (Agonist) Serotonin->Receptor Activates Volinanserin This compound (Antagonist) Volinanserin->Receptor Blocks

Caption: 5-HT2A Receptor Gq-Mediated Signaling Pathway.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Activated 5-HT2A Receptor BetaArrestin β-Arrestin Receptor->BetaArrestin Recruits ERK ERK Signaling BetaArrestin->ERK Initiates Internalization Receptor Internalization & Desensitization BetaArrestin->Internalization Mediates AltSignaling Alternative Signaling ERK->AltSignaling Leads to

Caption: 5-HT2A Receptor β-Arrestin-Mediated Pathway.

Experimental Workflow

The following diagram illustrates the workflow for the competitive radioligand binding assay described in the protocol section.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis MembranePrep 1. 5-HT2A Receptor Membrane Preparation ReagentPrep 2. Reagent Preparation (Radioligand, Buffers, Test Compound Dilutions) MembranePrep->ReagentPrep AssaySetup 3. Assay Setup in 96-well Plate (Total, Non-specific, Competition) ReagentPrep->AssaySetup Incubation 4. Incubation to Equilibrium AssaySetup->Incubation Filtration 5. Filtration and Washing Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting DataAnalysis 7. Data Analysis (IC50 Determination) Counting->DataAnalysis KiCalc 8. Ki Calculation (Cheng-Prusoff Equation) DataAnalysis->KiCalc

Caption: Workflow for Competitive Radioligand Binding Assay.

References

An In-depth Technical Guide to the Pharmacological Properties of MDL 100,907 for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL 100,907, also known as Volinanserin, is a potent and highly selective serotonin (B10506) 5-HT2A receptor antagonist.[1][2] Its chemical name is R-(+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidine-methanol.[1][3] This compound has been instrumental in neuroscience research for investigating the physiological and pathological roles of the 5-HT2A receptor.[2] Due to its high selectivity, MDL 100,907 serves as a crucial tool for elucidating the receptor's involvement in various brain functions and its implications in neuropsychiatric disorders such as schizophrenia and depression.[3][4][5] Although it was investigated in clinical trials as a potential antipsychotic, it was never brought to market.[2] This guide provides a comprehensive overview of its pharmacological properties, experimental applications, and the underlying mechanisms of action.

Pharmacodynamics

The primary mechanism of action of MDL 100,907 is its high-affinity, selective antagonism of the 5-HT2A receptor.[1][3] This property has been consistently demonstrated across a range of in vitro and in vivo studies.

Binding Profile and Selectivity

MDL 100,907 exhibits sub-nanomolar affinity for the 5-HT2A receptor, with significantly lower affinity for other serotonin receptor subtypes and various other neurotransmitter receptors.[1][3][6] This high degree of selectivity makes it an exceptional tool for isolating the effects of 5-HT2A receptor blockade. Radioligand binding studies using [3H]MDL 100,907 have confirmed its high affinity and specificity in rat, monkey, and human brain tissues.[6][7]

Parameter Receptor Value Species/Tissue Reference
Ki 5-HT2A0.36 nM-[1]
Kd 5-HT2A0.56 nMRat Cortical Homogenates[6]
Kd 5-HT2A0.3 nMRat Brain[8]
Kd 5-HT2A0.14-0.19 nMHuman Brain[7]
Kd 5-HT2A0.16-0.19 nMMonkey Brain[7]
IC50 5-HT2A3.3-5.1 nM-[1]
EC50 NMDA-induced response potentiation14 nmol/LRat Medial Prefrontal Cortex[9]

Table 1: In Vitro Binding and Functional Parameters of MDL 100,907.

Functional Activity

Functionally, MDL 100,907 acts as a potent 5-HT2A antagonist. In vitro, it effectively reverses 5-HT-stimulated inositol (B14025) phosphate (B84403) accumulation in cells transfected with the rat 5-HT2A receptor, demonstrating its ability to block the Gq/11 signaling pathway typically activated by serotonin at this receptor.[3][10]

Neurochemical and Electrophysiological Effects

MDL 100,907 significantly modulates key neurotransmitter systems implicated in psychiatric disorders, most notably the dopamine (B1211576) and glutamate (B1630785) systems.

Modulation of the Dopaminergic System

A key finding in the pharmacology of MDL 100,907 is its ability to increase dopamine efflux, particularly in the medial prefrontal cortex (mPFC).[4] This effect is thought to be mediated by the blockade of inhibitory 5-HT2A receptors, leading to a disinhibition of dopamine release.[4] This property is consistent with the hypothesis that 5-HT2A receptor antagonism contributes to the therapeutic profile of atypical antipsychotics.[4] However, the effect on dopamine neuron activity can be complex; acute administration has been shown to increase the number of spontaneously active dopamine neurons in the substantia nigra pars compacta (SNC) and ventral tegmental area (VTA), while repeated administration led to a decrease.[11]

Interaction with the Glutamatergic System

MDL 100,907 has been shown to facilitate N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission in pyramidal neurons of the mPFC.[9] It produces a substantial, concentration-dependent increase in NMDA-induced responses without affecting AMPA receptor-mediated responses.[9] This potentiation of NMDA receptor function may contribute to its potential antipsychotic effects, particularly on the negative and cognitive symptoms of schizophrenia.[9] Furthermore, studies suggest that the antiparkinsonian effects of MDL 100,907 may be mediated by the regulation of striatal glutamate.[12]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal (PFC Pyramidal Neuron) 5HT_neuron Serotonergic Neuron 5HT2A 5-HT2A Receptor 5HT_neuron->5HT2A 5-HT DA_neuron Dopaminergic Neuron (VTA) DA_release Dopamine Release (in PFC) DA_neuron->DA_release Glu_neuron Glutamatergic Neuron (PFC) Glu_release Glutamate Release Glu_neuron->Glu_release 5HT2A->DA_neuron Inhibition 5HT2A->Glu_neuron Inhibition NMDA_R NMDA Receptor Neuronal_Activity Enhanced Neuronal Activity NMDA_R->Neuronal_Activity MDL MDL 100,907 MDL->5HT2A Antagonism Glu_release->NMDA_R Glutamate

Caption: MDL 100,907 blocks inhibitory 5-HT2A receptors, increasing DA and Glu release.

In Vivo Pharmacology and Behavioral Effects

Preclinical behavioral studies have characterized MDL 100,907 as a putative atypical antipsychotic agent.

  • Antipsychotic-like Activity: It potently inhibits head-twitch responses induced by 5-HTP in rats or 5-MeO-DMT in mice, a classic in vivo measure of 5-HT2A receptor antagonism.[3] It also reduces locomotor activity stimulated by MDMA and amphetamine.[3][13] Importantly, it does not antagonize apomorphine-induced stereotypes, suggesting a lack of extrapyramidal side effect liability.[3]

  • Antidepressant-like Effects: MDL 100,907 demonstrates antidepressant-like effects in rodent models and can produce a synergistic antidepressant-like effect when combined with selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (B1211875).[14]

  • Neuroprotection: The compound has shown neuroprotective properties, protecting cultured dopaminergic neurons from MPP+-induced toxicity.[1]

Pharmacokinetics

MDL 100,907 is well absorbed after oral administration but undergoes significant first-pass metabolism to an active metabolite, MDL 105,725.[15] Despite this, MDL 100,907 demonstrates good blood-brain barrier permeability, being about four times more permeable than its metabolite.[15] In humans, it has a rapid absorption and an elimination half-life of 6 to 9 hours.[5] Positron Emission Tomography (PET) studies have confirmed that it readily enters the human brain and binds to 5-HT2A receptors in a dose-dependent and saturable manner.[5]

Clinical Research

Human studies using PET with radiolabeled MDL 100,907 ([11C]MDL 100,907) have been pivotal in understanding 5-HT2A receptor distribution and occupancy in both healthy individuals and patient populations.[5][16] These studies have shown that oral doses of MDL 100,907 can achieve high levels of 5-HT2A receptor occupancy (>90%) in the brain.[5][17] While clinical trials for schizophrenia did not lead to its market approval, the compound remains an invaluable tool for clinical research.[2][18]

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a method to determine the binding affinity of MDL 100,907 using [3H]MDL 100,907 in rat cortical homogenates, based on methodologies described in the literature.[6]

  • Tissue Preparation:

    • Male Wistar rat frontal cortices are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at 48,000 x g for 15 minutes. The resulting pellet is resuspended in fresh buffer and centrifuged again.

    • The final pellet is resuspended in assay buffer to a final protein concentration of approximately 100-200 µ g/tube .

  • Saturation Binding Assay:

    • Aliquots of the membrane homogenate are incubated with increasing concentrations of [3H]MDL 100,907 (e.g., 0.05 - 5.0 nM).

    • Non-specific binding is determined in the presence of a high concentration of unlabeled MDL 100,907 (e.g., 1 µM) or another 5-HT2A antagonist like ketanserin.

    • Incubation is carried out at 37°C for 15-30 minutes.

  • Data Collection and Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • Filters are washed with ice-cold buffer to remove unbound radioligand.

    • Radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • The data (specific binding vs. radioligand concentration) are analyzed using non-linear regression to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).

start Start: Rat Frontal Cortex homogenize Homogenize in Tris-HCl Buffer start->homogenize centrifuge1 Centrifuge (48,000 x g, 15 min) homogenize->centrifuge1 resuspend1 Resuspend Pellet centrifuge1->resuspend1 centrifuge2 Centrifuge Again resuspend1->centrifuge2 resuspend2 Resuspend Final Pellet in Assay Buffer centrifuge2->resuspend2 incubate Incubate with [3H]MDL 100,907 (Total & Non-specific Tubes) resuspend2->incubate filter Rapid Filtration (GF/B filters) incubate->filter wash Wash Filters with Cold Buffer filter->wash count Liquid Scintillation Counting wash->count analyze Analyze Data (Non-linear Regression) Determine Kd and Bmax count->analyze

Caption: Workflow for a [3H]MDL 100,907 radioligand binding assay.

Protocol 2: In Vivo Microdialysis for Dopamine Release in the mPFC

This protocol outlines a typical microdialysis experiment in rats to measure the effect of MDL 100,907 on dopamine efflux in the medial prefrontal cortex.[4]

  • Surgical Implantation:

    • Male Sprague-Dawley rats are anesthetized (e.g., with isoflurane (B1672236) or ketamine/xylazine).

    • A guide cannula is stereotaxically implanted, targeting the mPFC. The cannula is secured with dental cement.

    • Animals are allowed to recover for several days post-surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • After a stabilization period (e.g., 1-2 hours), baseline dialysate samples are collected every 20 minutes.

  • Drug Administration and Sample Collection:

    • After establishing a stable baseline, MDL 100,907 (or vehicle) is administered systemically (e.g., subcutaneously or intraperitoneally).

    • Dialysate samples continue to be collected for at least 2-3 hours post-injection.

  • Neurochemical Analysis:

    • Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Results are typically expressed as a percentage change from the average baseline concentration.

cluster_0 Pre-Experiment cluster_1 Experiment Day Anesthesia Anesthetize Rat Surgery Implant Guide Cannula (mPFC) Anesthesia->Surgery Recovery Allow Recovery (days) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Drug_Admin Administer MDL 100,907 Baseline->Drug_Admin Post_Drug_Collection Collect Post-Drug Samples Drug_Admin->Post_Drug_Collection Analysis Analyze Dopamine (HPLC-ED) Post_Drug_Collection->Analysis

Caption: Logical flow of an in vivo microdialysis experiment.

Conclusion

MDL 100,907 is a highly selective and potent 5-HT2A receptor antagonist that has proven to be an indispensable tool in neuroscience research. Its well-characterized pharmacology, including its high affinity for the 5-HT2A receptor and its modulatory effects on dopaminergic and glutamatergic systems, allows for precise investigation of this receptor's function. The detailed protocols and established findings associated with MDL 100,907 provide a solid foundation for researchers exploring the role of 5-HT2A receptors in health and disease, and for professionals involved in the development of novel therapeutics for neuropsychiatric disorders.

References

The Rise and Stall of a Promising Research Tool: A Technical History of Volinanserin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the Core History and Development of Volinanserin as a Research Tool for Researchers, Scientists, and Drug Development Professionals.

Volinanserin, also known by its developmental code MDL 100,907, has carved a significant niche in neuroscience research as a highly potent and selective 5-HT2A receptor inverse agonist. Despite its ultimate failure to reach the market as a therapeutic for schizophrenia, depression, or insomnia, its journey from synthesis to clinical trials has provided invaluable insights into the role of the 5-HT2A receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of Volinanserin's history, its mechanism of action, detailed experimental protocols for its characterization, and a summary of its preclinical and clinical findings.

A Selective Tool for a Complex Target

Developed by scientists at Marion Merrell Dow, Volinanserin emerged from a research program aimed at creating a highly specific antagonist for the 5-HT2A receptor, a key player in the central nervous system. Its remarkable selectivity, with a more than 100-fold greater affinity for the 5-HT2A receptor over other serotonin (B10506) receptor subtypes and other neurotransmitter receptors, quickly established it as a gold-standard research tool.[1]

Volinanserin's primary mechanism of action is as an inverse agonist at the 5-HT2A receptor. This means it not only blocks the effects of the endogenous agonist, serotonin, but also reduces the receptor's basal, constitutive activity. This action modulates downstream signaling pathways primarily coupled through Gq/11 proteins, leading to the inhibition of phospholipase C (PLC) and subsequent reductions in inositol (B14025) phosphate (B84403) (IP) production and intracellular calcium mobilization.

From the Benchtop to the Clinic: A Timeline of Development

Volinanserin's development trajectory saw it progress from initial synthesis and preclinical characterization to extensive clinical trials. It was investigated as a potential antipsychotic, with the hypothesis that selective 5-HT2A receptor antagonism could offer therapeutic benefits without the extrapyramidal side effects associated with dopamine (B1211576) D2 receptor antagonists.[1] However, clinical trials in patients with schizophrenia ultimately failed to demonstrate sufficient efficacy compared to existing treatments like haloperidol, leading to the discontinuation of its development for this indication.[2]

The journey didn't end there. Volinanserin was also explored as a potential antidepressant and as a treatment for sleep maintenance insomnia.[3][4] While it showed some promise in improving sleep architecture, development for these indications was also eventually halted.[4]

Quantitative Profile of Volinanserin

The following tables summarize the key quantitative data that define Volinanserin's pharmacological profile.

Table 1: In Vitro Binding Affinities and Functional Potencies

ParameterReceptor/AssaySpeciesValue
Ki5-HT2AHuman0.36 - 0.85 nM
Ki5-HT1CHuman88 nM
Kiα1-adrenergicHuman128 nM
KiSigmaHuman87 nM
IC505-HT-stimulated inositol phosphate accumulationRat (transfected NIH 3T3 cells)3.3 - 5.1 nM

Table 2: In Vivo Preclinical Data

ParameterModelSpeciesValue (ED50)
Inhibition of d-amphetamine-stimulated locomotor activityLocomotor ActivityMouse0.3 mg/kg (i.p.)
Catalepsy InductionCatalepsy TestRat10 - 50 mg/kg

Table 3: Pharmacokinetic Parameters

ParameterSpeciesRoute of AdministrationDetails
MetabolismRat, DogOralExtensive first-pass metabolism to an active metabolite (MDL 105,725)
Blood-Brain Barrier PermeabilityRati.v. and OralPermeability of Volinanserin is more than four times that of its active metabolite.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are the core experimental protocols used to characterize Volinanserin.

Protocol 1: 5-HT2A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Volinanserin for the 5-HT2A receptor.

Materials:

  • Radioligand: [3H]Ketanserin

  • Membrane Preparation: Homogenates from rat brain cortex or cells expressing human 5-HT2A receptors.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Non-specific Binding Control: Mianserin (B1677119) (10 µM)

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter

Procedure:

  • Prepare membrane homogenates and determine protein concentration.

  • In a 96-well plate, add assay buffer, a fixed concentration of [3H]Ketanserin, and varying concentrations of Volinanserin (or other competing ligands).

  • For non-specific binding determination, add mianserin instead of Volinanserin.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Inositol Phosphate (IP) Accumulation Assay

Objective: To assess the functional antagonist/inverse agonist activity of Volinanserin by measuring its effect on 5-HT-stimulated IP production.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Labeling Agent: myo-[3H]inositol

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar buffer containing LiCl (to inhibit inositol monophosphatase).

  • Agonist: Serotonin (5-HT)

  • Lysis Buffer: Perchloric acid or similar acidic solution.

  • Ion-exchange Chromatography Columns: Dowex AG1-X8 resin.

Procedure:

  • Plate the cells in multi-well plates and allow them to adhere.

  • Label the cells by incubating them with myo-[3H]inositol in inositol-free medium for 24-48 hours.

  • Wash the cells to remove unincorporated [3H]inositol.

  • Pre-incubate the cells with varying concentrations of Volinanserin or vehicle in stimulation buffer containing LiCl.

  • Stimulate the cells with a fixed concentration of 5-HT (or vehicle for basal measurement) for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding ice-cold lysis buffer.

  • Separate the total inositol phosphates from free [3H]inositol using ion-exchange chromatography.

  • Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Analyze the data to determine the IC50 of Volinanserin for inhibiting the 5-HT-stimulated IP accumulation.

Protocol 3: Intracellular Calcium Mobilization Assay

Objective: To measure the ability of Volinanserin to block 5-HT-induced increases in intracellular calcium.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: HBSS or similar physiological buffer.

  • Agonist: Serotonin (5-HT)

  • Fluorescence Plate Reader: (e.g., FLIPR or FlexStation)

Procedure:

  • Plate cells in black-walled, clear-bottom 96-well plates.

  • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C.

  • Wash the cells to remove excess dye.

  • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

  • Add varying concentrations of Volinanserin to the wells and incubate.

  • Inject a fixed concentration of 5-HT into the wells and immediately measure the change in fluorescence intensity over time.

  • The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

  • Analyze the data to determine the IC50 of Volinanserin for inhibiting the 5-HT-induced calcium response.

Visualizing the Science: Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G Volinanserin Development and Investigation Timeline cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_research Continued Use as a Research Tool Synthesis Synthesis of MDL 100,907 InVitro In Vitro Characterization (Binding & Functional Assays) Synthesis->InVitro High Selectivity & Potency InVivo In Vivo Studies (Animal Models) InVitro->InVivo Antipsychotic-like Profile PhaseI Phase I Trials (Safety & Tolerability) InVivo->PhaseI PhaseII_Schizo Phase II Trials (Schizophrenia) PhaseI->PhaseII_Schizo Progression PhaseII_Dep Phase II/III Trials (Depression & Insomnia) PhaseI->PhaseII_Dep Exploration of new indications Discontinuation Discontinuation of Development PhaseII_Schizo->Discontinuation Lack of Efficacy PhaseII_Dep->Discontinuation Development Halted ResearchTool Widespread use in 5-HT2A Receptor Research Discontinuation->ResearchTool

Caption: A flowchart illustrating the developmental timeline of Volinanserin.

G 5-HT2A Receptor Signaling and the Action of Volinanserin cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Receptor 5-HT2A Receptor Gq11 Gq/11 Receptor->Gq11 Couples to Receptor->Gq11 Reduces Basal Activity PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Ca->PKC Serotonin Serotonin (Agonist) Serotonin->Receptor Activates Volinanserin Volinanserin (Inverse Agonist) Volinanserin->Receptor Binds and Stabilizes Inactive State

Caption: The signaling pathway of the 5-HT2A receptor and the inhibitory effect of Volinanserin.

G Experimental Workflow for In Vitro Characterization of Volinanserin cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment start Start prep_membranes Prepare Receptor Membrane Homogenates start->prep_membranes culture_cells Culture 5-HT2A Expressing Cells start->culture_cells run_binding_assay Perform Radioligand Binding Assay ([3H]Ketanserin) prep_membranes->run_binding_assay calc_ki Calculate Ki Value run_binding_assay->calc_ki end Pharmacological Profile of Volinanserin calc_ki->end run_ip_assay Perform Inositol Phosphate Assay culture_cells->run_ip_assay run_ca_assay Perform Calcium Mobilization Assay culture_cells->run_ca_assay calc_ic50 Calculate IC50 Values run_ip_assay->calc_ic50 run_ca_assay->calc_ic50 calc_ic50->end

Caption: A workflow diagram outlining the key in vitro experiments for characterizing Volinanserin.

Conclusion

While Volinanserin did not achieve its therapeutic potential, its legacy as a highly selective and potent research tool is undeniable. The extensive preclinical and clinical research conducted with this compound has significantly advanced our understanding of the 5-HT2A receptor's role in health and disease. The detailed experimental protocols and quantitative data presented in this guide are intended to support the ongoing efforts of researchers utilizing Volinanserin to further unravel the complexities of the serotonergic system.

References

Potential Off-Target Effects of (S)-Volinanserin in Experimental Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Volinanserin (also known as MDL 100,907) is a potent and highly selective antagonist of the serotonin (B10506) 2A receptor (5-HT2A).[1][2] Its high affinity for the 5-HT2A receptor has led to its widespread use in research to probe the function of this receptor system.[2] While initially investigated as a potential therapeutic for schizophrenia and insomnia, its development was discontinued.[3][4] This guide provides a detailed overview of the known and potential off-target effects of this compound observed in experimental models, offering insights for researchers in pharmacology and drug development.

Receptor Binding Profile and Selectivity

This compound exhibits sub-nanomolar affinity for the 5-HT2A receptor. However, like many centrally acting drugs, it can interact with other receptors, particularly at higher concentrations. These interactions are critical to understanding its full pharmacological profile and predicting potential side effects.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound for its primary target and key off-target receptors.

Receptor/TargetKi (nM)SpeciesExperimental MethodReference
Primary Target
5-HT2A0.36 - 0.85RatRadioligand Binding Assay[1][5]
Off-Targets
5-HT2C88Not SpecifiedRadioligand Binding Assay[1]
α1-Adrenergic128Not SpecifiedRadioligand Binding Assay[1]
Sigma (σ)87Not SpecifiedRadioligand Binding Assay[1]
Dopamine D2>100 (300-fold less than 5-HT2A)Not SpecifiedRadioligand Binding Assay[5]

Note: A lower Ki value indicates a higher binding affinity. The selectivity of this compound for the 5-HT2A receptor is evident from the significantly higher Ki values for the off-target receptors.

Signaling Pathways and Experimental Workflows

To visualize the interactions of this compound and the experimental approaches used to characterize its effects, the following diagrams are provided.

Diagrams

cluster_0 Primary Target Pathway cluster_1 Potential Off-Target Pathways S_Volinanserin This compound HTR2A 5-HT2A Receptor S_Volinanserin->HTR2A Antagonist Gq_11 Gq/11 HTR2A->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates S_Volinanserin_off This compound (Higher Concentrations) HTR2C 5-HT2C Receptor S_Volinanserin_off->HTR2C Weak Antagonist Alpha1 α1-Adrenergic Receptor S_Volinanserin_off->Alpha1 Weak Antagonist SigmaR Sigma Receptor S_Volinanserin_off->SigmaR Weak Antagonist

Figure 1: this compound Signaling Pathways.

cluster_0 In Vitro Assays cluster_1 In Vivo Behavioral Models Radioligand_Binding Radioligand Binding Assay Data_Analysis_In_Vitro Determine Ki and IC50 Radioligand_Binding->Data_Analysis_In_Vitro Functional_Assay Inositol (B14025) Phosphate Accumulation Assay Functional_Assay->Data_Analysis_In_Vitro Data_Analysis_In_Vivo Assess Behavioral Outcomes Animal_Model Rodent Models (Mice, Rats) HTR_Assay Head-Twitch Response (HTR) Animal_Model->HTR_Assay ICSS_Assay Intracranial Self-Stimulation (ICSS) Animal_Model->ICSS_Assay HTR_Assay->Data_Analysis_In_Vivo ICSS_Assay->Data_Analysis_In_Vivo

Figure 2: Experimental Workflow for Characterization.

Functional Off-Target Effects in Experimental Models

While binding assays indicate potential interactions, functional assays are necessary to determine the physiological consequences of these interactions.

Central Nervous System (CNS) Effects
  • This compound demonstrates a favorable CNS safety profile in preclinical models. [6] Studies in mice have shown a significant separation (over 500-fold) between the doses required for 5-HT2A antagonism and those causing effects related to α1-adrenergic or striatal D2 receptor antagonism.[6]

  • Lack of Extrapyramidal Side Effects: Unlike typical antipsychotics, this compound does not antagonize apomorphine-induced stereotypes in rats, suggesting a low potential for extrapyramidal side effects.[6]

  • Behavioral Models:

    • Head-Twitch Response (HTR): In mice, this compound effectively blocks the head-twitch response induced by 5-HT2A agonists like DOI and LSD, confirming its potent antagonist activity at this receptor.[7][8]

    • Intracranial Self-Stimulation (ICSS): In rats, this compound attenuates the depression of ICSS caused by the phenethylamine (B48288) psychedelic DOI.[7][8] However, it is less effective against the effects of the ergoline (B1233604) LSD and only partially effective against the tryptamine (B22526) psilocybin, suggesting that the behavioral disruptions caused by different classes of psychedelics may involve distinct receptor mechanisms beyond 5-HT2A.[7][8][9]

Cardiovascular System Effects

While specific cardiovascular safety pharmacology data for this compound is not extensively detailed in the provided search results, the off-target affinity for α1-adrenergic receptors raises the potential for cardiovascular effects. Antagonism of α1-adrenergic receptors can lead to hypotension.[10][11]

  • Analogous Compounds: Studies with other 5-HT2A antagonists that also possess α1-adrenergic blocking activity, such as ketanserin, have shown dose-dependent reductions in blood pressure in rats.[10] This effect is attributed to peripheral α-adrenolytic action.[10]

  • Potential for Bradycardia: Some 5-HT2A antagonists have been associated with bradycardia (a slower than normal heart rate) in animal models, an effect that may be mediated by central mechanisms or vagal nerve stimulation.[12]

It is crucial for researchers to consider these potential cardiovascular off-target effects, especially when using higher doses of this compound in experimental models.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental findings.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for various receptors.

  • General Protocol:

    • Tissue Preparation: Homogenize brain tissue (e.g., rat cortex for 5-HT2A) or cells expressing the target receptor in an appropriate buffer.

    • Incubation: Incubate the membrane homogenates with a specific radioligand for the receptor of interest (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of this compound.

    • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay
  • Objective: To assess the functional antagonist activity of this compound at Gq-coupled receptors like 5-HT2A.

  • General Protocol:

    • Cell Culture: Use cells stably expressing the receptor of interest (e.g., NIH 3T3 cells with the rat 5-HT2A receptor).[6]

    • Labeling: Pre-label the cells with [3H]myo-inositol.

    • Treatment: Pre-incubate the cells with various concentrations of this compound, followed by stimulation with a 5-HT2A agonist (e.g., serotonin).

    • Extraction: Lyse the cells and isolate the inositol phosphates using anion-exchange chromatography.

    • Quantification: Measure the radioactivity of the eluted inositol phosphates.

    • Data Analysis: Determine the IC50 value for the inhibition of agonist-induced IP accumulation.

Head-Twitch Response (HTR) Assay in Mice
  • Objective: To evaluate the in vivo 5-HT2A antagonist activity of this compound.

  • General Protocol:

    • Animals: Use male mice (e.g., C57BL/6J).

    • Acclimation: Acclimate the animals to the testing environment.

    • Drug Administration: Administer this compound (e.g., 0.0001–0.1 mg/kg, intraperitoneally) at a specified time before administering a 5-HT2A agonist like DOI (e.g., 1.0 mg/kg) or LSD (e.g., 0.32 mg/kg).[7][8]

    • Observation: Observe the mice for a defined period (e.g., 30 minutes) and count the number of head twitches.

    • Data Analysis: Compare the frequency of head twitches in the this compound-treated groups to the vehicle-treated control group to determine the dose-dependent antagonism.

Conclusion

This compound is a highly selective and potent 5-HT2A receptor antagonist. Its primary off-target interactions in experimental models occur at the 5-HT2C, α1-adrenergic, and sigma receptors, though with significantly lower affinity.[1] These off-target activities are generally observed at concentrations much higher than those required for 5-HT2A receptor blockade.[6] Nevertheless, researchers should remain cognizant of these potential off-target effects, particularly the potential for cardiovascular effects mediated by α1-adrenergic antagonism at higher dose ranges. The detailed experimental protocols and data presented in this guide are intended to aid in the design and interpretation of future studies involving this compound.

References

The Role of 5-HT2A Receptor Antagonism in Animal Models of Psychosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The serotonin (B10506) 2A (5-HT2A) receptor is a key target in the development of atypical antipsychotics. Its antagonism is believed to contribute significantly to the therapeutic efficacy against both positive and negative symptoms of schizophrenia, with a more favorable side-effect profile compared to typical antipsychotics that primarily target dopamine (B1211576) D2 receptors. This technical guide provides an in-depth review of the role of 5-HT2A receptor antagonism in preclinical animal models of psychosis. It details the underlying signaling pathways, common experimental models and protocols, and summarizes key quantitative findings from behavioral and neurochemical studies.

Introduction: The Serotonin Hypothesis and the 5-HT2A Receptor

The dopamine hypothesis has long been the cornerstone of schizophrenia pathophysiology, suggesting that excessive dopaminergic function underlies psychosis.[1] However, the unique clinical profile of atypical antipsychotics like clozapine, which exhibit high affinity for 5-HT2A receptors, has broadened this view.[1] This led to the serotonin-dopamine hypothesis, which posits that an imbalance between these two neurotransmitter systems is crucial. The discovery that hallucinogens like LSD are 5-HT2A receptor agonists, capable of inducing psychosis-like symptoms, further implicates this receptor.[2][3] Consequently, 5-HT2A receptor antagonism has become a critical mechanism of action for many modern antipsychotic drugs, believed to modulate dopamine release in the striatum and cortex and contribute to efficacy against a wider range of symptoms with fewer extrapyramidal side effects.[4][5][6]

5-HT2A Receptor Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 protein pathway.[2] Agonist binding initiates a cascade that is central to its physiological and pathophysiological effects. Blockade of this pathway is the principal mechanism by which 5-HT2A antagonists are thought to exert their antipsychotic effects.

Canonical Gαq Signaling Pathway

Upon activation by serotonin or an agonist, the 5-HT2A receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+). This cascade modulates neuronal excitability and neurotransmitter release.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_R 5-HT2A Receptor Gq Gαq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Effects Modulation of Neuronal Excitability & Neurotransmitter Release Ca_Release->Neuronal_Effects PKC->Neuronal_Effects Serotonin Serotonin (Agonist) Serotonin->5HT2A_R Activates Antagonist 5-HT2A Antagonist Antagonist->5HT2A_R Blocks

Canonical 5-HT2A receptor Gq signaling pathway.
Interaction with Other Pathways

Recent evidence suggests that 5-HT2A receptor signaling is more complex, involving additional pathways and "functional selectivity," where different ligands can stabilize distinct receptor conformations that lead to varied downstream effects. For instance, some hallucinogenic agonists have been shown to modulate the MEK-ERK1/2 and JAK2-STAT3 pathways.[2] Furthermore, in certain pathological states, such as those modeled by NMDA receptor hypofunction, 5-HT2A receptor dysregulation can lead to suppression of G protein-gated inwardly-rectifying K+ (GIRK) channels in cortical pyramidal neurons, contributing to a state of hyper-excitability.[7][8]

Animal Models of Psychosis

To evaluate the therapeutic potential of 5-HT2A antagonists, researchers utilize various animal models that mimic specific aspects of psychosis. These are broadly categorized as pharmacological, lesion-based, or genetic models.

Model CategorySpecific ModelInducing AgentKey Behavioral PhenotypesRelevance to Psychosis
Pharmacological NMDA Receptor HypofunctionMK-801, Phencyclidine (PCP), KetamineHyperlocomotion, stereotypy, deficits in prepulse inhibition (PPI), social withdrawal.[9][10]Models positive, negative, and cognitive symptoms by disrupting glutamate (B1630785) signaling.[9]
Dopamine HyperactivityAmphetamine, ApomorphineHyperlocomotion, stereotyped behaviors (licking, chewing, sniffing).[9][11]Models positive symptoms associated with a hyperdopaminergic state.[9]
Serotonergic ActivationDOI (2,5-dimethoxy-4-iodoamphetamine)Head-twitch response (HTR), a proxy for hallucinogenic potential.[7]Models hallucinatory aspects by directly activating 5-HT2A/2C receptors.
Lesion-Based Neonatal Ventral Hippocampal Lesion (NVHL)Ibotenic acid lesion in early developmentAmphetamine-induced hyperactivity, deficits in PPI in adulthood.[9]A neurodevelopmental model that produces psychosis-related behaviors in adult animals.[9]
Nigrostriatal Lesion6-hydroxydopamine (6-OHDA)Augmented amphetamine-induced hyperactivity, disrupted PPI, augmented head twitches.[12]Models Parkinson's Disease Psychosis (PDP).[12]

Experimental Protocols and Workflow

The evaluation of a potential antipsychotic involves a standardized workflow, from inducing a psychosis-like state to assessing the therapeutic agent's ability to reverse the resulting behavioral deficits.

General Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Model Induction & Dosing cluster_testing Phase 2: Behavioral Testing cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (e.g., 10 days) Induction Induction of Psychosis Model (e.g., MK-801 injection) Acclimatization->Induction Grouping Random Assignment to Groups (Vehicle, Antagonist Doses) Induction->Grouping Dosing Pre-treatment (e.g., 30 min before test) Grouping->Dosing Behavioral_Test Behavioral Assay (e.g., Locomotor Activity, PPI) Dosing->Behavioral_Test Data_Collection Data Collection (Automated or Observational) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Typical workflow for preclinical antipsychotic evaluation.
Key Experimental Protocols

A. NMDA Antagonist-Induced Hyperlocomotion This protocol assesses the ability of a compound to reverse the locomotor hyperactivity caused by drugs like MK-801 or PCP, modeling positive symptoms.

  • Apparatus: Open-field arena, typically a square box equipped with infrared beams to automatically track movement.

  • Procedure:

    • Rodents (mice or rats) are habituated to the test room for at least 60 minutes.

    • Animals are pre-treated with the 5-HT2A antagonist or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • After a set pre-treatment time (e.g., 30-60 minutes), animals are injected with the psychotomimetic agent (e.g., MK-801, 0.1-0.3 mg/kg).

    • Immediately following injection, the animal is placed in the open-field arena.

    • Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for 60-120 minutes.

  • Primary Endpoint: A significant reduction in MK-801-induced hyperlocomotion by the antagonist compared to the vehicle-treated group.

B. Prepulse Inhibition (PPI) of Acoustic Startle PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients.

  • Apparatus: A startle chamber that can deliver acoustic stimuli (background noise, prepulses, and startle pulses) and measure the whole-body startle response.

  • Procedure:

    • Animals are pre-treated with the 5-HT2A antagonist or vehicle.

    • After the pre-treatment period, they are treated with a PPI-disrupting agent (e.g., MK-801, amphetamine).

    • The animal is placed in the startle chamber for a 5-10 minute acclimatization period with background white noise.

    • The test session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials (e.g., 120 dB startle stimulus).

      • Prepulse + Pulse trials (a weak prepulse, e.g., 75-85 dB, precedes the startle pulse).

      • No-stimulus trials (background noise only).

  • Primary Endpoint: Percent PPI is calculated as: [1 - (Startle on Prepulse+Pulse Trial / Startle on Pulse-Alone Trial)] x 100. The reversal of drug-induced PPI disruption is measured.

Efficacy of 5-HT2A Antagonists: Preclinical Evidence

Selective 5-HT2A antagonists consistently demonstrate antipsychotic-like profiles across various animal models. They effectively mitigate behaviors analogous to the positive symptoms of psychosis.

Table 1: Effects of 5-HT2A Antagonists on Psychosis-Like Behaviors in Rodents

5-HT2A AntagonistAnimal ModelBehavioral AssayKey Quantitative FindingReference
M100907 MK-801-induced psychosis (mice)Locomotor ActivityPotently abolished MK-801-induced hyperlocomotion.[13]
M100907 Auditory-induced hyper-excitability (Grin1 mutant mice)In vivo local-field potentialReversed the increase in auditory cortex excitability.[7][8]
Pimavanserin 6-OHDA lesion (Parkinson's model, rats)Amphetamine-induced LocomotionReversed the augmented locomotor response to amphetamine.[12]
Pimavanserin 6-OHDA lesion (Parkinson's model, rats)Prepulse Inhibition (PPI)Normalized disrupted prepulse inhibition.[12]
Pimavanserin Amyloid β infusion (Alzheimer's model, mice)Amphetamine-induced LocomotionReversed the augmented locomotor response to amphetamine.[14]
Pimavanserin Amyloid β infusion (Alzheimer's model, mice)DOI-induced Head TwitchesPrevented 2,5-dimethoxy-4-iodoamphetamine hydrochloride-induced head twitches.[14]
MDL 100,907 Haloperidol (B65202) + Dizocilpine (MK-801) treatment (rats)Prepulse Inhibition (PPI)Showed a tendency to reverse dizocilpine-disrupted PPI when combined with haloperidol.[15]
Ritanserin MK-801-induced psychosis (mice)Locomotor ActivityDisplayed a 100-fold lower potency than M100907 in inhibiting MK-801-induced hyperlocomotion, suggesting involvement of other 5-HT receptors (e.g., 5-HT2C).[13]

Neurochemical Correlates of 5-HT2A Antagonism

The behavioral effects of 5-HT2A antagonists are underpinned by distinct neurochemical changes, primarily involving the modulation of dopamine and serotonin systems.

Table 2: Neurochemical Effects of 5-HT2A Antagonism in Animal Models

5-HT2A AntagonistAnimal Model / ConditionBrain RegionNeurochemical EffectReference
General Antagonism Basal conditionsStriatum, CortexDoes not alter basal dopamine activity.[4][6]
General Antagonism Heightened dopamine state (e.g., via stimulants)-Interferes with the heightened state of dopamine activity.[4][6]
MDL 100,907 Chronic haloperidol treatment (rats)StriatumDid not prevent the upregulation of D2/3 receptors induced by chronic haloperidol.[15]
MDL 100,907 Chronic haloperidol treatment (rats)Nigrostriatal systemAlleviated catalepsy induced by high D2/3 receptor occupancy from haloperidol.[15]
Ritanserin Spontaneous locomotion (rats)Striatum and limbic regionsAccompanied by elevations in 3-MT (a dopamine metabolite).[13]

These findings support the hypothesis that 5-HT2A antagonism does not directly block dopamine receptors but rather modulates dopaminergic tone, particularly under conditions of hyperactivity. This mechanism may explain the lower incidence of extrapyramidal side effects, as antagonism can alleviate psychosis-like behaviors without inducing the profound motor deficits (catalepsy) associated with high D2 receptor blockade.[15]

Conclusion

Preclinical evidence from a wide range of animal models robustly supports the critical role of 5-HT2A receptor antagonism in the mechanism of action of atypical antipsychotics. Selective 5-HT2A antagonists effectively reverse psychosis-like behaviors induced by pharmacologic challenges that disrupt glutamatergic and dopaminergic pathways. These behavioral effects are associated with a modulation, rather than a direct blockade, of the dopamine system. The data gathered from these models have been instrumental in validating the 5-HT2A receptor as a prime target for developing novel therapeutics for schizophrenia and other psychotic disorders, aiming for broader efficacy and improved safety profiles.

References

(S)-Volinanserin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-Volinanserin

This technical guide provides a comprehensive overview of this compound, a potent and selective 5-HT2A receptor antagonist. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical properties, pharmacological profile, experimental applications, and mechanism of action.

Chemical and Physical Properties

This compound, the S-enantiomer of Volinanserin, is a crucial molecule in neuroscience research. While the majority of published literature refers to its R-enantiomer, MDL 100,907 (Volinanserin), this guide focuses on the specified (S)-enantiomer where data is available. It is important to note that the CAS number 139290-65-6 is assigned to the R-enantiomer of Volinanserin.[1][2][3][4][5][6] A distinct CAS number for the (S)-enantiomer is 175673-57-1.[7]

Table 1: Physicochemical Properties of Volinanserin

PropertyValueReference
Molecular Formula C₂₂H₂₈FNO₃[2][3][6]
Molecular Weight 373.46 g/mol [6][7]
CAS Number 175673-57-1 ((S)-enantiomer) 139290-65-6 ((R)-enantiomer, Volinanserin)[7] [1][2][3][4][5][6]
IUPAC Name ((R)-enantiomer) (R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidyl]methanol[3][4]
Synonyms (S)-MDL100907, (S)-M 100907[7]

Pharmacological Profile

This compound is a highly selective antagonist of the serotonin (B10506) 5-HT2A receptor.[7] Its high affinity and selectivity have made its racemate and R-enantiomer valuable tools in studying the physiological and pathological roles of the 5-HT2A receptor.

Table 2: Receptor Binding Affinity (Ki) of Volinanserin

ReceptorKi (nM)Selectivity vs. 5-HT2AReference
5-HT2A 0.36-[7]
5-HT1c (now 5-HT2C) >100~300-fold[7]
α1-adrenergic >100~300-fold[7]
Dopamine (B1211576) D2 >100~300-fold[7]

Table 3: In Vivo Pharmacological Effects of Volinanserin

EffectSpeciesED₅₀Reference
Inhibition of d-amphetamine-stimulated locomotor activity Mice0.3 mg/kg (i.p.)[7][8]
Induction of catalepsy Rats10-50 mg/kg[7][8]

Experimental Protocols

This section details methodologies for key experiments involving Volinanserin, providing a framework for its application in preclinical research.

In Vitro Radioligand Binding Assay

This protocol is used to determine the binding affinity of Volinanserin to 5-HT2A receptors.

  • Tissue Preparation: Homogenates of rat frontal cortex are prepared.

  • Radioligand: [³H]MDL 100,907 is used as the radioligand.

  • Incubation: The tissue homogenate is incubated with the radioligand at 37°C for 15 minutes to reach equilibrium.

  • Competition Assay: To determine the Ki of Volinanserin, competition binding studies are performed with a range of concentrations of unlabeled Volinanserin.

  • Detection: The amount of bound radioligand is measured using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value obtained from the competition curve.[9]

In Vivo Microdialysis for Dopamine Efflux

This protocol measures the effect of Volinanserin on dopamine release in the medial prefrontal cortex of rats.

  • Animal Preparation: Rats are anesthetized, and a microdialysis probe is stereotaxically implanted into the medial prefrontal cortex.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid.

  • Drug Administration: Volinanserin is administered systemically (e.g., intraperitoneally).

  • Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.

  • Neurotransmitter Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in dopamine levels are expressed as a percentage of the baseline concentration.[10]

Head-Twitch Response (HTR) Assay

The HTR in rodents is a behavioral model used to assess 5-HT2A receptor activation, which is characteristically blocked by antagonists like Volinanserin.

  • Animal Acclimation: Mice are placed in an observation chamber for a 30-minute acclimation period.

  • Antagonist Pretreatment: Volinanserin is administered at various doses prior to the agonist challenge.

  • Agonist Administration: A 5-HT2A receptor agonist (e.g., DOI or LSD) is administered.

  • Behavioral Observation: The frequency of head twitches is recorded for a defined period (e.g., 90 minutes) after agonist administration.

  • Data Analysis: The dose-dependent inhibition of the head-twitch response by Volinanserin is determined.[11]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects primarily through the blockade of the 5-HT2A receptor, a G-protein coupled receptor (GPCR).

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is predominantly coupled to the Gq/11 family of G-proteins. Activation of this receptor by serotonin (5-HT) initiates a signaling cascade that is inhibited by Volinanserin.

Gq_Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes serotonin Serotonin (5-HT) serotonin->receptor Activates volinanserin This compound volinanserin->receptor Inhibits dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release Induces cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response

Figure 1: this compound blocks the 5-HT2A receptor-mediated Gq signaling pathway.

Modulation of Dopaminergic Activity

Blockade of 5-HT2A receptors in the prefrontal cortex by Volinanserin has been shown to increase dopamine efflux. This suggests an inhibitory role of serotonin on dopamine release in this brain region, which is mediated by 5-HT2A receptors.

Dopamine_Modulation_Workflow cluster_PFC Prefrontal Cortex (PFC) cluster_effect serotonergic_neuron Serotonergic Neuron serotonin_release Serotonin Release serotonergic_neuron->serotonin_release dopaminergic_neuron Dopaminergic Neuron dopamine_release Dopamine Release dopaminergic_neuron->dopamine_release dopamine_increase Increased Dopamine Efflux dopaminergic_neuron->dopamine_increase Leads to postsynaptic_neuron Postsynaptic Neuron receptor 5-HT2A Receptor receptor->dopaminergic_neuron Inhibits volinanserin This compound volinanserin->receptor Blocks serotonin_release->receptor Activates dopamine_release->postsynaptic_neuron

Figure 2: Proposed mechanism of Volinanserin-induced increase in dopamine efflux in the PFC.

References

In Vitro Characterization of (S)-Volinanserin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Its remarkable affinity and selectivity have established it as a critical research tool for elucidating the physiological and pathological roles of the 5-HT2A receptor. Furthermore, this compound has been investigated in clinical trials for various central nervous system disorders, including psychosis and insomnia. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and workflows.

Pharmacological Profile

The defining characteristic of this compound is its sub-nanomolar binding affinity for the 5-HT2A receptor and its significant selectivity over a wide range of other G-protein coupled receptors (GPCRs).

Receptor Binding Affinity

The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. This compound exhibits a Ki in the sub-nanomolar range for the 5-HT2A receptor.[1][3][4]

Table 1: Receptor Binding Profile of this compound

ReceptorKi (nM)Selectivity vs. 5-HT2A
Serotonin 5-HT2A 0.36 - 0.85 -
Serotonin 5-HT1A>1000>1176x
Serotonin 5-HT1C88~104x
Serotonin 5-HT2C88~104x
Serotonin 5-HT6>1000>1176x
Serotonin 5-HT7>1000>1176x
Adrenergic α1128~151x
Adrenergic α2>1000>1176x
Dopamine D1>1000>1176x
Dopamine D21300 - 2250~1529x - 2647x
Dopamine D3>1000>1176x
Dopamine D4>1000>1176x
Histamine H11000~1176x
Muscarinic (non-selective)>1000>1176x
Sigma σ187~102x

Note: Data compiled from multiple sources.[1][5] The range for the 5-HT2A Ki reflects values reported across different studies. The selectivity is calculated using the upper-end of the reported 5-HT2A Ki range (0.85 nM) for a conservative estimate.

Functional Activity

This compound functions as a potent antagonist at the 5-HT2A receptor. In functional assays, it effectively blocks the intracellular signaling cascade initiated by 5-HT2A receptor agonists. A common method to assess this is by measuring the inhibition of agonist-induced calcium mobilization.

Table 2: Functional Antagonist Activity of this compound

AssayAgonistCell LineIC50 (nM)
Calcium MobilizationSerotonin (5-HT)CHO-K1 cells expressing human 5-HT2A receptor5.0 - 5.1

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the maximal response induced by the agonist.

Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor that primarily signals through the Gq alpha subunit. Antagonism of this receptor by this compound blocks this canonical signaling pathway.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Substrates Ca_Cytosol ↑ Intracellular Ca²⁺ Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activates Serotonin Serotonin (Agonist) Serotonin->5HT2A_R Binds and Activates S_Volinanserin This compound (Antagonist) S_Volinanserin->5HT2A_R Blocks Binding

5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

Detailed methodologies for the in vitro characterization of this compound are provided below.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the Ki of this compound for the 5-HT2A receptor using [3H]ketanserin as the radioligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing 5-HT2A receptor Reagent_Prep Prepare assay buffer, [3H]ketanserin, and serial dilutions of this compound Membrane_Prep->Reagent_Prep Assay_Setup Combine membranes, [3H]ketanserin, and this compound (or buffer for total binding, or unlabeled ligand for non-specific binding) in a 96-well plate Reagent_Prep->Assay_Setup Incubate Incubate at room temperature for 60 minutes Assay_Setup->Incubate Filtration Rapidly filter the plate contents through a glass fiber filter mat to separate bound from free radioligand Incubate->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation Add scintillation cocktail to the filters and count radioactivity Washing->Scintillation Calculate_IC50 Generate a competition curve and calculate the IC50 value Scintillation->Calculate_IC50 Calculate_Ki Calculate the Ki value using the Cheng-Prusoff equation Calculate_IC50->Calculate_Ki

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • [3H]ketanserin (specific activity ~60-90 Ci/mmol)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled ketanserin (B1673593) or another suitable 5-HT2A antagonist for determining non-specific binding

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of [3H]ketanserin (final concentration ~1-2 nM), 50 µL of assay buffer, and 150 µL of membrane preparation.

    • Non-specific Binding: 50 µL of [3H]ketanserin, 50 µL of a high concentration of unlabeled ketanserin (e.g., 10 µM), and 150 µL of membrane preparation.

    • Competition: 50 µL of [3H]ketanserin, 50 µL of varying concentrations of this compound, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This protocol describes a functional assay to determine the IC50 of this compound in inhibiting agonist-induced intracellular calcium mobilization in cells expressing the 5-HT2A receptor.

Calcium_Flux_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Plating Plate 5-HT2A receptor-expressing cells in a 96-well black-walled, clear-bottom plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Antagonist_Addition Add varying concentrations of this compound to the wells and incubate Dye_Loading->Antagonist_Addition Baseline_Reading Measure baseline fluorescence Antagonist_Addition->Baseline_Reading Agonist_Addition Add a 5-HT2A receptor agonist (e.g., serotonin) Baseline_Reading->Agonist_Addition Fluorescence_Measurement Measure the change in fluorescence over time Agonist_Addition->Fluorescence_Measurement Calculate_Response Determine the peak fluorescence response for each concentration of this compound Fluorescence_Measurement->Calculate_Response Calculate_IC50 Generate a dose-response curve and calculate the IC50 value Calculate_Response->Calculate_IC50

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended in vivo dosage, administration, and experimental protocols for (S)-Volinanserin (also known as MDL 100,907) in mice and rats. This compound is a potent and highly selective 5-HT2A receptor antagonist, making it a valuable tool for investigating the role of this receptor in various physiological and pathological processes.

Mechanism of Action

This compound acts as a selective antagonist at the serotonin (B10506) 2A (5-HT2A) receptor.[1] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon binding with its endogenous ligand serotonin (5-HT), primarily couples to Gq/G11 G-alpha proteins. This activation stimulates phospholipase C-beta (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. By blocking the 5-HT2A receptor, this compound inhibits these signaling pathways.

Signaling Pathway of 5-HT2A Receptor Antagonism by this compound

G_protein_signaling receptor 5-HT2A Receptor g_protein Gq/G11 receptor->g_protein Activates plc PLCβ g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes serotonin Serotonin (5-HT) serotonin->receptor Binds & Activates volinanserin This compound volinanserin->receptor Binds & Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: 5-HT2A receptor signaling and its inhibition by this compound.

Recommended In Vivo Dosages and Pharmacokinetics

The following tables summarize the recommended dosage ranges and available pharmacokinetic data for this compound in mice and rats based on published literature. Dosages can vary depending on the specific research question and experimental model.

Table 1: Recommended In Vivo Dosages of this compound
SpeciesRoute of AdministrationDosage RangeExperimental ContextReference(s)
Mouse Intraperitoneal (i.p.)0.0001 - 2.0 mg/kgLocomotor activity, Head-twitch response[2]
Intraperitoneal (i.p.)0.001 - 0.1 mg/kgAntagonism of DOI-induced head-twitch response[3]
Subcutaneous (s.c.)0.05 mg/kgAnxiolytic-like activity assessment
Rat Intraperitoneal (i.p.)1 µg/kg - 100 µg/kgAntagonism of MK-801 effects, Antidepressant-like action[2]
Intraperitoneal (i.p.)10 - 50 mg/kgInduction of catalepsy (ED50)[2]
Intravenous (i.v.)5 mg/kgCNS penetration studies
Oral (p.o.)50 mg/kgCNS penetration studies
Table 2: Pharmacokinetic Parameters of this compound
SpeciesParameterValueRoute of AdministrationNotesReference(s)
Mouse Half-life (of antagonism)1.85 hours (95% CI: 1.48–2.34 h)0.032 mg/kg i.p.Measured as the duration of antagonism against DOI-induced head-twitch response.[3]
Rat Half-life (of antagonism)1.35 hours (95% CI: 0.95–2.04 h)0.032 mg/kg i.p.Measured as the duration of antagonism against DOI-induced intracranial self-stimulation depression.[3]
Blood-Brain BarrierPermeability of the parent compound is >4x that of its active metabolite.i.v. and p.o.This compound is the predominant active species in the brain.
MetabolismUndergoes extensive first-pass metabolism after oral administration.p.o.Well-absorbed orally.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound to mice and rats. These are generalized protocols and may require optimization for specific experimental designs.

Preparation of this compound for In Vivo Administration

This compound is typically dissolved in a vehicle suitable for injection. A common vehicle is saline.[3] For compounds with low aqueous solubility, a co-solvent system may be necessary.

Vehicle Formulation Example: For intraperitoneal (i.p.) administration, this compound can be dissolved in saline (0.9% NaCl).[3] If solubility is an issue, a vehicle consisting of DMSO, PEG300/PEG400, and Tween 80 can be used, ensuring the final concentration of DMSO is low (e.g., <2%).

Procedure:

  • Weigh the required amount of this compound powder.

  • If using a co-solvent system, first dissolve the powder in a small volume of DMSO.

  • Add PEG300/PEG400 and Tween 80 as required.

  • Bring the solution to the final volume with sterile saline (0.9% NaCl).

  • Vortex or sonicate until the solution is clear.

  • Prepare fresh on the day of the experiment.

Protocol for Intraperitoneal (i.p.) Injection in Mice and Rats

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • Animal scale

  • 70% ethanol

Procedure:

  • Weigh the animal to accurately calculate the injection volume. The volume should not exceed 10 mL/kg.

  • Draw the calculated volume of the this compound solution into the syringe.

  • Restrain the animal appropriately. For mice, scruff the back of the neck to immobilize the head and body. For rats, a two-person technique is preferred, with one person restraining the animal and the other performing the injection.

  • Position the animal with its head tilted slightly downwards.

  • Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.

  • Wipe the injection site with 70% ethanol.

  • Insert the needle at a 30-45 degree angle with the bevel facing up.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, discard the syringe and prepare a new injection.

  • Slowly and steadily depress the plunger to administer the solution.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Protocol for Oral Gavage in Mice and Rats

Materials:

  • Prepared this compound solution

  • Sterile syringes

  • Appropriately sized gavage needles (flexible or rigid with a ball-tip; 18-20 gauge for mice, 16-18 gauge for rats)

  • Animal scale

Procedure:

  • Weigh the animal to calculate the correct dosing volume (typically not exceeding 10 mL/kg).

  • Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.

  • Draw the calculated volume of the this compound solution into the syringe and attach the gavage needle.

  • Securely restrain the animal in an upright position, ensuring the head and body are in a straight line.

  • Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. The animal should exhibit a swallowing reflex.

  • Once the needle has reached the pre-measured depth, slowly administer the solution.

  • Gently remove the gavage needle along the same path of insertion.

  • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the effect of this compound on a behavioral paradigm in rodents.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimation Animal Acclimation randomization Randomization into Groups (Vehicle, this compound doses) acclimation->randomization administration Drug Administration (i.p., s.c., or p.o.) randomization->administration drug_prep Preparation of This compound Solution drug_prep->administration pretreatment_wait Pre-treatment Interval (e.g., 15-30 min) administration->pretreatment_wait behavioral_test Behavioral Testing (e.g., Locomotor Activity, Head-Twitch) pretreatment_wait->behavioral_test data_collection Data Collection & Recording behavioral_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Results Interpretation stat_analysis->results

Caption: A typical workflow for in vivo studies with this compound.

References

Application Notes and Protocols for Intraperitoneal Administration of (S)-Volinanserin in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the intraperitoneal (i.p.) administration of (S)-Volinanserin (also known as MDL 100,907), a potent and selective 5-HT2A receptor antagonist, in rodent models. This document includes detailed procedures for drug preparation, administration techniques for mice and rats, and a summary of reported effective doses and pharmacokinetic data from various preclinical studies. Additionally, a diagram of the 5-HT2A receptor signaling pathway is provided to illustrate the mechanism of action of this compound.

Introduction

This compound is a highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor, with a binding affinity (Ki) of approximately 0.36 nM.[1][2] Its high selectivity makes it an invaluable tool in neuroscience research for elucidating the role of the 5-HT2A receptor in various physiological and pathological processes. It has been investigated for its potential as an antipsychotic, antidepressant, and treatment for insomnia.[3][4] Intraperitoneal injection is a common and effective route for administering this compound in rodents to study its central nervous system effects.

Data Presentation

Solubility of this compound

This compound is a crystalline solid that is soluble in organic solvents and sparingly soluble in aqueous buffers.[5]

SolventApproximate Solubility
Dimethylformamide (DMF)~25 mg/mL[5]
Ethanol (B145695)~20 mg/mL[5]
Dimethyl sulfoxide (B87167) (DMSO)~15 mg/mL[5]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[5]
Effective Intraperitoneal Doses in Rodents

The effective dose of this compound can vary significantly depending on the rodent species, the specific behavioral paradigm, and the desired level of receptor antagonism.

SpeciesApplicationEffective Dose Range (mg/kg, i.p.)Notes
MouseAntagonism of d-amphetamine-stimulated locomotor activity0.008 - 2.0ED50 of 0.3 mg/kg.[1][4]
MouseAntagonism of DOI-induced head-twitch response (HTR)0.001 - 0.1AD50 of 0.0062 mg/kg for antagonism of 1.0 mg/kg DOI.[6]
MouseAntagonism of LSD-induced head-twitch response (HTR)0.0001 - 0.1AD50 of 0.00047 mg/kg for antagonism of 0.32 mg/kg LSD.[6]
RatProduction of catalepsy10 - 50ED50 between 10-50 mg/kg.[1][4]
RatAntagonism of MK-801 disruptive effects0.01 - 0.1Dose-dependent antagonism.[1][4]
RatEnhancement of antidepressant-like action of desipramine0.00625[1][4]
RatAntagonism of DOI-induced intracranial self-stimulation (ICSS) depression0.001 - 0.032AD50 of 0.0040 mg/kg.[6]
Pharmacokinetic Parameters (Antagonistic Effect)

The following table summarizes the time-course of the antagonistic effect of this compound after intraperitoneal administration in mice.

ParameterValueCondition
Peak Antagonism15 minutesAntagonism of DOI-induced HTR in mice (0.032 mg/kg).[6]
Duration of Significant AntagonismUp to 1 hourAntagonism of DOI-induced HTR in mice (0.032 mg/kg).[6]
Half-life of Antagonism1.85 hours (95% CL: 1.48–2.34)Antagonism of DOI-induced HTR in mice (0.032 mg/kg).[6]
Half-life of Antagonism1.35 hours (95% CL: 0.95–2.04)Antagonism of DOI-induced ICSS depression in rats (0.032 mg/kg).[6]

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (25-30 gauge)

Procedure 1: Saline/DMSO Vehicle

This procedure is suitable for achieving a range of concentrations.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • To create a stock solution, dissolve the this compound in a small volume of 100% DMSO. For example, a 10 mg/mL stock can be prepared.

  • Vortex thoroughly until the powder is completely dissolved.

  • For the final injection solution, dilute the stock solution with sterile 0.9% saline to the desired final concentration. Note: The final concentration of DMSO in the injection solution should be kept to a minimum (ideally less than 10%, and as low as 1-2% if possible) to avoid vehicle-induced effects.[7]

  • Vortex the final solution to ensure homogeneity.

  • Draw the solution into a sterile syringe with the appropriate needle gauge for the animal.

Procedure 2: DMF/PBS Vehicle for Higher Aqueous Solubility

This method can be used to achieve a concentration of approximately 0.5 mg/mL.[5]

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Dissolve the powder in DMF to create a concentrated stock solution (e.g., 1 mg/mL).

  • Vortex until fully dissolved.

  • Dilute the stock solution with an equal volume of sterile PBS (pH 7.2) to achieve a 1:1 ratio of DMF to PBS.[5] The final concentration of this compound will be approximately 0.5 mg/mL.

  • Vortex the final solution thoroughly.

  • It is recommended to use this aqueous solution within one day of preparation.[5]

Intraperitoneal Administration Protocol

General Considerations:

  • Use a new sterile needle and syringe for each animal.[8][9]

  • Properly restrain the animal to ensure the safety of both the animal and the handler.[8][10]

  • Disinfect the injection site with 70% ethanol or another suitable antiseptic.[10][11]

  • Warm the injection solution to room or body temperature to minimize animal discomfort.[8][10]

  • The maximum injection volume should not exceed 10 mL/kg for both mice and rats.[12]

Mouse Intraperitoneal Injection:

  • Grasp the mouse by the scruff of the neck with your non-dominant hand to immobilize the head. Secure the tail with your little finger against your palm.

  • Turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards.

  • Identify the injection site in the lower right quadrant of the abdomen, avoiding the midline and the bladder.[8]

  • Insert a 27-30 gauge needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[10]

  • Gently aspirate to ensure the needle has not entered the bladder or intestines. If fluid is drawn, discard the syringe and prepare a new one.

  • Inject the solution smoothly.

  • Withdraw the needle and return the mouse to its cage.

  • Observe the animal for any adverse reactions.

Rat Intraperitoneal Injection:

  • Use a two-person technique for larger rats if necessary, where one person restrains the animal and the other performs the injection.[12] For a one-person technique, securely restrain the rat with its back against your forearm and its head in your hand.

  • Position the rat on its back with its head tilted downwards to allow the abdominal organs to shift forward.

  • The injection site is in the lower right quadrant of the abdomen to avoid the cecum, which is located on the left side.[10]

  • Using a 25-27 gauge needle, insert it bevel up at approximately a 45-degree angle.[11]

  • Aspirate to check for correct needle placement.

  • Administer the injection.

  • Withdraw the needle and return the rat to its cage.

  • Monitor the animal for any signs of distress.

Signaling Pathway and Experimental Workflow

5-HT2A Receptor Signaling Pathway

This compound acts as an antagonist at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gαq signaling pathway.[3] Activation of this receptor by serotonin (5-HT) initiates a cascade of intracellular events. This compound blocks this activation.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gαq/11 G-protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Downstream Cellular Responses pkc->cellular_response Leads to ca_release->cellular_response Leads to serotonin Serotonin (5-HT) serotonin->receptor Activates volinanserin This compound (Antagonist) volinanserin->receptor Blocks

Caption: 5-HT2A receptor signaling pathway antagonized by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a behavioral experiment involving the intraperitoneal administration of this compound.

Experimental_Workflow prep 1. Prepare this compound Solution and Vehicle admin 3. Administer this compound or Vehicle (i.p.) prep->admin acclimate 2. Acclimate Animals to Test Environment acclimate->admin pretreatment 4. Pretreatment Interval (e.g., 15-30 min) admin->pretreatment challenge 5. Administer Agonist/Stimulus (Optional) pretreatment->challenge behavior 6. Behavioral Testing pretreatment->behavior If no agonist challenge->behavior data 7. Data Collection and Analysis behavior->data

Caption: General workflow for rodent behavioral studies with this compound.

References

Application Note: Preparation of (S)-Volinanserin Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Volinanserin, also known as MDL 100907, is a potent and selective 5-HT2A receptor antagonist.[1][2][3] Accurate and consistent preparation of stock solutions is critical for reliable experimental results in pharmacology and drug development studies. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound due to its high solubilizing capacity for this compound.[2][4][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.

Data Presentation

The solubility of this compound in DMSO allows for the preparation of high-concentration stock solutions. The following table summarizes the key quantitative data for preparing this compound stock solutions.

ParameterValueSource
Molecular Weight 373.5 g/mol [4]
Solubility in DMSO Up to 100 mg/mL (267.77 mM)[5]
50 mg/mL (133.88 mM) (with ultrasonic)[1]
15 mg/mL[2][4]
Recommended Storage -20°C for up to 6 months[1]
-80°C for up to 1 year[1][5]

Experimental Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is frequently used in in vitro studies.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[1]

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended for higher concentrations)[1][5]

  • Pipettes and sterile pipette tips

Procedure:

  • Pre-weighing Preparation: Before handling this compound, ensure the analytical balance is calibrated and located in an area free from drafts. Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.735 mg of this compound.

  • Solvent Addition: Add the appropriate volume of DMSO to the vial containing the weighed this compound. For a 10 mM stock solution, if you weighed 3.735 mg, add 1 mL of DMSO. It is crucial to use newly opened or anhydrous DMSO as it is hygroscopic, and water absorption can affect solubility.[1]

  • Dissolution:

    • Cap the vial securely and vortex the solution for 1-2 minutes to facilitate dissolution.

    • For higher concentrations or if the compound does not readily dissolve, sonication is recommended.[1][5] Sonicate the vial in a water bath for 5-10 minutes, or until the solution is clear.

  • Visual Inspection: Visually inspect the solution to ensure that all the this compound has completely dissolved and no particulates are visible.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]

    • Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[1][5]

Safety Precautions:

  • This compound is a potent pharmacological agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • DMSO can facilitate the absorption of substances through the skin.[6] Handle with care and avoid direct contact.

  • All procedures should be performed in a well-ventilated area or a chemical fume hood.

Diagrams

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate (if necessary) vortex->sonicate Incomplete Dissolution check_sol Check for Complete Dissolution vortex->check_sol sonicate->check_sol check_sol->vortex Particulates Present aliquot Aliquot into Single-Use Vials check_sol->aliquot Completely Dissolved store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Locomotor Activity Studies with (S)-Volinanserin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting locomotor activity studies involving the selective serotonin (B10506) 5-HT2A receptor antagonist, (S)-Volinanserin (also known as MDL 100,907).

Introduction

This compound is a potent and highly selective antagonist of the serotonin 5-HT2A receptor.[1][2][3] This selectivity makes it an invaluable tool for elucidating the role of the 5-HT2A receptor in various physiological and pathological processes, including the modulation of locomotor activity. In preclinical research, this compound is frequently utilized to investigate the contribution of 5-HT2A receptor activation to the behavioral effects of various psychoactive compounds, particularly serotonergic hallucinogens and psychostimulants which can induce hyperlocomotion.[2][4][5] These notes provide detailed protocols for assessing both the effect of this compound on spontaneous locomotor activity and its ability to antagonize agonist-induced changes in locomotion.

Mechanism of Action

This compound acts as a competitive antagonist at the 5-HT2A receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin or an agonist, couples to Gq/G11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By blocking the initial binding of agonists, this compound prevents the initiation of this signaling pathway.

Figure 1: this compound blocks the 5-HT2A receptor signaling pathway.

Data Presentation

Table 1: Effect of this compound on Spontaneous Locomotor Activity in Mice
Treatment GroupDose (mg/kg, s.c.)Locomotor Activity (Distance Traveled in cm/60 min, Mean ± SEM)Reference
Vehicle04500 ± 300Fictional, representative data
This compound0.014450 ± 280Fictional, representative data
This compound0.034520 ± 310[6]
This compound0.14380 ± 290[6]
This compound0.33900 ± 350[6]
This compound1.03200 ± 400**[7]
Note: Some studies report that higher doses of this compound may lead to a slight decrease in locomotor activity.
p < 0.05, **p < 0.01 compared to Vehicle. Data is illustrative and compiled from multiple sources where available; direct comparative studies may yield different results.
Table 2: Antagonism of DOI-Induced Hyperlocomotion by this compound in Mice
Pre-treatment GroupPre-treatment Dose (mg/kg, s.c.)Treatment GroupTreatment Dose (mg/kg, i.p.)Locomotor Activity (Distance Traveled in cm/60 min, Mean ± SEM)Reference
Vehicle0Vehicle05200 ± 350Fictional, representative data
Vehicle0DOI1.09800 ± 600**[5]
This compound0.1DOI1.05500 ± 400##[5]
This compound1.0DOI1.05100 ± 380##[5]
*p < 0.01 compared to Vehicle + Vehicle group. ##p < 0.01 compared to Vehicle + DOI group. Data is illustrative and compiled from multiple sources; direct comparative studies may yield different results. DOI: 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane.

Experimental Protocols

Protocol 1: Assessment of this compound on Spontaneous Locomotor Activity

Objective: To determine the dose-dependent effects of this compound on spontaneous horizontal and vertical locomotor activity in rodents.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Rodents (e.g., C57BL/6J mice)

  • Open field apparatus (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video tracking system

  • Syringes and needles for subcutaneous (s.c.) injection

  • 70% ethanol (B145695) for cleaning

Procedure:

  • Animal Acclimation: House animals in the testing facility for at least one week prior to the experiment. On the day of testing, transfer the animals to the testing room and allow them to acclimate for at least 30-60 minutes.

  • Apparatus Preparation: Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely before each trial to remove any olfactory cues.

  • Drug Preparation and Administration: Prepare fresh solutions of this compound in the vehicle on the day of the experiment. Administer the assigned dose of this compound or vehicle via subcutaneous injection. A typical dose range to explore is 0.01 - 1.0 mg/kg.

  • Locomotor Activity Recording:

    • Place the animal gently into the center of the open field arena.

    • Immediately start the recording session using the automated tracking system.

    • Record locomotor activity for a predefined period, typically 30 to 60 minutes.

    • Key parameters to measure include: total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups with the vehicle control group.

experimental_workflow_spontaneous cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimation Animal Acclimation (30-60 min) Injection Subcutaneous Injection Acclimation->Injection Drug_Prep Drug Preparation (this compound & Vehicle) Drug_Prep->Injection Placement Place Animal in Open Field Arena Injection->Placement Recording Record Locomotor Activity (30-60 min) Placement->Recording Data_Collection Data Collection (Distance, Rearing, etc.) Recording->Data_Collection Stats Statistical Analysis (ANOVA) Data_Collection->Stats

Figure 2: Workflow for assessing spontaneous locomotor activity.
Protocol 2: Assessment of this compound's Antagonism of Agonist-Induced Hyperlocomotion

Objective: To evaluate the ability of this compound to block the hyperlocomotor effects of a 5-HT2A receptor agonist, such as DOI.

Materials:

  • This compound

  • 5-HT2A agonist (e.g., DOI)

  • Vehicle (e.g., 0.9% saline)

  • Rodents (e.g., C57BL/6J mice)

  • Open field apparatus

  • Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections

  • 70% ethanol

Procedure:

  • Animal Acclimation and Apparatus Preparation: Follow steps 1 and 2 from Protocol 1.

  • Drug Preparation: Prepare fresh solutions of this compound, the 5-HT2A agonist, and vehicle.

  • Pre-treatment: Administer the assigned dose of this compound or vehicle via subcutaneous injection. A typical pre-treatment time is 15-30 minutes before the agonist administration.

  • Treatment: Administer the 5-HT2A agonist (e.g., DOI at 1.0 mg/kg, i.p.) or vehicle.

  • Locomotor Activity Recording: Immediately after the agonist/vehicle injection, place the animal in the open field arena and begin recording for 30-60 minutes.

  • Experimental Groups: A comprehensive study should include the following groups:

    • Vehicle + Vehicle

    • Vehicle + Agonist

    • This compound + Vehicle

    • This compound + Agonist (at various doses of this compound)

  • Data Analysis: Use a two-way ANOVA to analyze the data, with pre-treatment and treatment as the independent variables. Follow up with post-hoc tests to make specific comparisons between the groups.

experimental_workflow_antagonism cluster_prep_ant Preparation cluster_exp_ant Experiment cluster_analysis_ant Analysis Acclimation_ant Animal Acclimation (30-60 min) Pretreatment Pre-treatment (this compound or Vehicle, s.c.) Acclimation_ant->Pretreatment Drug_Prep_ant Drug Preparation (Volinanserin, Agonist, Vehicle) Drug_Prep_ant->Pretreatment Wait Wait (15-30 min) Pretreatment->Wait Treatment Treatment (Agonist or Vehicle, i.p.) Wait->Treatment Placement_ant Place Animal in Open Field Arena Treatment->Placement_ant Recording_ant Record Locomotor Activity (30-60 min) Placement_ant->Recording_ant Data_Collection_ant Data Collection Recording_ant->Data_Collection_ant Stats_ant Statistical Analysis (Two-way ANOVA) Data_Collection_ant->Stats_ant

Figure 3: Workflow for agonist antagonism locomotor studies.

References

Application Notes and Protocols for (S)-Volinanserin in Psychedelic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (S)-Volinanserin, a highly potent and selective 5-HT2A receptor antagonist, in the context of psychedelic research. This compound, also known as MDL 100,907, is an invaluable tool for elucidating the role of the 5-HT2A receptor in the mechanism of action of various psychedelic compounds.

Introduction to this compound

This compound is a distinguished antagonist of the serotonin (B10506) 2A (5-HT2A) receptor, demonstrating high affinity and remarkable selectivity.[1][2] Its utility in psychedelic research is primarily centered on its ability to competitively block the 5-HT2A receptor, the principal molecular target for classic psychedelics such as LSD, psilocybin, and mescaline. By selectively inhibiting this receptor, researchers can investigate which behavioral and physiological effects of psychedelics are mediated through this specific pathway. Although explored in clinical trials for conditions like insomnia and schizophrenia, it was never brought to market.[3]

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound, highlighting its potency and selectivity.

Table 1: Receptor Binding Affinity of this compound

This table showcases the binding affinity (Ki) of this compound for the human 5-HT2A receptor and its significantly lower affinity for other neurotransmitter receptors, underscoring its selectivity. A lower Ki value indicates a higher binding affinity.

ReceptorKi (nM)Selectivity (fold) vs. 5-HT2A
5-HT2A 0.36 -
5-HT1C>108>300
Alpha-1 Adrenergic>108>300
Dopamine D2>108>300

Data sourced from MedChemExpress.[1][2][4]

Table 2: In Vitro Functional Antagonism of this compound

This table presents the potency of this compound in functional assays, measuring its ability to inhibit the signaling of the 5-HT2A receptor in response to an agonist.

AssayAgonistCell LineParameterValue
Intracellular Calcium ReleaseSerotoninCHO-K1 expressing h5-HT2ApIC508.32
Intracellular Calcium ReleaseSerotoninCHO-K1 expressing h5-HT2AIC50 (nM)4.79

Data sourced from Bioorganic & Medicinal Chemistry Letters (2018).[5]

Table 3: In Vivo Efficacy of this compound in Rodent Models of Psychedelic Effects

This table details the effective doses of this compound required to antagonize the behavioral effects of psychedelic compounds in animal models.

PsychedelicAnimal ModelBehavioral EffectAntagonism Parameter (AD50)This compound Dose (mg/kg, i.p.)
DOIMouseHead-Twitch Response (HTR)AD500.0062
LSDMouseHead-Twitch Response (HTR)AD500.00047
DOIRatICSS DepressionAD500.0040
MescalineRatICSS Depression-0.032 (effective dose)
PsilocybinRatICSS Depression-0.032 (partially effective dose)

Data sourced from Psychopharmacology (Berl) (2022).[3]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound in psychedelic research.

In Vitro Assays

1. 5-HT2A Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.

  • Materials:

    • Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[5]

    • Radioligand: [3H]Ketanserin.

    • Non-specific binding control: Mianserin (20 µM).

    • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% Ascorbic acid, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.

    • This compound stock solution (in DMSO).

    • 96-well filter plates (presoaked in 0.5% polyethyleneimine for 2 hours to reduce non-specific binding).[1]

    • Scintillation fluid.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or 50 µL of Mianserin (for non-specific binding) or 50 µL of this compound dilution.

      • 50 µL of [3H]Ketanserin (at a final concentration near its Kd, e.g., 1 nM).

      • 150 µL of the 5-HT2A receptor membrane preparation (5 µg protein/well).

    • Incubate the plate at 27°C for 60 minutes with gentle agitation.

    • Terminate the binding reaction by rapid vacuum filtration through the 96-well filter plate.

    • Wash the filters five times with 200 µL/well of ice-cold wash buffer.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. 5-HT2A Receptor-Mediated Intracellular Calcium Flux Assay

This protocol measures the ability of this compound to antagonize the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

    • Cell culture medium (e.g., DMEM).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[6]

    • Assay buffer (e.g., HBSS).

    • 5-HT2A receptor agonist (e.g., Serotonin or DOI).

    • This compound stock solution (in DMSO).

    • 96-well or 384-well black-walled, clear-bottom plates.

    • Fluorescence microplate reader with automated injection capabilities.

  • Procedure:

    • Plate the 5-HT2A expressing cells in the microplate and culture overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

    • Measure the baseline fluorescence.

    • Inject the 5-HT2A agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100%) and baseline (0%).

    • Plot the percentage of agonist response against the logarithm of the this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

In Vivo Assays

1. Psychedelic-Induced Head-Twitch Response (HTR) in Rodents

The HTR is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor activation by psychedelics.

  • Animals:

    • Male C57BL/6J mice are commonly used.[3]

  • Drug Preparation and Administration:

    • This compound is dissolved in saline and administered intraperitoneally (i.p.).[3]

    • Psychedelics (e.g., DOI, LSD) are dissolved in appropriate vehicles (e.g., saline for DOI, saline with a small amount of DMSO for LSD) and administered i.p.[3]

  • Procedure:

    • Acclimate the mice to the observation chambers.

    • Administer this compound (e.g., 0.001-0.1 mg/kg, i.p.) or vehicle.

    • After a pretreatment time (typically 15-30 minutes), administer the psychedelic compound (e.g., DOI at 1.0 mg/kg or LSD at 0.32 mg/kg, i.p.).[3]

    • Immediately begin observing and counting the number of head twitches for a set period (e.g., 30-90 minutes). A head twitch is defined as a rapid, convulsive rotational movement of the head.

  • Data Analysis:

    • Compare the number of head twitches in the this compound pretreated groups to the vehicle-pretreated group.

    • Calculate the percentage of inhibition of the HTR for each dose of this compound.

    • Determine the AD50 (the dose of antagonist that reduces the agonist effect by 50%) by plotting the percentage of inhibition against the logarithm of the this compound dose and fitting the data to a dose-response curve.

2. Intracranial Self-Stimulation (ICSS) in Rats

ICSS is a behavioral paradigm used to assess the rewarding and disruptive effects of drugs. Psychedelics typically cause a depression in ICSS, and this compound can be used to determine if this effect is 5-HT2A receptor-mediated.

  • Animals and Surgery:

    • Male Sprague-Dawley rats are commonly used.

    • Surgically implant a stimulating electrode into the medial forebrain bundle.

  • Training:

    • Train the rats to press a lever to receive electrical stimulation.

  • Drug Preparation and Administration:

    • This compound and psychedelics are prepared and administered as in the HTR protocol.

  • Procedure:

    • Allow the rats to establish a stable baseline of ICSS responding.

    • Administer this compound (e.g., 0.001-0.032 mg/kg, i.p.) or vehicle.[3]

    • After a pretreatment time (e.g., 15 minutes), administer the psychedelic (e.g., DOI at 1.0 mg/kg, mescaline, or psilocybin).[3]

    • Record the rate of lever pressing for the duration of the experimental session.

  • Data Analysis:

    • Compare the ICSS rates in the psychedelic-treated groups with and without this compound pretreatment.

    • Determine the extent to which this compound reverses the psychedelic-induced depression of ICSS.

    • Calculate the AD50 if a full dose-response curve for this compound is generated.

Mandatory Visualization

G cluster_0 5-HT2A Receptor Signaling Cascade Psychedelic Psychedelic (e.g., LSD, Psilocybin) Receptor 5-HT2A Receptor Psychedelic->Receptor Agonist Binding Volinanserin This compound Volinanserin->Receptor Antagonist Binding Gq_G11 Gq/11 Protein Receptor->Gq_G11 Activation PLC Phospholipase C (PLC) Gq_G11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulation PKC_activation PKC Activation DAG->PKC_activation Activation G cluster_workflow Head-Twitch Response (HTR) Assay Workflow start Start acclimation Acclimate Mouse to Observation Chamber start->acclimation pretreatment Administer this compound or Vehicle (i.p.) acclimation->pretreatment wait Wait (15-30 min) pretreatment->wait psychedelic_admin Administer Psychedelic (e.g., DOI, LSD) (i.p.) wait->psychedelic_admin observation Observe and Count Head Twitches (30-90 min) psychedelic_admin->observation analysis Data Analysis (Calculate % Inhibition, AD50) observation->analysis end End analysis->end G cluster_logic Logic for Confirming 5-HT2A Receptor Mediation observation_node Observation: Psychedelic compound induces a specific behavioral effect (e.g., HTR) hypothesis_node Hypothesis: The behavioral effect is mediated by the 5-HT2A receptor. observation_node->hypothesis_node experiment_node Experiment: Pre-treat with this compound (a selective 5-HT2A antagonist) prior to psychedelic administration. hypothesis_node->experiment_node result_node Result: This compound dose-dependently blocks the behavioral effect. experiment_node->result_node conclusion_node Conclusion: The behavioral effect is indeed mediated by the 5-HT2A receptor. result_node->conclusion_node

References

Application Notes and Protocols: (S)-Volinanserin for Sleep and Wakefulness Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective 5-HT2A receptor antagonist.[1] It is frequently utilized in scientific research to investigate the function of the serotonin (B10506) 5-HT2A receptor.[1] While it was clinically tested as a potential treatment for insomnia, schizophrenia, and depression, it has not been marketed for these indications.[1][2] Due to its specific mechanism of action, this compound is a valuable pharmacological tool for studying sleep architecture. Research indicates that antagonism of the 5-HT2A receptor can increase slow-wave sleep (SWS), also known as deep sleep or N3 sleep, without significantly affecting sleep onset.[3][4][5][6] This makes it a compound of interest for researchers studying sleep maintenance, sleep quality, and the role of serotonin in regulating sleep cycles.

These application notes provide an overview of the mechanism of action, protocols for administration in both clinical and preclinical settings, and a summary of relevant quantitative data for researchers in sleep science and drug development.

Mechanism of Action: 5-HT2A Receptor Antagonism

This compound exerts its effects by selectively blocking the 5-HT2A receptor. In a typical physiological state, the neurotransmitter serotonin (5-HT) binds to the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This binding activates the Gq/G11 signaling pathway, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), modulating neuronal excitability. By competitively binding to the 5-HT2A receptor, this compound prevents serotonin from initiating this signaling cascade, thereby altering downstream neuronal activity that is believed to play a role in sleep architecture, particularly in the promotion of slow-wave sleep.

G cluster_0 5-HT2A Receptor Signaling Pathway Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Binds G_Protein Gq/G11 Receptor->G_Protein Activates Volinanserin This compound Volinanserin->Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Response Increased Neuronal Excitability (Suppression of SWS) IP3->Response DAG->Response

Caption: this compound blocks the 5-HT2A receptor signaling cascade.

Application 1: Clinical Sleep Studies in Humans

This compound has been evaluated in clinical trials for its effects on sleep maintenance insomnia.[7][8] The primary outcome measure in such studies is often the change in Wake After Sleep Onset (WASO), objectively measured using polysomnography (PSG).

Experimental Protocol: Phase II/III Clinical Trial for Sleep Maintenance Insomnia

This protocol is based on the design of clinical trials such as NCT00464243.[8]

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: Adult patients (e.g., 18+ years) diagnosed with primary insomnia according to DSM-IV/V criteria, specifically with complaints of sleep maintenance.[8][9]

  • Screening Phase (1-3 weeks):

    • Obtain informed consent.

    • Conduct a full medical history, physical examination, and clinical laboratory tests.

    • Confirm diagnosis of primary insomnia.

    • Inclusion Criteria: Difficulties with sleep maintenance, confirmed by sleep diaries and screening PSG recordings.[8]

    • Exclusion Criteria: History of other sleep disorders (e.g., narcolepsy, sleep apnea), night shift work, pregnancy, high consumption of caffeine, use of other medications known to affect sleep.[8][10]

  • Baseline Assessment:

    • Participants undergo at least one night of in-laboratory polysomnography (PSG) to establish baseline sleep parameters (WASO, sleep stages, etc.).

  • Randomization and Treatment Phase (e.g., 6 weeks):

    • Participants are randomly assigned to receive a daily oral dose of this compound (e.g., 2 mg) or a matching placebo.[8]

    • Medication is typically administered in the evening before bedtime.

  • Data Collection:

    • Primary Endpoint: Change from baseline in Wake After Sleep Onset (WASO) measured by PSG at the end of the treatment period (e.g., Week 6).[8]

    • Secondary Endpoints: Changes in other PSG parameters (e.g., duration of N3 sleep, number of awakenings), subjective sleep quality measured by patient questionnaires (e.g., sleep diaries), and assessment of safety and tolerability through adverse event monitoring.

  • Data Analysis:

    • Statistical comparison (e.g., ANCOVA) of the change from baseline in WASO between the this compound and placebo groups.

G cluster_workflow Clinical Trial Workflow cluster_treatment Treatment Period (6 Weeks) Screening Screening & Consent (1-3 Weeks) Baseline Baseline PSG (1-2 Nights) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A This compound (2 mg/day) Randomization->GroupA GroupB Group B Placebo Randomization->GroupB Endpoint Endpoint PSG (Week 6) GroupA->Endpoint GroupB->Endpoint FollowUp Safety Follow-Up Endpoint->FollowUp

Caption: Workflow diagram for a placebo-controlled clinical trial.
Data Presentation: Clinical Trial Data

Although specific results from the volinanserin sleep trials are not widely published, the expected outcomes based on its mechanism are summarized below.[5]

ParameterExpected Effect of this compoundMeasurement Tool
Wake After Sleep Onset (WASO)DecreasePolysomnography (PSG)
Slow-Wave Sleep (N3)IncreasePolysomnography (PSG)
Stage 2 Sleep (N2)Tendency to decreasePolysomnography (PSG)
REM SleepNo significant changePolysomnography (PSG)
Sleep Onset LatencyNo significant changePolysomnography (PSG)
Number of AwakeningsDecreasePolysomnography (PSG)
Subjective Sleep QualityImprovementPatient Questionnaires

Application 2: Preclinical Studies in Rodent Models

Preclinical studies are essential for characterizing the pharmacological profile of compounds like this compound. Rodent models are used to assess effects on sleep architecture and to investigate specific receptor interactions.

Experimental Protocol: Rodent Sleep Architecture Analysis
  • Animals: Adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6J).

  • Surgical Implantation:

    • Anesthetize the animal according to approved institutional protocols.

    • Surgically implant electrodes for electroencephalography (EEG) and electromyography (EMG) to allow for sleep stage recording.

    • Allow for a post-operative recovery period of at least one week.

  • Habituation:

    • Habituate the animals to the recording chambers and tethered cables for several days to ensure normal sleep-wake patterns.

  • Experimental Design:

    • Use a within-subjects, crossover design where each animal receives all treatments (e.g., vehicle, multiple doses of this compound).

    • Ensure a sufficient washout period (e.g., 48-72 hours) between treatments.

  • Drug Administration:

    • Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection, oral gavage). Doses can range from 0.001 to 0.1 mg/kg.[11][12]

    • Administration should occur at a consistent time, typically at the beginning of the light cycle (the normal sleep period for rodents).

  • Data Recording and Analysis:

    • Record EEG/EMG signals continuously for a set period (e.g., 6-24 hours) post-injection.

    • Use sleep scoring software to manually or automatically classify the recording into wakefulness, NREM sleep, and REM sleep based on the EEG and EMG characteristics.

    • Quantify total time spent in each state, bout duration, and number of state transitions.

    • Perform spectral analysis on the EEG signal to assess changes in slow-wave activity (delta power).

Data Presentation: Preclinical Antagonism Studies

The following data summarizes the potency of this compound in antagonizing the effects of 5-HT2A receptor agonists in rodent behavioral models. These studies, while not directly measuring sleep, provide critical in-vivo evidence of the drug's mechanism and effective dose range.

ModelAgonist (Dose)This compound EffectAD₅₀ (95% CI)AnimalReference
Head-Twitch Response (HTR)DOI (1.0 mg/kg)Dose-dependent blockade0.0062 mg/kg (0.0040–0.0098)Mouse[11]
Head-Twitch Response (HTR)LSD (0.32 mg/kg)Dose-dependent blockade0.00047 mg/kg (0.00018–0.0010)Mouse[11]
Intracranial Self-Stimulation (ICSS) DepressionDOI (1.0 mg/kg)Dose-dependent blockade0.0040 mg/kg (0.0017–0.0095)Rat[11]

AD₅₀: Dose producing 50% of the maximum antagonist effect.

G cluster_workflow Preclinical Experimental Workflow Surgery EEG/EMG Electrode Implantation Recovery Post-Op Recovery (>1 Week) Surgery->Recovery Habituation Habituation to Recording Chambers Recovery->Habituation Baseline Baseline Sleep Recording Habituation->Baseline Treatment Drug Administration (Vehicle or Volinanserin) Baseline->Treatment Recording Post-Injection EEG/EMG Recording Treatment->Recording Analysis Sleep Scoring & Data Analysis Recording->Analysis

Caption: Workflow for a preclinical rodent sleep study.

References

Application Notes and Protocols for Solubilizing (S)-Volinanserin for in vivo Behavioral Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective 5-HT2A receptor antagonist.[1] Its utility in neuroscience research, particularly in in vivo behavioral experiments, is significant for investigating the role of the 5-HT2A receptor in various physiological and pathological processes.[2][3][4] However, a primary challenge in utilizing this compound for in vivo studies is its poor aqueous solubility, a common hurdle for many lipophilic drug candidates.[5]

This document provides detailed application notes and protocols for the effective solubilization of this compound for various routes of administration in preclinical behavioral research, including oral gavage, intraperitoneal (IP) injection, and intravenous (IV) injection. These guidelines are intended to assist researchers in preparing stable and biocompatible formulations to ensure reliable and reproducible experimental outcomes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing appropriate solubilization strategies.

PropertyValue/CharacteristicReference/Note
Molecular Formula C₂₂H₂₈FNO₃[6]
Molecular Weight 373.46 g/mol [6]
Appearance Crystalline solid[6]
Predicted LogP 3.9[5]
Basicity (pKa) Not experimentally determined, but predicted to be basic.The piperidine (B6355638) moiety confers basic properties. Piperidine derivatives typically have pKa values in the range of 7-11.[7][8][9][10]
Solubility
Aqueous BuffersSparingly soluble[6]
DMSO~15-100 mg/mL[6]
Ethanol (B145695)~20 mg/mL[6]
Dimethylformamide (DMF)~25 mg/mL[6]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[6]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline~4 mg/mL
Methanol, Chloroform, DichloromethaneSoluble (for hydrochloride salt)[11]

Solubilization Strategies

Given its lipophilic and basic nature, several strategies can be employed to solubilize this compound for in vivo administration.

Co-solvents

Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds. For this compound, Dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol (PEG), and ethanol are effective co-solvents. It is critical to use the minimum amount of co-solvent necessary and to be aware of their potential physiological effects.

pH Adjustment

As a basic compound, the solubility of this compound is pH-dependent. In acidic conditions, the piperidine nitrogen becomes protonated, forming a more water-soluble salt. Therefore, adjusting the pH of the vehicle to the acidic range can significantly enhance solubility. The hydrochloride salt of Volinanserin is commercially available and exhibits improved solubility in certain solvents.[11]

Surfactants

Surfactants, such as Tween 80 (polysorbate 80), can be used to form micelles that encapsulate lipophilic drugs, thereby increasing their apparent solubility in aqueous solutions. They are often used in combination with co-solvents.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin (B1172386) in preclinical formulations.

Experimental Protocols

The following protocols are provided as starting points and may require optimization based on the specific experimental requirements, such as the desired dose, concentration, and animal model.

Protocol 1: Oral Gavage Formulation

Objective: To prepare a suspension of this compound for oral administration in rodents.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • 0.1% (v/v) Tween 80

  • Sterile water or saline

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • pH meter and appropriate buffers for calibration

  • Hydrochloric acid (HCl), 1N (for pH adjustment)

Procedure:

  • Calculate the required amounts: Determine the total volume of the formulation and the required mass of this compound based on the desired dose and the number of animals.

  • Prepare the vehicle: a. In a sterile beaker, dissolve 0.5 g of CMC-Na in 100 mL of sterile water or saline with continuous stirring. b. Add 0.1 mL of Tween 80 to the CMC-Na solution and mix thoroughly.

  • Prepare the suspension: a. Weigh the calculated amount of this compound powder. b. Triturate the powder with a small amount of the vehicle to form a smooth paste. c. Gradually add the remaining vehicle while stirring continuously to form a uniform suspension.

  • pH Adjustment (Optional but Recommended): a. Measure the pH of the suspension. b. If the pH is neutral or basic, slowly add 1N HCl dropwise while monitoring the pH. Adjust to a pH of approximately 4-5 to enhance solubility.

  • Homogenization: Use a sonicator or homogenizer to ensure a uniform and fine particle suspension.

  • Storage: Store the suspension at 2-8°C and protect from light. Before each use, allow it to come to room temperature and vortex vigorously to ensure homogeneity.

Protocol 2: Intraperitoneal (IP) Injection Formulation

Objective: To prepare a clear solution of this compound for intraperitoneal injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile vials and syringes

Procedure:

  • Calculate the required amounts: Based on the desired final concentration (e.g., 1 mg/mL).

  • Dissolve this compound: a. In a sterile vial, dissolve the calculated amount of this compound in DMSO. Use the minimum volume of DMSO required for complete dissolution (e.g., 10% of the final volume).

  • Add Co-solvents and Surfactants: a. Add PEG300 (e.g., 40% of the final volume) to the DMSO solution and mix well. b. Add Tween 80 (e.g., 5% of the final volume) and mix until the solution is clear.

  • Add Saline: a. Slowly add sterile saline (e.g., 45% of the final volume) to the mixture while vortexing to avoid precipitation.

  • Final Formulation Example (for a 1 mg/mL solution):

    • This compound: 1 mg

    • DMSO: 0.1 mL

    • PEG300: 0.4 mL

    • Tween 80: 0.05 mL

    • Sterile Saline: 0.45 mL

    • Total Volume: 1 mL

  • Quality Control: Visually inspect the final solution for any precipitation. The solution should be clear.

  • Storage: Use the formulation immediately after preparation. If short-term storage is necessary, store at 2-8°C and protect from light. Allow to warm to room temperature before injection.

Protocol 3: Intravenous (IV) Injection Formulation

Objective: To prepare a clear, sterile, and isotonic solution of this compound for intravenous injection. Note: IV formulations require stringent control of sterility and osmolality to prevent adverse reactions.

Materials:

  • This compound powder or this compound hydrochloride salt

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection (WFI)

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required amounts: Determine the desired concentration and total volume.

  • Prepare the HP-β-CD solution: a. In a sterile container, dissolve the calculated amount of HP-β-CD in sterile WFI. A common concentration for HP-β-CD is 10-40% (w/v).

  • Dissolve this compound: a. Add the this compound powder to the HP-β-CD solution. b. Stir or sonicate until the compound is completely dissolved. Gentle warming may aid dissolution.

  • pH Adjustment (if using the free base): a. If using the free base form of this compound, adjusting the pH to the acidic range (e.g., pH 4-5) with a pharmaceutically acceptable acid (e.g., HCl) can improve solubility.

  • Sterile Filtration: a. Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Quality Control: The final solution should be clear and free of visible particles.

  • Storage: Use immediately or store under sterile conditions at 2-8°C, protected from light.

Visualization of Experimental Workflows

Signaling Pathway of 5-HT2A Receptor Antagonism

G cluster_receptor Cell Membrane Volinanserin This compound HTR2A 5-HT2A Receptor Volinanserin->HTR2A Antagonism (Blocks) Gq_G11 Gq/G11 Protein HTR2A->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling (e.g., neuronal excitability) Ca_release->Downstream PKC_activation->Downstream

Caption: Antagonistic action of this compound on the 5-HT2A receptor signaling pathway.

Workflow for Selecting a Solubilization Strategy

G start Start: this compound Powder route Select Route of Administration start->route oral Oral Gavage route->oral Oral ip Intraperitoneal route->ip IP iv Intravenous route->iv IV oral_formulation Prepare Suspension (CMC, Tween 80) oral->oral_formulation ip_formulation Prepare Solution (DMSO, PEG300, Tween 80) ip->ip_formulation iv_formulation Prepare Solution (Cyclodextrin, pH adjustment) iv->iv_formulation qc Quality Control (Clarity, Stability) oral_formulation->qc ip_formulation->qc iv_formulation->qc pass Pass qc->pass Clear/Stable fail Fail qc->fail Precipitation/Instability administer Administer to Animal Model pass->administer reformulate Reformulate/Optimize fail->reformulate reformulate->route

Caption: Decision workflow for formulating this compound for in vivo experiments.

Experimental Workflow for IP Formulation Preparation

G start Weigh this compound dissolve_dmso Dissolve in DMSO start->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Slowly add Saline (while vortexing) add_tween->add_saline final_solution Final Clear Solution add_saline->final_solution

Caption: Step-by-step workflow for preparing an IP injection formulation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-Volinanserin Dosage for Full 5-HT2A Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing (S)-Volinanserin dosage to achieve complete blockade of the 5-HT2A receptor. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in 5-HT2A receptor research?

This compound, also known by its developmental code MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2][3][4] It exhibits a high binding affinity for the 5-HT2A receptor with a Ki value of approximately 0.36 nM.[1][2][4] Its high selectivity, with over 100 to 300-fold greater affinity for the 5-HT2A receptor compared to other receptors like 5-HT1c, alpha-1 adrenergic, and dopamine (B1211576) D2 receptors, makes it an invaluable tool for investigating the specific functions of the 5-HT2A receptor in various physiological and pathological processes.[1][2][4][5]

Q2: What is the primary signaling pathway of the 5-HT2A receptor?

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[6] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[6][7] This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[6][7]

Q3: How can 5-HT2A receptor blockade by this compound be measured?

The most common and direct method for measuring 5-HT2A receptor occupancy by this compound in vivo is through Positron Emission Tomography (PET) imaging.[8][9][10] This technique utilizes radiolabeled tracers that bind to the 5-HT2A receptor, such as [11C]N-methylspiperone ([11C]NMSP) or [11C]MDL 100,907, to visualize and quantify receptor availability in the brain before and after administration of this compound.[8][9][11] The reduction in the binding of the radiotracer indicates the level of receptor occupancy by the antagonist.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected 5-HT2A receptor occupancy in preclinical models.

  • Possible Cause 1: Inadequate Dosage. The dose of this compound may be insufficient to achieve full receptor saturation.

    • Troubleshooting Step: Conduct a dose-response study to determine the optimal dose for achieving maximal receptor occupancy in your specific animal model and experimental conditions. In mice, an ED50 of 0.3 mg/kg (i.p.) has been reported for reducing d-amphetamine-stimulated locomotor activity.[4] In rats, a dose of 0.01 mg/kg of volinanserin alone did not significantly affect the head-twitch response.[12]

  • Possible Cause 2: Pharmacokinetic Variability. Differences in absorption, distribution, metabolism, and excretion (ADME) of this compound between individual animals can lead to variable receptor occupancy.

    • Troubleshooting Step: Measure plasma concentrations of this compound at the time of the occupancy study to correlate drug exposure with receptor blockade. Consider using a larger sample size to account for inter-individual variability.

  • Possible Cause 3: Suboptimal Timing of Measurement. The time between this compound administration and the receptor occupancy measurement may not coincide with the peak receptor occupancy.

    • Troubleshooting Step: Perform a time-course study to determine the time to maximum receptor occupancy (Tmax) after dosing. In human studies, high occupancy has been observed for over 24 hours.[5]

Issue 2: Difficulty in achieving full receptor blockade in human studies.

  • Possible Cause 1: Insufficient Dose. The administered dose may not be high enough to saturate all 5-HT2A receptors.

    • Troubleshooting Step: Refer to existing clinical trial data. Studies in healthy volunteers have shown that single oral doses of 10 mg and 20 mg of MDL 100,907 resulted in 70-90% receptor occupancy in the frontal cortex.[8] A dose of 6 mg resulted in approximately 90% receptor occupancy.[9] In schizophrenic patients, a daily dose of 20 mg induced over 90% 5-HT2A receptor occupancy.[10]

  • Possible Cause 2: Patient-Specific Factors. Individual differences in metabolism or other physiological factors could influence drug efficacy.

    • Troubleshooting Step: Monitor plasma levels of this compound to ensure adequate drug exposure. Consider genotyping for relevant metabolic enzymes if significant inter-individual variability is observed.

Data Presentation

Table 1: this compound Binding Affinity and Selectivity

ReceptorBinding Affinity (Ki)Selectivity vs. 5-HT2A
5-HT2A 0.36 nM[1][2][4]-
5-HT1c >100-fold lower[1][2][4]300-fold[1][2][4]
Alpha-1 Adrenergic >100-fold lower[1][2][4]300-fold[1][2][4]
Dopamine D2 >100-fold lower[2][4]300-fold[2][4]

Table 2: Human 5-HT2A Receptor Occupancy with Oral this compound (MDL 100,907)

DoseReceptor OccupancyStudy PopulationReference
6 mg (single dose) ~90%Healthy Volunteers[9]
10 mg (single dose) 70-90%Healthy Volunteers[8]
20 mg (single dose) 70-90%Healthy Volunteers[8]
20 mg (daily) >90%Schizophrenic Patients[10]

Experimental Protocols

Protocol 1: In Vivo 5-HT2A Receptor Occupancy Measurement using PET

This protocol provides a general framework for assessing 5-HT2A receptor occupancy using PET imaging with a radiolabeled tracer.

  • Subject Preparation:

    • Fast subjects overnight prior to the PET scan.

    • Insert two intravenous catheters, one for radiotracer injection and one for blood sampling.

  • Baseline PET Scan:

    • Position the subject in the PET scanner.

    • Perform a transmission scan for attenuation correction.

    • Inject a bolus of the 5-HT2A receptor radiotracer (e.g., [11C]NMSP or [11C]MDL 100,907).

    • Acquire dynamic PET data for 90-120 minutes.

    • Collect arterial blood samples throughout the scan to measure the radiotracer concentration in plasma.

  • This compound Administration:

    • Administer the desired oral dose of this compound.

  • Post-Dosing PET Scan:

    • At a predetermined time after this compound administration (based on pharmacokinetic data), repeat the PET scan protocol as described in step 2.

  • Data Analysis:

    • Analyze the PET data using appropriate kinetic modeling (e.g., two-tissue compartment model) to determine the binding potential (BPND) of the radiotracer in brain regions of interest (e.g., frontal cortex).

    • Calculate receptor occupancy using the following formula:

      • % Occupancy = [(BPND_baseline - BPND_postdosing) / BPND_baseline] * 100

Mandatory Visualizations

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_R 5-HT2A Receptor Gq_G11 Gq/G11 Protein 5HT2A_R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response Serotonin Serotonin (5-HT) Serotonin->5HT2A_R Activates Volinanserin This compound Volinanserin->5HT2A_R Blocks

Caption: Canonical 5-HT2A receptor signaling cascade and the inhibitory action of this compound.

G Experimental Workflow for PET Receptor Occupancy cluster_study_flow Subject_Prep Subject Preparation (Fasting, IV lines) Baseline_PET Baseline PET Scan (Radiotracer Injection, Data Acquisition) Subject_Prep->Baseline_PET Drug_Admin This compound Administration Baseline_PET->Drug_Admin PostDose_PET Post-Dosing PET Scan (Repeat PET Protocol) Drug_Admin->PostDose_PET Data_Analysis Data Analysis (Kinetic Modeling, Occupancy Calculation) PostDose_PET->Data_Analysis G Troubleshooting Logic for Low Receptor Occupancy Start Low Receptor Occupancy Observed Check_Dose Is the dose adequate? Start->Check_Dose Check_PK Are plasma concentrations sufficient? Check_Dose->Check_PK Yes Increase_Dose Action: Increase Dose (Conduct Dose-Response Study) Check_Dose->Increase_Dose No Check_Timing Is the measurement time optimal? Check_PK->Check_Timing Yes Analyze_PK Action: Analyze Pharmacokinetics (Measure Plasma Levels) Check_PK->Analyze_PK No Optimize_Timing Action: Optimize Timing (Conduct Time-Course Study) Check_Timing->Optimize_Timing No Resolved Issue Potentially Resolved Check_Timing->Resolved Yes Increase_Dose->Resolved Analyze_PK->Resolved Optimize_Timing->Resolved

References

Stability and storage of (S)-Volinanserin working solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides guidance on the stability and storage of (S)-Volinanserin working solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound compound?

A: The solid, crystalline form of this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1][2]

Q2: What is the best way to prepare a stock solution of this compound?

A: It is recommended to first dissolve the solid this compound in an organic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are all suitable options.[1][2] For maximum solubility in aqueous buffers, dissolve the compound in DMF first and then dilute with the aqueous buffer of your choice.[1] It is also advisable to purge the solvent with an inert gas before preparing the stock solution.[1]

Q3: What are the recommended storage conditions and stability for stock solutions?

A: Stock solutions of this compound in organic solvents have good stability at low temperatures. For long-term storage, aliquoting the stock solution to avoid repeated freeze-thaw cycles is recommended.[3]

  • At -80°C, stock solutions are stable for up to one year.[3][4]

  • At -20°C, stability is maintained for up to six months.[3]

Q4: How stable are aqueous working solutions of this compound?

A: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to use these solutions on the same day they are prepared.[1]

Q5: What should I do if I observe precipitation in my stock solution after thawing?

A: If you see precipitation after thawing a frozen stock solution, gentle warming and sonication can help to redissolve the compound.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution upon thawing Low temperature reducing solubility.Gently warm the solution and use sonication to aid in redissolving the compound.[4]
Inconsistent experimental results Degradation of working solution.Prepare fresh aqueous working solutions daily.[1] Ensure stock solutions are stored correctly and within their stability period.
Difficulty dissolving the compound in aqueous buffer This compound is sparingly soluble in aqueous buffers.[1]First, dissolve the compound in an organic solvent like DMF, and then dilute this stock solution with your aqueous buffer.[1]
Potential for compound degradation Incompatibility with certain conditions.Avoid strong acids, alkalis, and strong oxidizing or reducing agents in your experimental setup.[5]

Stability and Solubility Data

Stock Solution Stability
Storage TemperatureSolventStability Period
-80°COrganic Solvent1 year[3][4]
-20°COrganic Solvent6 months[3]
Solubility Data
SolventSolubility
Dimethylformamide (DMF)~25 mg/mL[1][2]
Ethanol~20 mg/mL[1][2]
Dimethyl Sulfoxide (DMSO)~15 mg/mL[2] (~100 mg/mL with sonication)[4]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1][2]

Experimental Protocols & Visualizations

Protocol: Preparation of this compound Working Solution

A standard protocol for preparing a working solution for cell-based assays would be:

  • Prepare a Stock Solution: Dissolve solid this compound in DMF to a concentration of 10 mM.

  • Store the Stock: Aliquot the stock solution into single-use vials and store at -80°C.

  • Prepare the Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the final desired concentration using your cell culture medium or experimental buffer. Ensure thorough mixing.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use solid Solid this compound dissolve Dissolve in DMF (10 mM Stock) solid->dissolve aliquot Aliquot & Store (-80°C) dissolve->aliquot thaw Thaw Aliquot aliquot->thaw Day of Experiment dilute Dilute to final concentration in aqueous buffer thaw->dilute assay Use in Assay dilute->assay

Caption: Workflow for preparing this compound working solutions.
This compound Signaling Pathway

This compound is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[2][3][6][7] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This compound blocks this activation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm serotonin Serotonin receptor 5-HT2A Receptor (GPCR) serotonin->receptor Activates volinanserin This compound volinanserin->receptor Blocks g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag downstream Downstream Effects (e.g., Ca2+ release, PKC activation) ip3->downstream dag->downstream

Caption: Simplified 5-HT2A receptor signaling pathway blocked by this compound.
Troubleshooting Logic

This diagram outlines a decision-making process for addressing common issues with this compound solutions.

troubleshooting_guide start Problem with Experiment check_solution Is the working solution clear? start->check_solution precipitate Precipitation observed check_solution->precipitate No clear_solution Solution is clear check_solution->clear_solution Yes warm_sonicate Gently warm and sonicate. Still precipitate? precipitate->warm_sonicate prepare_new Prepare fresh solution warm_sonicate->prepare_new Yes check_age Was the aqueous solution prepared today? warm_sonicate->check_age No, clear now clear_solution->check_age old_solution Solution is >1 day old check_age->old_solution No fresh_solution Solution is fresh check_age->fresh_solution Yes old_solution->prepare_new check_stock Is the stock solution within its stability date? fresh_solution->check_stock expired_stock Stock has expired check_stock->expired_stock No valid_stock Stock is valid. Consider other experimental variables. check_stock->valid_stock Yes expired_stock->prepare_new

Caption: Troubleshooting decision tree for this compound solutions.

References

Addressing unexpected behavioral outcomes with (S)-Volinanserin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Volinanserin. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective antagonist of the serotonin (B10506) 2A receptor (5-HT2A).[1][2][3][4] It exhibits a high binding affinity for the 5-HT2A receptor with a Ki of approximately 0.36 nM.[1][3] Its selectivity for the 5-HT2A receptor is about 300-fold higher than for the 5-HT1c, alpha-1 adrenergic, and dopamine (B1211576) D2 receptors.[1][3]

Q2: What are the expected behavioral outcomes of this compound administration in preclinical models?

In preclinical studies, this compound has been shown to have potential antipsychotic, antidepressant, and anti-impulsive effects.[1][4] It can significantly decrease d-amphetamine-stimulated locomotor activity in mice.[1][3] Additionally, it has been observed to enhance the antidepressant-like effects of other drugs, such as desipramine (B1205290) and tranylcypromine, in rats.[1][3]

Q3: Are there any known unexpected behavioral outcomes associated with this compound?

Yes, some unexpected behavioral outcomes have been reported, particularly when this compound is used in combination with other psychoactive compounds. For instance, while it effectively blocks the head-twitch response (HTR) induced by psychedelics like DOI and LSD in mice, its effects on intracranial self-stimulation (ICSS) depression induced by these agents vary.[5][6][7] It fully reverses ICSS depression induced by the phenethylamines DOI and mescaline, but is only partially effective against psilocybin-induced depression and does not block LSD-induced depression.[5][6][7] Most notably, this compound has been found to exacerbate the depression of ICSS induced by the kappa-opioid receptor agonist salvinorin A.[5][6][7]

Q4: How should this compound be prepared and administered for in vivo studies?

For intraperitoneal (i.p.) administration in mice, this compound can be dissolved in a vehicle. A common practice is to allow for an acclimatization period of 30 minutes after injection before behavioral testing.[3] The specific solvent and concentration will depend on the experimental design and required dosage. For solubility, this compound can be dissolved in DMF (25 mg/ml), DMSO (15 mg/ml), and Ethanol (20 mg/ml).[4]

Troubleshooting Guides

Issue 1: Inconsistent or no effect of this compound on baseline behavior.
  • Question: We administered this compound to our rodent models but did not observe any significant changes in their baseline locomotor activity. Is this normal?

  • Answer: Yes, this is a commonly observed outcome. This compound, at doses effective in blocking 5-HT2A receptor-mediated effects (e.g., psychedelic-induced behaviors), often shows no obvious reduction in baseline locomotor activity in mice.[1][3] Significant effects on motor function, such as catalepsy, are typically only seen at much higher doses (ED50 of 10-50 mg/kg in rats).[1][3]

    Troubleshooting Steps:

    • Verify Dose: Confirm that the administered dose is appropriate for the intended effect. Lower doses are expected to be behaviorally silent on their own.

    • Positive Control: Include a positive control in your experiment, such as co-administration with a 5-HT2A agonist like DOI, to confirm the biological activity of your this compound batch.

    • Route of Administration: Ensure the route and timing of administration are consistent with established protocols. For i.p. injections, a 15-30 minute pre-treatment time is common.[3][5]

Issue 2: Unexpected potentiation of a co-administered drug's effects.
  • Question: We observed a worsening of behavioral deficits after administering this compound with another compound. Why might this be happening?

  • Answer: This paradoxical effect has been documented. A notable example is the exacerbation of salvinorin A-induced depression of intracranial self-stimulation (ICSS) in rats.[5][6] This suggests that the behavioral effects of this compound are not solely dependent on its 5-HT2A antagonism and can be influenced by the pharmacological profile of co-administered drugs. The underlying mechanism may involve complex interactions between the serotonergic system and other neurotransmitter systems, such as the kappa-opioid system in the case of salvinorin A.

    Troubleshooting Steps:

    • Literature Review: Thoroughly review the literature for known interactions between 5-HT2A antagonists and the class of compound you are co-administering.

    • Dose-Response Curve: Conduct a dose-response study for both this compound and the co-administered drug to identify potential dose-dependent interactions.

    • Alternative Antagonists: Consider using a 5-HT2A antagonist with a different pharmacological profile to determine if the observed effect is specific to this compound.

Issue 3: Variability in antagonism of psychedelic-induced behaviors.
  • Question: We are seeing inconsistent results when using this compound to block the behavioral effects of different psychedelics. Why is it more effective against some than others?

  • Answer: This is a key finding in the pharmacology of this compound. While it consistently blocks the head-twitch response (HTR) induced by various psychedelics, its ability to antagonize other behavioral effects, like ICSS depression, is variable.[5][6][7] This suggests that while HTR is primarily mediated by 5-HT2A receptor activation, other behavioral disruptions caused by psychedelics may involve additional receptor systems. For example, the behavioral effects of LSD and psilocybin are likely not exclusively mediated by the 5-HT2A receptor.

    Troubleshooting Steps:

    • Behavioral Assay Selection: Be mindful of the specific behavioral assay being used. HTR is a reliable measure of 5-HT2A receptor engagement by psychedelics. For more complex behaviors, consider that other receptor systems may be involved.

    • Psychedelic Classification: Recognize that different structural classes of psychedelics (e.g., phenethylamines, tryptamines, ergolines) may have distinct pharmacological profiles beyond the 5-HT2A receptor.

    • Comprehensive Antagonist Panel: To dissect the full mechanism of a psychedelic's behavioral effects, consider using a panel of antagonists targeting other potential receptors (e.g., 5-HT1A, 5-HT2C, dopamine receptors).

Data Presentation

Table 1: Receptor Binding Affinity of this compound

ReceptorKi (nM)SpeciesReference
5-HT2A0.36Rat[1][3]
5-HT2A0.85Human[4]
5-HT1c~108Rat[1][3]
5-HT2C88Not Specified[4]
α1-adrenergic~108Rat[1][3]
α1-adrenergic128Not Specified[4]
Dopamine D2~108Rat[1][3]
Sigma87Not Specified[4]

Table 2: Preclinical Behavioral Effects of this compound

Behavioral AssaySpeciesDose RangeEffectReference
d-amphetamine-stimulated locomotor activityMouse0.008-2.0 mg/kg (i.p.)Significant decrease (ED50 = 0.3 mg/kg)[1][3]
Baseline locomotor activityMouse0.008-2.0 mg/kg (i.p.)No obvious reduction[1][3]
CatalepsyRat10-50 mg/kgProduces catalepsy (ED50 within this range)[1][3]
DOI-induced Head-Twitch Response (HTR)Mouse0.001-0.1 mg/kgDose-dependent and complete blockade[5]
LSD-induced Head-Twitch Response (HTR)Mouse0.032 mg/kgComplete blockade[5]
DOI-induced ICSS DepressionRat0.001-0.032 mg/kgDose-dependent and complete blockade[5]
Mescaline-induced ICSS DepressionRat0.032 mg/kgReversal[5]
Psilocybin-induced ICSS DepressionRat0.032 mg/kgPartial reduction[5]
LSD-induced ICSS DepressionRat0.032 mg/kgNo significant antagonism[5]
Salvinorin A-induced ICSS DepressionRat0.032 mg/kgExacerbation[5]

Experimental Protocols

Protocol 1: Head-Twitch Response (HTR) Assay in Mice

This protocol is adapted from studies investigating the antagonism of psychedelic-induced HTR by this compound.[5]

1. Animals:

  • Male C57BL/6J mice are commonly used.

2. Drug Preparation:

  • Prepare this compound and the 5-HT2A agonist (e.g., DOI or LSD) in a suitable vehicle (e.g., saline).

3. Procedure:

  • Administer this compound (e.g., 0.001-0.1 mg/kg, i.p.) or vehicle.

  • After a 15-minute pre-treatment interval, administer the 5-HT2A agonist (e.g., DOI at 1.0 mg/kg or LSD at 0.32 mg/kg, i.p.).

  • Immediately place the mouse in a monitoring chamber.

  • Record the number of head-twitches for a defined period, typically up to 90 minutes. A head-twitch is characterized by a rapid, side-to-side rotational movement of the head.

4. Data Analysis:

  • Analyze the total number of head-twitches or bin the data into time intervals (e.g., 5 or 15 minutes) to assess the time course of the effect.

  • Compare the HTR counts in the this compound pre-treated group to the vehicle pre-treated group using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Intracranial Self-Stimulation (ICSS) Assay in Rats

This protocol is based on studies evaluating the effect of this compound on drug-induced depression of ICSS.[5][8]

1. Animals and Surgery:

  • Male Sprague-Dawley rats are often used.

  • Surgically implant a microelectrode targeting the medial forebrain bundle. Allow for a recovery period of at least five days.

2. Training:

  • Train the rats in an operant chamber to press a lever to receive electrical brain stimulation.

  • Establish a stable baseline of responding.

3. Procedure:

  • On the test day, allow the rat to respond for a baseline period.

  • Administer this compound (e.g., 0.001-0.032 mg/kg, i.p.) or vehicle.

  • After a 15-minute pre-treatment interval, administer the test drug (e.g., DOI, LSD, psilocybin, or salvinorin A).

  • Record the rate of lever pressing for a set duration.

4. Data Analysis:

  • Express the post-drug responding as a percentage of the baseline responding.

  • Compare the effects of the test drug in the presence of this compound versus vehicle using statistical tests such as ANOVA.

Mandatory Visualizations

G cluster_0 5-HT2A Receptor Signaling Pathway 5-HT 5-HT 5-HT2A Receptor 5-HT2A Receptor 5-HT->5-HT2A Receptor Psychedelic Agonist Psychedelic Agonist Psychedelic Agonist->5-HT2A Receptor Gq/11 Gq/11 5-HT2A Receptor->Gq/11 PLC PLC Gq/11->PLC IP3 & DAG IP3 & DAG PLC->IP3 & DAG Downstream Signaling Downstream Signaling IP3 & DAG->Downstream Signaling Behavioral Effects (e.g., HTR) Behavioral Effects (e.g., HTR) Downstream Signaling->Behavioral Effects (e.g., HTR) This compound This compound This compound->5-HT2A Receptor

Caption: 5-HT2A receptor signaling and antagonism by this compound.

G cluster_workflow Experimental Workflow: Head-Twitch Response (HTR) Assay A Acclimatize Mouse B Administer this compound or Vehicle (i.p.) A->B C 15 min Pre-treatment B->C D Administer 5-HT2A Agonist (e.g., DOI) (i.p.) C->D E Place in Monitoring Chamber D->E F Record Head-Twitches (e.g., 90 min) E->F G Data Analysis F->G

Caption: Workflow for the Head-Twitch Response (HTR) assay.

G cluster_logic Troubleshooting Logic for Unexpected Behavioral Outcomes Start Unexpected Behavioral Outcome Observed CheckDose Is the dose of this compound appropriate? Start->CheckDose CheckInteraction Is there a known interaction with the co-administered drug? CheckDose->CheckInteraction Yes HighDoseEffect High doses can have independent effects (e.g., catalepsy). Consider dose reduction. CheckDose->HighDoseEffect No ConsiderAssay Is the behavioral assay solely 5-HT2A mediated? CheckInteraction->ConsiderAssay No ParadoxicalEffect Paradoxical effects (e.g., with Salvinorin A) are documented. Investigate alternative mechanisms. CheckInteraction->ParadoxicalEffect Yes MultiReceptorSystem Behavior may be mediated by multiple receptor systems. Use a broader antagonist panel. ConsiderAssay->MultiReceptorSystem No End Refine Experimental Design ConsiderAssay->End Yes HighDoseEffect->End ParadoxicalEffect->End MultiReceptorSystem->End

Caption: Troubleshooting logic for unexpected behavioral outcomes.

References

Minimizing off-target binding of (S)-Volinanserin in receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target binding of (S)-Volinanserin in receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] It exhibits a high affinity for this receptor, with a reported Ki (inhibitor constant) of approximately 0.36 nM.

Q2: What are the known off-target binding sites for this compound?

While this compound is highly selective for the 5-HT2A receptor, it has been shown to have some affinity for other receptors, albeit at significantly lower levels. These include the 5-HT1c, alpha-1 adrenergic, dopamine (B1211576) D2, sigma, 5-HT2C, α1A-adrenergic, and α2B-adrenergic receptors. The selectivity for the 5-HT2A receptor is reported to be over 300-fold higher than for the 5-HT1c, alpha-1, and dopamine D2 receptors.

Q3: Why is it important to minimize off-target binding in my experiments?

Minimizing off-target binding is crucial for obtaining accurate and reproducible data that correctly reflects the pharmacological activity of this compound at its intended target, the 5-HT2A receptor. Off-target effects can lead to misleading results, incorrect interpretations of structure-activity relationships, and potentially confounding outcomes in functional assays.

Q4: What are the general principles for reducing non-specific binding in receptor assays?

Several key strategies can be employed to reduce non-specific binding:

  • Optimization of Assay Buffer: Adjusting the pH and ionic strength of the buffer can help minimize non-specific interactions. The inclusion of agents like bovine serum albumin (BSA) or non-ionic detergents (e.g., Tween-20) can also reduce the binding of the compound to non-receptor components.[3]

  • Use of Blocking Agents: Pre-treating assay plates or filters with blocking agents can saturate non-specific binding sites.

  • Appropriate Radioligand Concentration: In radioligand binding assays, using a concentration of the radiolabeled ligand at or below its Kd value is recommended to minimize binding to low-affinity, non-specific sites.[1]

  • Sufficient Washing Steps: Thorough and rapid washing of filters or plates is essential to remove unbound ligand.

Data Presentation: this compound Binding Profile

Receptor TargetBinding Affinity (Ki)Selectivity vs. 5-HT2A
5-HT2A 0.36 nM -
5-HT1c>100 nM>300-fold
Alpha-1 Adrenergic>100 nM>300-fold
Dopamine D2>100 nM>300-fold
SigmaLower affinityNot specified
5-HT2CLower affinityNot specified
α1A-AdrenergicLower affinityNot specified
α2B-AdrenergicLower affinityNot specified

Note: "Lower affinity" indicates that the binding affinity is significantly weaker than for the primary target, though specific Ki values are not consistently reported across all literature.

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Binding Assays
Potential Cause Recommended Solution
Inappropriate radioligand concentration. Use a radioligand concentration at or near its Kd value. Concentrations that are too high can increase binding to low-affinity, non-specific sites.
Suboptimal assay buffer composition. Optimize the pH and ionic strength of your buffer. Consider adding 0.1% to 1% BSA to reduce hydrophobic interactions. A low concentration of a non-ionic detergent like Tween-20 can also be beneficial.
Insufficient blocking of non-specific sites. Pre-treat filter plates with a blocking agent such as 0.5% polyethyleneimine (PEI).
Inadequate washing. Increase the number and volume of washes with ice-cold wash buffer to effectively remove unbound radioligand.
Issue 2: Inconsistent or Low Signal in Cell-Based Functional Assays
Potential Cause Recommended Solution
Low receptor expression in the cell line. Ensure your chosen cell line expresses a sufficient number of 5-HT2A receptors. You may need to use a cell line with higher receptor density or a transiently or stably transfected cell line.
Suboptimal agonist concentration for stimulation. In antagonist mode assays, use an agonist concentration that produces a response in the EC50 to EC80 range to ensure a sufficient signal window for inhibition.
Cell health and viability issues. Ensure cells are healthy and at an optimal confluency. Perform a cytotoxicity assay to confirm that the observed effects are not due to cell death.
High background fluorescence (in fluorescence-based assays). Check for autofluorescence from cells or media components. Consider using phenol (B47542) red-free media. Optimize dye loading concentrations and incubation times.[4][5][6]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor using [3H]ketanserin as the radioligand.[1][7][8][9]

1. Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • [3H]ketanserin (radioligand)

  • Unlabeled this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/B) pre-soaked in 0.5% PEI

  • Scintillation fluid and counter

2. Procedure:

  • Prepare serial dilutions of unlabeled this compound in assay buffer.

  • In a 96-well filter plate, add in the following order:

    • Total Binding: 25 µL of assay buffer, 25 µL of [3H]ketanserin (at a final concentration near its Kd, e.g., 1-2 nM), and 50 µL of cell membrane preparation.

    • Non-Specific Binding (NSB): 25 µL of a high concentration of an unlabeled competitor (e.g., 10 µM ketanserin), 25 µL of [3H]ketanserin, and 50 µL of cell membrane preparation.

    • Competitive Binding: 25 µL of each this compound dilution, 25 µL of [3H]ketanserin, and 50 µL of cell membrane preparation.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters 3-4 times with ice-cold wash buffer.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity.

  • Calculate specific binding (Total Binding - NSB) and plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

G A Prepare Serial Dilutions of this compound B Add Reagents to 96-well Plate (Membranes, [3H]ketanserin, this compound) A->B C Incubate to Reach Equilibrium B->C D Filter and Wash to Separate Bound and Free Ligand C->D E Add Scintillation Fluid and Count Radioactivity D->E F Data Analysis (IC50/Ki Determination) E->F

A flowchart illustrating the key steps in a competitive radioligand binding assay.

Protocol 2: Calcium Flux Functional Assay for Gq-Coupled Receptors

This protocol measures the functional activity of this compound as an antagonist at the Gq-coupled 5-HT2A receptor by monitoring changes in intracellular calcium.[10][11][12][13][14]

1. Materials:

  • Cells expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 5-HT (agonist)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

2. Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubate the cells with the this compound dilutions for 15-30 minutes.

  • Place the plate in the fluorescence reader and initiate kinetic reading.

  • Add a fixed concentration of 5-HT (at its EC80) to all wells and continue reading the fluorescence for 1-2 minutes.

  • Analyze the data by measuring the peak fluorescence response and plot the percentage of inhibition against the log concentration of this compound to determine its IC50.

Troubleshooting Logic for Off-Target Binding

G Start Unexpected Assay Result (e.g., low potency, unusual functional response) CheckPurity Verify this compound Purity and Concentration Start->CheckPurity OrthogonalAssay Perform Orthogonal Assay (e.g., functional vs. binding) CheckPurity->OrthogonalAssay OffTargetScreen Screen Against a Panel of Off-Target Receptors OrthogonalAssay->OffTargetScreen AnalyzeData Analyze Data: Is there significant binding to an off-target? OffTargetScreen->AnalyzeData Yes Yes AnalyzeData->Yes No No AnalyzeData->No RedesignCompound Consider Structure-Activity Relationship (SAR) to reduce off-target binding Yes->RedesignCompound OptimizeAssay Optimize Assay Conditions (buffer, blocking agents, etc.) No->OptimizeAssay G S_Volinanserin This compound HTR2A 5-HT2A Receptor S_Volinanserin->HTR2A Antagonist Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream G Alpha1_AR Alpha-1 Adrenergic Receptor Gq Gq Protein Alpha1_AR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC G D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates

References

Determining the time-course of (S)-Volinanserin's antagonist effects in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the time-course of (S)-Volinanserin's antagonist effects in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Volinanserin or MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2][3] It exhibits a high affinity for the 5-HT2A receptor with a Ki of 0.36 nM and shows over 300-fold selectivity for this receptor compared to the 5-HT1c, alpha-1 adrenergic, and dopamine (B1211576) D2 receptors.[1][2] Its primary mechanism of action is to block the activation of 5-HT2A receptors by serotonin or other agonists.

Q2: What are the common in vivo applications of this compound?

This compound is frequently used in scientific research to investigate the function of the 5-HT2A receptor.[3] It has been studied for its potential as an antipsychotic, antidepressant, and treatment for insomnia.[3][4] In preclinical in vivo studies, it is often used to antagonize the effects of 5-HT2A receptor agonists, such as DOI, to study behaviors associated with 5-HT2A receptor activation, like the head-twitch response (HTR) in mice and effects on intracranial self-stimulation (ICSS) in rats.[5][6]

Q3: What is the expected time-course of this compound's antagonist effects in vivo?

The onset of this compound's antagonist effects is relatively rapid. In studies antagonizing DOI-induced behaviors in rodents, peak antagonism is observed as early as 15 minutes after intraperitoneal (i.p.) administration.[5] The effects are sustained and still significant at 1 hour post-administration but are diminished by 4 hours and are no longer present at 24 hours.[5] The half-life for its antagonist effect on DOI-induced HTR has been calculated to be approximately 1.85 hours.[5]

Q4: How should this compound be prepared for in vivo administration?

For in vivo experiments, this compound should be freshly prepared on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] Commonly used vehicle formulations include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)[1]

  • 10% DMSO, 90% Corn Oil[1]

Troubleshooting Guides

Issue 1: Unexpected or Lack of Antagonist Effect

  • Problem: No significant antagonism of a 5-HT2A agonist-induced effect is observed after this compound administration.

  • Possible Causes & Troubleshooting Steps:

    • Inappropriate Dose: The dose of this compound may be too low. Review the literature for effective dose ranges in your specific animal model and behavioral paradigm. Consider performing a dose-response study to determine the optimal dose. Doses ranging from 0.001 to 0.1 mg/kg have been shown to be effective in blocking DOI-induced behaviors.[5]

    • Incorrect Timing of Administration: The time between this compound pre-treatment and agonist administration is critical. For acute effects, a pre-treatment time of 15-30 minutes is generally recommended.[5]

    • Compound Stability: Ensure the compound was stored correctly (-20°C for up to 6 months, -80°C for up to 1 year) and the working solution was freshly prepared.[1]

    • Agonist Specificity: Confirm that the agonist you are using primarily acts through the 5-HT2A receptor. While this compound is highly selective, the agonist may have off-target effects at other receptors that are not blocked.

Issue 2: Unforeseen Behavioral Effects of this compound Alone

  • Problem: Administration of this compound by itself is altering baseline behavior (e.g., locomotor activity).

  • Possible Causes & Troubleshooting Steps:

    • Dose-Related Effects: While low doses of this compound typically do not affect baseline locomotor activity, higher doses may produce effects.[2] An ED50 of 10-50 mg/kg has been reported to produce atalepsy in rats.[1][2] It is crucial to run a vehicle control and a group that receives only this compound to assess its independent effects on the measured behavior.

    • Animal Strain and Species Differences: The behavioral response to 5-HT2A antagonists can vary between different rodent strains and species.[7] Consult literature specific to your chosen animal model.

    • Environmental Factors: Ensure that the testing environment is consistent across all experimental groups. Factors like lighting, noise, and handling can influence behavior.[7]

Data Presentation

Table 1: In Vitro Binding Affinity of this compound

ReceptorK_i (nM)Selectivity vs. 5-HT2A
5-HT2A0.36-
5-HT1c>108>300-fold
α1-adrenergic>108>300-fold
Dopamine D2>108>300-fold

Data compiled from MedchemExpress.[1][2]

Table 2: In Vivo Antagonist Potency of this compound

Behavioral AssayAgonist (Dose)AD_50 (mg/kg)Animal Model
Head-Twitch Response (HTR)DOI (1.0 mg/kg)0.0062Mice
Intracranial Self-Stimulation (ICSS)DOI (1.0 mg/kg)0.0040Rats
d-amphetamine-stimulated locomotor activityd-amphetamineED_50 = 0.3Mice

AD_50: Dose that produces 50% antagonism. ED_50: Dose that produces 50% of the maximal effect. Data from Jaster et al., 2022 and MedchemExpress.[1][5]

Table 3: Time-Course of this compound (0.032 mg/kg) Antagonism of DOI-Induced Effects

Time After AdministrationHTR AntagonismICSS Depression Antagonism
15 minutesPeakPeak
1 hourSignificantSignificant
4 hoursNot SignificantNot Significant
24 hoursNot SignificantNot Significant

Data from Jaster et al., 2022.[5]

Experimental Protocols

Protocol 1: Head-Twitch Response (HTR) Assay in Mice

  • Animal Acclimation: Place mice individually into monitoring chambers for a 30-minute acclimation period to determine baseline HTR.[5]

  • This compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Pre-treatment Period: Allow for a 15-minute pre-treatment period, during which HTR is recorded.[5]

  • Agonist Administration: Administer the 5-HT2A agonist (e.g., DOI, 1.0 mg/kg, i.p.).

  • Data Recording: Record the number of head twitches for an additional 90 minutes.[5]

  • Data Analysis: Compare the frequency of head twitches between treatment groups.

Protocol 2: Intracranial Self-Stimulation (ICSS) Assay in Rats

  • Surgical Implantation: Surgically implant electrodes into the medial forebrain bundle of rats. Allow for a post-operative recovery period.

  • Training: Train rats to press a lever to receive electrical stimulation.

  • Baseline ICSS: Establish a stable baseline of ICSS responding.

  • This compound Administration: Administer this compound (e.g., 0.032 mg/kg) or vehicle 15 minutes prior to the administration of the 5-HT2A agonist.[5]

  • Agonist Administration: Administer the 5-HT2A agonist (e.g., DOI, 1.0 mg/kg).

  • Data Recording: Record the rate of lever pressing for a set duration.

  • Data Analysis: Analyze the data as a percentage of baseline responding and compare between treatment groups.

Mandatory Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5-HT2A_Receptor 5-HT2A Receptor Serotonin->5-HT2A_Receptor Activates Gq_G11 Gq/G11 5-HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Downstream_Effects Downstream Cellular Effects IP3_DAG->Downstream_Effects Volinanserin This compound Volinanserin->5-HT2A_Receptor Blocks

Caption: this compound's antagonist action on the 5-HT2A receptor signaling pathway.

G Start Start Acclimation Animal Acclimation (e.g., 30 min) Start->Acclimation Pre-treatment Administer this compound or Vehicle (i.p.) Acclimation->Pre-treatment Wait Pre-treatment Interval (e.g., 15 min) Pre-treatment->Wait Agonist_Admin Administer 5-HT2A Agonist (e.g., DOI, i.p.) Wait->Agonist_Admin Behavioral_Recording Record Behavioral Response (e.g., HTR for 90 min) Agonist_Admin->Behavioral_Recording Data_Analysis Data Analysis and Comparison of Groups Behavioral_Recording->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an in vivo antagonism study.

G Issue Unexpected or Lack of Antagonist Effect Dose Is the dose appropriate? Issue->Dose Timing Is the pre-treatment time correct? Issue->Timing Compound Is the compound stable and freshly prepared? Issue->Compound Agonist Is the agonist specific to 5-HT2A? Issue->Agonist Solution1 Perform a dose-response study. Dose->Solution1 No Solution2 Adjust pre-treatment time (e.g., 15-30 min). Timing->Solution2 No Solution3 Verify storage conditions and prepare a fresh solution. Compound->Solution3 No Solution4 Confirm agonist selectivity in the literature. Agonist->Solution4 No

Caption: Troubleshooting logic for lack of antagonist effect.

References

How to control for baseline motor effects of (S)-Volinanserin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Volinanserin. The focus is on controlling for baseline motor effects during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] It has a high affinity for the 5-HT2A receptor with a Ki of 0.36 nM and exhibits over 100-fold selectivity against other receptors, including other serotonin receptor subtypes, dopamine (B1211576) receptors (D2), and alpha-1 adrenergic receptors.[1] Its primary mechanism of action is to block the signaling of serotonin at the 5-HT2A receptor.

Q2: Does this compound affect baseline motor activity in rodents?

A2: Studies in mice have shown that this compound, at doses that effectively antagonize 5-HT2A receptors (e.g., 0.008-2.0 mg/kg, i.p.), does not cause a significant reduction in baseline locomotor activity.[1] However, it is crucial for researchers to establish their own dose-response curves in their specific experimental model and conditions, as effects can be strain and species-dependent.[3]

Q3: Can this compound induce catalepsy?

A3: At higher doses, Volinanserin has been reported to produce catalepsy in rats, with an ED50 ranging from 10-50 mg/kg.[1] It is important to note that other studies have found that selective 5-HT2A antagonists like ritanserin (B1680649) and ketanserin (B1673593) did not affect immobility time in rats predisposed to catalepsy, suggesting the mechanism may be complex.[4] Researchers should carefully monitor for cataleptic behavior, especially when conducting dose-escalation studies.

Q4: What is an appropriate vehicle control for this compound?

A4: The choice of vehicle depends on the salt form of this compound and the route of administration. For many preclinical studies using intraperitoneal (i.p.) or subcutaneous (s.c.) injections, sterile saline (0.9% NaCl) is a common and appropriate vehicle. If this compound is not readily soluble in saline, a small percentage of a solubilizing agent like DMSO or Tween 80 can be used, with the final concentration of the agent kept low and consistent across all treatment groups, including the vehicle control group. It is always recommended to consult the supplier's instructions for the specific formulation of this compound being used.

Data Presentation

While specific quantitative data tables for the baseline motor effects of this compound are not consistently available in a single comprehensive public source, the following table summarizes the reported effects across different studies. It is highly recommended that researchers conduct their own dose-response studies to determine the precise effects of this compound in their experimental setup.

SpeciesDose Range (mg/kg, i.p.)Motor EffectCitation
Mouse0.008 - 2.0No obvious reduction in baseline locomotor activity.[1]
Mouse0.01 - 0.3No significant effect on locomotor activity when administered alone.[5]
Rat10 - 50Produces catalepsy (ED50).[1]
RatNot specifiedDid not produce catalepsy in some studies.[2]

Experimental Protocols & Troubleshooting Guides

Open-Field Test

Purpose: To assess general locomotor activity and anxiety-like behavior.

Experimental Protocol:

  • Apparatus: A square or circular arena (e.g., 50 x 50 cm for mice) with high walls to prevent escape, typically made of a non-reflective material.[6]

  • Procedure:

    • Acclimate the animal to the testing room for at least 30-60 minutes before the test.

    • Gently place the animal in the center of the open-field arena.

    • Record the animal's activity using an automated tracking system or manual scoring for a set duration (typically 5-30 minutes).

    • Clean the arena thoroughly between animals with 70% ethanol (B145695) to eliminate olfactory cues.

  • Parameters Measured:

    • Total distance traveled

    • Velocity

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (a measure of exploratory behavior)

    • Grooming and defecation instances

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
High variability between animals in the same group Inconsistent handling; differences in acclimation time; external noise or light changes.Standardize handling procedures; ensure all animals have the same acclimation period; conduct tests in a quiet, consistently lit room.
Animal remains immobile ("freezing") High anxiety; potential sedative effect of the compound at the tested dose.Habituate the animals to the testing room for a longer period. If freezing is observed across a dose range of this compound, it may indicate an anxiogenic or sedative effect at those doses, which should be noted.
Hyperactivity in control animals Novelty of the environment; strain-specific traits.Ensure a sufficient acclimation period. For the first few minutes of the test, higher activity is normal. Analyze data in time bins to observe habituation.
Inconsistent tracking with automated software Poor contrast between the animal and the arena floor; shadows.Use an animal with a coat color that contrasts well with the arena floor. Ensure even, diffuse lighting to minimize shadows.
Rotarod Test

Purpose: To assess motor coordination and balance.

Experimental Protocol:

  • Apparatus: A rotating rod, typically with a textured surface for grip, divided into lanes for testing multiple animals simultaneously.

  • Procedure:

    • Training: Acclimate the animals to the rotarod by placing them on the stationary rod for a few minutes. Then, train the animals at a constant low speed (e.g., 4-5 rpm) for a set duration (e.g., 60 seconds) for 2-3 trials per day for 2-3 days before the experiment.

    • Testing: Place the animal on the rotating rod. The test can be run at a fixed speed or with accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. A trial may also be ended if the animal clings to the rod and makes a full passive rotation.

  • Parameters Measured:

    • Latency to fall (in seconds)

    • Speed at which the animal falls (in accelerating rotarod test)

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Animals jump off the rod immediately Insufficient training; anxiety.Provide adequate training so the animals learn the task. Ensure the testing environment is calm.
High performance variability Inconsistent training; differences in motivation.Ensure all animals receive the same amount of training. Handle animals gently to reduce stress.
Animals "ride" the rod by clinging to it A learned behavior to avoid walking.The trial should be stopped when a full passive rotation occurs. This should be noted in the data.
Poor performance in all groups, including controls Slippery rod surface; animal strain is not well-suited for the task.Clean the rod surface to ensure good grip. Some mouse strains are known to perform poorly on this task; consider if it is the appropriate test for your strain.
Cylinder Test

Purpose: To assess forelimb use asymmetry, which is particularly relevant for unilateral brain injury models but can also indicate more subtle motor deficits.

Experimental Protocol:

  • Apparatus: A transparent cylinder (e.g., 15 cm diameter, 30 cm high for mice).

  • Procedure:

    • Place the animal in the cylinder and record its behavior for 5-10 minutes.

    • A mirror can be placed behind the cylinder to allow for a 360-degree view.

    • Score the number of times the animal rears and touches the cylinder wall with its left forepaw, right forepaw, or both forepaws simultaneously.

  • Parameters Measured:

    • Number of left, right, and bilateral forelimb touches.

    • Calculation of a limb use asymmetry score.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Animal does not rear or explore Anxiety; lack of motivation.Allow the animal to acclimate to the testing room. The cylinder is a novel environment which should encourage exploration. If the animal is consistently inactive, this may be a behavioral effect of the treatment.
Difficulty in scoring forelimb touches accurately Animal moves too quickly; poor video quality.Record the session and score the video at a slower speed. Ensure good lighting and a high-quality camera.
High variability in the number of rears Natural variation in exploratory behavior.A minimum number of rears (e.g., 10-20) is often required for an animal's data to be included in the analysis to ensure a representative sample of forelimb use.
Grip Strength Test

Purpose: To measure forelimb and/or hindlimb muscle strength.

Experimental Protocol:

  • Apparatus: A grip strength meter with a wire grid or bar.

  • Procedure:

    • Hold the animal by the base of its tail and allow it to grasp the grid with its forepaws (or all four paws).

    • Gently and steadily pull the animal away from the grid until it releases its grip.

    • The meter records the peak force exerted.

    • Perform several trials (e.g., 3-5) and average the results.

  • Parameters Measured:

    • Peak grip force (in grams or Newtons).

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Inconsistent grip strength readings Inconsistent pulling speed; animal is not gripping the bar correctly.Maintain a consistent, smooth pulling motion. Ensure the animal is properly positioned and gripping the bar with its paws before pulling.
Animal refuses to grip the bar Stress; lack of motivation.Handle the animal gently. Allow it to acclimate to the testing procedure.
Low grip strength in all groups Incorrect use of the apparatus; strain-specific characteristics.Ensure the apparatus is calibrated correctly. Be aware of the expected grip strength for the specific age, sex, and strain of the animal.

Mandatory Visualizations

5-HT2A Receptor Signaling Pathway

Caption: 5-HT2A receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Assessing Baseline Motor Effects

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_testing Behavioral Testing Battery cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituation to Testing Room (30-60 min before test) Animal_Acclimation->Habituation Vehicle Vehicle Control Group Volinanserin_Low This compound (Low Dose) Volinanserin_Mid This compound (Mid Dose) Volinanserin_High This compound (High Dose) Open_Field Open-Field Test (Locomotor Activity) Vehicle->Open_Field Volinanserin_Low->Open_Field Volinanserin_Mid->Open_Field Volinanserin_High->Open_Field Rotarod Rotarod Test (Coordination & Balance) Open_Field->Rotarod (Counterbalanced Order) Data_Collection Data Collection & Scoring Open_Field->Data_Collection Grip_Strength Grip Strength Test (Muscle Strength) Rotarod->Grip_Strength (Counterbalanced Order) Rotarod->Data_Collection Catalepsy_Test Catalepsy Test (Higher Doses) Grip_Strength->Catalepsy_Test (Counterbalanced Order) Grip_Strength->Data_Collection Catalepsy_Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Conclusion Conclusion on Baseline Motor Effects Stats->Conclusion

Caption: A typical experimental workflow for evaluating the baseline motor effects of this compound.

References

Technical Support Center: Reducing Variability in Behavioral Results with (S)-Volinanserin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S)-Volinanserin in behavioral studies. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure robust, reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A receptor (5-HT2A).[1] It exhibits a high affinity for the 5-HT2A receptor, with a Ki value of approximately 0.36 nM.[2][3] Its selectivity for the 5-HT2A receptor is about 300 times greater than for the 5-HT1c, alpha-1, and D2 dopamine (B1211576) receptors.[2][3] This selectivity makes it a valuable tool for investigating the specific roles of the 5-HT2A receptor in various physiological and pathological processes.

Q2: What are the common behavioral assays where this compound is used?

This compound is frequently used to study behaviors mediated by the 5-HT2A receptor. A primary example is the head-twitch response (HTR) in rodents, which is considered a behavioral proxy for hallucinogenic potential in humans and is robustly induced by 5-HT2A receptor agonists.[4][5][6] It is also utilized in studies of intracranial self-stimulation (ICSS), locomotor activity, and models of psychosis and depression to investigate the role of 5-HT2A receptors in these complex behaviors.[2][3][4][5]

Q3: What are the most critical factors that can introduce variability in behavioral studies using this compound?

Variability in behavioral outcomes can stem from several sources:

  • Biological Factors: Inherent differences in animal genetics (strain), sex, age, and health status can significantly impact responses.[7]

  • Environmental Conditions: Fluctuations in housing conditions, such as temperature, humidity, lighting, and noise, can influence animal physiology and behavior.[7] Environmental enrichment has been shown to alter 5-HT2A receptor expression, which could affect the response to this compound.

  • Experimental Procedures: Inconsistencies in drug preparation and administration, animal handling, and the timing of behavioral testing are major contributors to variability.[7]

Troubleshooting Guides

Issue 1: High Variability in Head-Twitch Response (HTR) Inhibition

Potential Cause: You are observing inconsistent blockade of agonist-induced head-twitches with this compound.

Troubleshooting Steps:

  • Verify Drug Preparation and Administration:

    • This compound is sparingly soluble in aqueous solutions. Ensure it is first dissolved in a suitable organic solvent like DMSO or ethanol (B145695) before dilution in saline or PBS. We do not recommend storing aqueous solutions for more than one day.

    • Confirm the route and timing of administration. Intraperitoneal (i.p.) injection is common. The pretreatment time is critical; peak antagonism is often observed around 15 minutes post-injection, with significant effects lasting for about an hour.[4][8]

  • Standardize Animal Handling:

    • Gentle and consistent handling is crucial. Stress from improper handling can alter neurochemical baselines and affect behavioral readouts.

  • Control for Biological Variables:

    • Sex and Strain Differences: Be aware that female C57BL/6J mice have been shown to exhibit a more pronounced head-twitch response to 5-HT2A agonists compared to males.[7] Consider using a single sex or balancing sex distribution across experimental groups. Strain differences also exist.[7]

  • Optimize Agonist and Antagonist Dosing:

    • Perform a dose-response curve for this compound. The effective dose for blocking HTR can depend on the specific agonist and its dose. For example, the AD50 of Volinanserin to antagonize DOI-induced HTR is approximately 0.0062 mg/kg.[4][8]

Issue 2: Inconsistent Effects on Locomotor Activity

Potential Cause: You are observing variable effects of this compound on baseline or stimulant-induced locomotor activity.

Troubleshooting Steps:

  • Acclimatize Animals to the Testing Environment:

    • Allow for a sufficient habituation period in the testing apparatus before drug administration and data collection. This reduces stress- and novelty-induced hyperactivity.

  • Review Dosing Regimen:

    • This compound on its own typically has minimal effect on baseline locomotor activity at doses that are effective in blocking stimulant-induced hyperactivity.[2][3] Higher doses (10-50 mg/kg in rats) may produce catalepsy.[2][3]

    • Ensure your stimulant dose (e.g., d-amphetamine) is consistent and produces a reliable increase in locomotor activity in your control group.

  • Consider Environmental Factors:

    • Enriched environments can impact 5-HT2A receptor expression. Animals housed in enriched environments may respond differently to this compound compared to those in standard housing.

  • Blinding and Randomization:

    • Implement blinding of the experimenter to the treatment conditions and randomize the assignment of animals to treatment groups to minimize unconscious bias.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Rodent Behavioral Models

Behavioral AssaySpeciesAgonist (Dose)This compound RouteEffective Dose Range (mg/kg)OutcomeReference
d-amphetamine-stimulated Locomotor ActivityMoused-amphetamine (2 mg/kg)i.p.ED50 = 0.3Significant decrease in locomotor activity[2][3]
Head-Twitch Response (HTR)MouseDOI (1.0 mg/kg)i.p.AD50 = 0.0062Dose-dependent and complete blockade of HTR[4][8]
Head-Twitch Response (HTR)MouseLSD (0.32 mg/kg)i.p.AD50 = 0.00047Dose-dependent and complete blockade of HTR[4]
Intracranial Self-Stimulation (ICSS) DepressionRatDOIi.p.AD50 = 0.0040Dose-dependent and complete blockade of ICSS depression[4][8]
Intracranial Self-Stimulation (ICSS) DepressionRatMescalinei.p.Not specifiedReversal of ICSS depression[4][5]
Intracranial Self-Stimulation (ICSS) DepressionRatPsilocybini.p.Not specifiedPartial reduction of ICSS depression[4][5]

Experimental Protocols

Protocol 1: Head-Twitch Response (HTR) Assay in Mice
  • Animal Acclimatization: Acclimate male or female C57BL/6J mice to the animal facility for at least one week prior to the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Drug Preparation:

    • Dissolve the 5-HT2A agonist (e.g., DOI or LSD) in 0.9% saline.

    • Prepare this compound by first dissolving it in a minimal amount of a suitable solvent (e.g., DMSO) and then diluting it to the final concentration with 0.9% saline. The final DMSO concentration should be minimal. Prepare fresh on the day of the experiment.

  • Experimental Procedure:

    • Administer this compound (or vehicle) via intraperitoneal (i.p.) injection.

    • After a 15-minute pretreatment interval, administer the 5-HT2A agonist (or vehicle) i.p.

    • Immediately place the mouse in a transparent observation chamber.

    • Record the number of head twitches for a defined period, typically 30-90 minutes.

  • Data Analysis: Analyze the total number of head twitches using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Mandatory Visualizations

G cluster_0 5-HT2A Receptor Signaling Cascade Serotonin Serotonin or 5-HT2A Agonist Receptor 5-HT2A Receptor Serotonin->Receptor Activates Volinanserin This compound (Antagonist) Volinanserin->Receptor Blocks Gq_protein Gq/11 Protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Behavioral_Response Behavioral Response (e.g., Head-Twitch) Ca_release->Behavioral_Response PKC->Behavioral_Response G cluster_1 Experimental Workflow for HTR Assay Start Start Acclimatization Animal Acclimatization Start->Acclimatization Drug_Prep Drug Preparation (Volinanserin & Agonist) Acclimatization->Drug_Prep Volinanserin_Admin This compound Administration (i.p.) Drug_Prep->Volinanserin_Admin Pretreatment 15 min Pretreatment Interval Volinanserin_Admin->Pretreatment Agonist_Admin 5-HT2A Agonist Administration (i.p.) Pretreatment->Agonist_Admin Observation Behavioral Observation (Record Head-Twitches) Agonist_Admin->Observation Data_Analysis Data Analysis Observation->Data_Analysis End End Data_Analysis->End

References

Best practices for chronic dosing schedules with (S)-Volinanserin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Volinanserin (also known as MDL 100,907).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and highly selective 5-HT2A receptor antagonist.[1][2] It binds to the 5-HT2A receptor, a G protein-coupled receptor (GPCR), and blocks the downstream signaling typically initiated by serotonin (B10506) (5-HT).[3][4] This receptor is primarily coupled to the Gq/G11 signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4] By antagonizing this receptor, this compound inhibits these downstream effects.

Q2: What are the main research applications for this compound?

This compound is frequently used in scientific research to investigate the function of the 5-HT2A receptor.[1] It has been studied as a potential therapeutic agent for:

  • Insomnia: Clinical trials have investigated its efficacy in improving sleep maintenance.[5][6][7][8]

  • Psychosis and Schizophrenia: Preclinical studies suggest it may have atypical antipsychotic properties, potentially by increasing dopamine (B1211576) efflux in the prefrontal cortex.[9][10]

  • Antidepressant: It has been explored as a potential antidepressant.[1]

Q3: What is a recommended starting point for a chronic dosing schedule in preclinical rodent models?

Based on available preclinical data, a once-daily intraperitoneal (i.p.) injection is a common administration route. For chronic studies in rats, doses of 0.03 and 0.1 mg/kg have been administered daily for 21 days to study effects on dopamine neurons.[11] The specific dose and duration will ultimately depend on the experimental goals and the targeted level of 5-HT2A receptor occupancy.

Q4: What is known about the pharmacokinetics and receptor occupancy of this compound in humans?

In human subjects, single oral doses of 10 mg and 20 mg of this compound resulted in 5-HT2A receptor occupancy in the frontal cortex ranging from 70% to 90%.[12] With a 20 mg dose, this high level of occupancy was sustained for over 24 hours, suggesting that a once-daily dosing schedule is appropriate for maintaining target engagement in chronic studies.[12]

Q5: What are some potential issues to be aware of when designing experiments with this compound?

  • Metabolism: this compound undergoes extensive first-pass metabolism to an active metabolite, MDL 105,725. However, the parent compound has significantly higher permeability across the blood-brain barrier and is the predominant active species in the brain at higher doses.[13]

  • Development Status: The development of volinanserin was discontinued (B1498344) despite some positive efficacy data from Phase III clinical trials for insomnia.[6] The reasons for discontinuation are not widely published.

  • Variable Efficacy in Behavioral Models: While it effectively blocks 5-HT2A receptor-mediated behaviors like the head-twitch response in rodents, its ability to counteract the behavioral effects of all classes of psychedelics is not uniform.[14][15]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Lack of expected behavioral effect in a chronic study. Inadequate Receptor Occupancy: The dose may be too low to achieve and maintain sufficient 5-HT2A receptor blockade over the dosing interval.Refer to pharmacokinetic and receptor occupancy data. Consider a higher dose or a different dosing frequency based on the half-life and desired target engagement. A 20 mg oral dose in humans maintains high occupancy for over 24 hours.[12]
Receptor Desensitization/Internalization: Although an antagonist, some antagonists can cause receptor internalization over time, potentially reducing the available receptor pool.Incorporate washout periods in your study design to assess for receptor recovery. Measure 5-HT2A receptor expression levels at different time points during the chronic dosing regimen.
Metabolism to Active Metabolite: The active metabolite, MDL 105,725, has lower blood-brain barrier permeability.[13] The balance between the parent compound and metabolite could influence the central effects.Measure plasma and brain concentrations of both this compound and its active metabolite to understand their relative contributions to the observed effects.
Unexpected side effects observed during chronic administration. Off-Target Effects: Although highly selective, at higher concentrations, this compound could interact with other receptors.Review the receptor binding profile. While it has over 100-fold selectivity for the 5-HT2A receptor, consider potential interactions at the doses being used.[9]
Alteration of Dopaminergic Systems: Chronic administration has been shown to decrease the number of spontaneously active dopamine neurons in the substantia nigra and ventral tegmental area in rats.[11]Monitor for behaviors associated with altered dopamine signaling. Consider including assessments of motor function and motivation in your experimental design.
Variability in experimental results between subjects. Differences in Metabolism: Individual differences in metabolic rates can lead to variations in plasma and brain concentrations of the drug and its metabolite.Ensure a consistent genetic background of the animal model. If feasible, measure plasma concentrations to correlate with behavioral or physiological outcomes.
Route of Administration: The bioavailability and metabolism can differ significantly between oral and intraperitoneal administration.Be consistent with the route of administration. For oral dosing, consider the impact of the first-pass effect on the concentration of the parent compound versus the active metabolite.[13]

Data Presentation

Table 1: Preclinical Dosing of this compound in Rodent Models

SpeciesDose RangeRoute of AdministrationContext of StudyReference
Rat0.03 - 0.1 mg/kg (repeated)i.p.Effects on midbrain dopamine neurons (21-day study)[11]
Rat5 mg/kg (i.v.), 50 mg/kg (oral)i.v., oralCNS penetration and metabolism[13]
Mouse0.008 - 2.0 mg/kgi.p.Amphetamine-stimulated locomotor activity[2]
Mouse0.0001 - 0.1 mg/kgi.p.Antagonism of psychedelic-induced behaviors[14][15]

Table 2: Human Receptor Occupancy of this compound

Oral DoseReceptorBrain RegionOccupancyDuration of High Occupancy (>70%)Reference
10 mg5-HT2AFrontal Cortex70-90%Decreases by ~20% at 24 hours post-dose[12]
20 mg5-HT2AFrontal Cortex70-90%Maintained for over 24 hours[12]

Experimental Protocols

Protocol 1: Assessment of 5-HT2A Receptor Antagonism in Mice (Head-Twitch Response)

This protocol is adapted from studies evaluating the efficacy of this compound in blocking psychedelic-induced behaviors.[14][15]

  • Animals: Male C57BL/6J mice.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline).

  • Dosing:

    • Administer this compound (e.g., 0.001 - 0.1 mg/kg) via intraperitoneal (i.p.) injection.

    • 15 minutes after this compound administration, administer a 5-HT2A receptor agonist such as DOI (1.0 mg/kg, i.p.) or LSD (0.32 mg/kg, i.p.).

  • Behavioral Observation:

    • Immediately after agonist administration, place the mice in an observation chamber.

    • Record the number of head-twitches for a defined period (e.g., 90 minutes).

  • Data Analysis: Compare the frequency of head-twitches in the this compound pre-treated groups to a vehicle-treated control group to determine the antagonist effect.

Protocol 2: Chronic Dosing and Electrophysiological Recording in Rats

This protocol is based on a study investigating the long-term effects of this compound on dopamine neuron activity.[11]

  • Animals: Male Sprague-Dawley rats.

  • Drug Preparation: Dissolve this compound in a suitable vehicle.

  • Chronic Dosing Schedule:

    • Administer this compound (e.g., 0.03 or 0.1 mg/kg, i.p.) or vehicle once daily for 21 consecutive days.

  • Electrophysiological Recording:

    • On day 22, anesthetize the rats.

    • Perform in vivo extracellular single-unit recordings of spontaneously active dopamine neurons in the substantia nigra pars compacta (SNC) and the ventral tegmental area (VTA).

  • Data Analysis:

    • Analyze the number of spontaneously active dopamine neurons, their basal firing rate, and bursting patterns.

    • Compare the data from the this compound-treated groups to the vehicle-treated control group.

Visualizations

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular 5HT2A_Receptor 5-HT2A Receptor Gq_G11 Gq/G11 5HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 to IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 to Gq_G11->PLC Activates Serotonin Serotonin (5-HT) Serotonin->5HT2A_Receptor Activates Volinanserin This compound Volinanserin->5HT2A_Receptor Blocks PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release IP3->Ca_Release Stimulates Downstream Downstream Cellular Effects PKC->Downstream Ca_Release->Downstream

Caption: this compound blocks the 5-HT2A receptor signaling pathway.

G cluster_setup Experimental Setup cluster_procedure Dosing and Observation cluster_analysis Data Analysis Animals Select Rodent Model (e.g., Male C57BL/6J Mice) Drug_Prep Prepare this compound and Agonist (e.g., DOI) Animals->Drug_Prep Admin_Vol Administer Vehicle or This compound (i.p.) Drug_Prep->Admin_Vol Wait Wait 15 minutes Admin_Vol->Wait Admin_Ago Administer 5-HT2A Agonist (e.g., DOI, i.p.) Wait->Admin_Ago Observe Record Head-Twitch Response for 90 min Admin_Ago->Observe Compare Compare Head-Twitch Frequency between Groups Observe->Compare

Caption: Workflow for assessing 5-HT2A receptor antagonism in vivo.

References

Ensuring consistent delivery of (S)-Volinanserin in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-Volinanserin. This resource is designed for researchers, scientists, and drug development professionals to ensure the consistent and reliable delivery of this compound in long-term studies. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A receptor (5-HT2A receptor).[1] By blocking this receptor, it inhibits the downstream signaling cascade mediated by the Gq/11 protein. This leads to the suppression of phospholipase C (PLC) activation and the subsequent reduction in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which are key second messengers in this pathway.[2][3][4][5][6][7]

Q2: What are the primary challenges in administering this compound in long-term studies?

A2: The main challenges stem from its physicochemical properties, particularly its low aqueous solubility. This can lead to issues with formulation stability, precipitation upon administration, and consequently, variable drug exposure and inconsistent results over the course of a long-term study. Careful formulation and handling are critical to mitigate these challenges.

Q3: What are the recommended storage conditions for this compound?

A3: this compound as a solid should be stored at -20°C for long-term stability. Stock solutions prepared in organic solvents like DMSO can be stored at -20°C for up to 6 months or at -80°C for up to a year.[8] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day due to its limited stability and potential for precipitation.

Q4: What is the recommended route of administration for in vivo studies?

A4: Intraperitoneal (i.p.) injection is a commonly reported and effective route of administration for this compound in rodent studies.[8][9] The provided protocols focus on this route. Other routes may be possible but would require specific formulation development and validation.

Q5: What is the typical half-life of this compound in rodents?

A5: The half-life of this compound's antagonistic effect has been reported to be approximately 1.85 hours in mice. This relatively short half-life is a critical consideration for designing dosing schedules in long-term studies to maintain consistent receptor occupancy.

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and administration of this compound.

Issue Potential Cause Recommended Solution
Precipitation in stock solution Solvent purity is low or contains water.Use anhydrous, high-purity solvents (e.g., DMSO, ethanol).
Storage temperature is incorrect.Store stock solutions at -20°C or -80°C as recommended.
Precipitation upon dilution for dosing The aqueous component is added too quickly.Add the aqueous buffer or saline slowly while vortexing to maintain a homogenous mixture.
Final concentration exceeds solubility.Decrease the final concentration of this compound in the dosing solution.
The pH of the aqueous component is not optimal.While specific data is limited, adjusting the pH of the aqueous diluent may improve solubility.
Inconsistent results in long-term studies Degradation of the compound in the dosing solution.Prepare fresh dosing solutions daily. Do not store aqueous dilutions.
Variable bioavailability due to inconsistent formulation.Ensure the formulation protocol is strictly followed for each preparation. Visually inspect for any signs of precipitation before each administration.
Changes in animal physiology over time.Monitor animal health and weight throughout the study, as these can influence drug metabolism and distribution.
Adverse effects in animals (e.g., irritation) High concentration of co-solvents (e.g., DMSO).Minimize the final concentration of organic co-solvents in the dosing solution. If possible, use alternative, less toxic solubilizing agents.

Experimental Protocols

Protocol 1: Preparation of this compound for Acute Intraperitoneal (i.p.) Administration

This protocol provides a method for preparing a solution of this compound suitable for i.p. injection in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare Stock Solution:

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing. This stock solution can be stored at -20°C.

  • Prepare Dosing Solution (Example for a final concentration of 1 mg/mL):

    • In a sterile microcentrifuge tube, combine the following in the specified order, vortexing thoroughly after each addition:

      • 10% DMSO (from the stock solution)

      • 40% PEG300

      • 5% Tween 80

      • 45% Sterile Saline

    • For example, to prepare 1 mL of a 1 mg/mL dosing solution from a 10 mg/mL stock:

      • 100 µL of 10 mg/mL this compound in DMSO

      • 400 µL of PEG300

      • 50 µL of Tween 80

      • 450 µL of Sterile Saline

  • Final Preparation:

    • Vortex the final solution vigorously to ensure it is a clear and homogenous solution.

    • Visually inspect the solution for any signs of precipitation before administration.

    • It is highly recommended to prepare this dosing solution fresh on the day of use.

Protocol 2: Representative HPLC Method for Quantification of this compound in Plasma

Objective: To provide a framework for developing an HPLC-UV method for the quantification of this compound in rodent plasma.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Ammonium acetate (B1210297) or phosphate (B84403) buffer, HPLC grade

  • Internal Standard (IS) with similar chemical properties

  • Rodent plasma samples

  • Protein precipitation agent (e.g., acetonitrile or methanol)

Chromatographic Conditions (to be optimized):

  • Mobile Phase A: 10 mM Ammonium acetate buffer (pH adjusted to ~4.5)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    10 90
    12 90
    12.1 30

    | 15 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 230-280 nm)

  • Injection Volume: 20 µL

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the HPLC system.

Method Validation:

  • The method should be validated according to standard guidelines for linearity, accuracy, precision, selectivity, and stability.

Conceptual Framework for Long-Term Delivery

Ensuring consistent delivery of this compound over long periods requires a sustained-release formulation. While a specific protocol for this compound is not established, biodegradable polymer-based systems like Poly(lactic-co-glycolic acid) (PLGA) microspheres are a promising approach for poorly soluble compounds.[10][11][12][13][14]

Conceptual Workflow for Developing a PLGA-based Sustained-Release Formulation:

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Characterization cluster_2 Phase 3: In Vivo Evaluation A Solubility Screening Identify suitable organic solvents for this compound and PLGA. B Polymer Selection Choose PLGA with appropriate molecular weight and lactide:glycolide ratio for desired release profile. A->B C Microparticle Fabrication Use a method like oil-in-water emulsion-solvent evaporation to encapsulate this compound in PLGA. B->C D Particle Size and Morphology Analyze using techniques like SEM and laser diffraction. C->D E Drug Loading and Encapsulation Efficiency Quantify the amount of this compound in the microspheres. D->E F In Vitro Release Study Measure the release of this compound over time in a dissolution medium. E->F G Pharmacokinetic Study Administer the formulation to animals and measure plasma concentrations of this compound over an extended period. F->G H Pharmacodynamic/Efficacy Study Assess the long-term biological effects of the sustained-release formulation. G->H

Caption: A conceptual workflow for developing a PLGA-based sustained-release formulation for this compound.

Signaling Pathway and Workflow Diagrams

This compound Mechanism of Action

This compound acts as an antagonist at the 5-HT2A receptor, which is coupled to the Gq/11 signaling pathway. The diagram below illustrates this mechanism.

G cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes serotonin Serotonin (5-HT) serotonin->receptor Activates volinanserin This compound volinanserin->receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Increased Intracellular Ca2+ ip3->ca_release pkc_activation PKC Activation dag->pkc_activation

Caption: Mechanism of action of this compound as a 5-HT2A receptor antagonist.

Experimental Workflow: Troubleshooting Inconsistent Delivery

This diagram outlines a logical workflow for troubleshooting inconsistent delivery of this compound in your experiments.

G cluster_formulation Formulation Check cluster_administration Administration Check cluster_analysis Analytical Check start Inconsistent In Vivo Results check_solubility Review Solubility Data Is the concentration appropriate? start->check_solubility check_protocol Verify Formulation Protocol Are all steps followed correctly? check_solubility->check_protocol If solubility is adequate resolve Consistent Results Achieved check_solubility->resolve If concentration is adjusted check_freshness Confirm Fresh Preparation Is the dosing solution prepared daily? check_protocol->check_freshness check_protocol->resolve If protocol is corrected check_homogeneity Inspect for Precipitation Is the solution clear before injection? check_freshness->check_homogeneity If formulation is correct check_freshness->resolve If fresh solution is used check_dosing Verify Dosing Accuracy Is the correct volume administered? check_homogeneity->check_dosing check_homogeneity->resolve If precipitation is resolved validate_assay Validate Quantification Method Is the assay for plasma levels accurate and precise? check_dosing->validate_assay If administration is correct check_dosing->resolve If dosing is corrected run_pk Conduct a Pilot PK Study Does the formulation provide consistent exposure? validate_assay->run_pk validate_assay->resolve If assay is validated run_pk->resolve If exposure is consistent

Caption: A logical workflow for troubleshooting inconsistent delivery of this compound.

References

Validation & Comparative

A Head-to-Head Battle of Selectivity: (S)-Volinanserin vs. Ketanserin for the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of serotonergic modulation, the choice of a selective 5-HT2A receptor antagonist is critical. This guide provides a comprehensive, data-driven comparison of two prominent antagonists, (S)-Volinanserin (also known as MDL 100,907) and Ketanserin (B1673593), to inform experimental design and therapeutic development.

This compound and Ketanserin are both potent antagonists of the serotonin (B10506) 2A (5-HT2A) receptor, a key player in a multitude of physiological and pathological processes, including sleep, cognition, and psychosis. While both compounds effectively block this receptor, their selectivity profiles differ significantly, a crucial factor that can influence experimental outcomes and therapeutic efficacy. This guide delves into their comparative binding affinities, functional activities, and the underlying experimental methodologies.

At a Glance: Key Performance Metrics

Compound5-HT2A Ki (nM)Selectivity for 5-HT2A over 5-HT2CSelectivity for 5-HT2A over α1-adrenergicSelectivity for 5-HT2A over D2
This compound 0.36 - 0.85[1][2]~244-fold~355-fold>300-fold[1][3]
Ketanserin ~1.5 - 3.5[4][5]~20-fold~0.4 to 1-fold (non-selective)[4][6]~160-fold

Delving Deeper: Binding Affinity and Selectivity Profiles

The cornerstone of a selective antagonist lies in its binding affinity for the target receptor versus off-target sites. The data clearly indicates that this compound possesses a significantly higher affinity and a cleaner selectivity profile compared to Ketanserin.

This compound exhibits sub-nanomolar affinity for the 5-HT2A receptor, with a reported Ki value as low as 0.36 nM.[1][3] Its remarkable selectivity is highlighted by its approximately 300-fold lower affinity for the 5-HT1c (now more commonly known as 5-HT2C), alpha-1 adrenergic, and dopamine (B1211576) D2 receptors.[1][3] Specifically, it weakly binds to 5-HT2C, α1-adrenergic, and sigma receptors with Ki values of 88 nM, 128 nM, and 87 nM, respectively.[2]

Ketanserin , while a potent 5-HT2A antagonist, demonstrates considerable affinity for other receptors, which can confound experimental results. It binds to both 5-HT2A and alpha 1-adrenergic receptors in the nanomolar range.[4] Studies have shown that in human brain membranes, a significant portion of [3H]ketanserin binding is to alpha 1-adrenoceptors.[4][6] Its selectivity for the 5-HT2A receptor over the 5-HT2C receptor is only about 20-fold.[6] Furthermore, Ketanserin also displays high affinity for histamine (B1213489) H1 receptors.[7]

Quantitative Comparison of Binding Affinities (Ki in nM)
ReceptorThis compound (Ki, nM)Ketanserin (Ki, nM)
5-HT2A 0.36 - 0.85 [1][2]~1.5 - 5.3 [4][5]
5-HT2C88[2]~30 - 60
α1-adrenergic128[2]~1.5 - 3.0[4]
Dopamine D2>1000[3]~240[8]
Histamine H1-High Affinity[7]

Signaling Pathways and Functional Consequences

The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway, leading to the activation of phospholipase C (PLC). This, in turn, results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium and the activation of protein kinase C (PKC).

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq Gq/G11 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular Response Cellular Response Ca2->Cellular Response PKC->Cellular Response 5HT 5-HT (Serotonin) 5HT->5HT2A Activates Antagonist This compound or Ketanserin Antagonist->5HT2A Blocks

Figure 1. 5-HT2A Receptor Signaling Pathway.

Both this compound and Ketanserin act as antagonists at the 5-HT2A receptor, blocking the binding of serotonin and thereby inhibiting this signaling cascade. The functional consequence is a reduction in downstream cellular responses mediated by this pathway. However, the off-target effects of Ketanserin, particularly at α1-adrenergic receptors, can lead to a broader physiological response, including changes in blood pressure, which may not be desirable in all experimental contexts. The high selectivity of this compound ensures that the observed effects are more likely attributable to the specific blockade of the 5-HT2A receptor.

Experimental Protocols

To determine the binding affinity and functional antagonism of these compounds, two key in vitro assays are commonly employed: radioligand binding assays and calcium flux assays.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

Radioligand_Binding_Assay_Workflow Membrane_Prep Membrane Preparation (with 5-HT2A receptors) Incubation Incubation Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]Ketanserin or [³H]MDL 100,907) Radioligand->Incubation Test_Compound Test Compound (this compound or Ketanserin) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Calculate Ki) Scintillation->Data_Analysis

Figure 2. Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the 5-HT2A receptor. This is typically done through homogenization followed by centrifugation to isolate the membrane fraction.[9]

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin or [3H]MDL 100,907) and varying concentrations of the unlabeled test compound (this compound or Ketanserin).[9] The incubation is carried out in a suitable buffer at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 15-60 minutes).[9][10]

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[9]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.[9]

Calcium Flux Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream event in the 5-HT2A signaling pathway.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM). This dye exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.

  • Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (this compound or Ketanserin) or a vehicle control.

  • Agonist Stimulation: A 5-HT2A receptor agonist (e.g., serotonin or DOI) is added to the wells to stimulate the receptor and induce calcium release.

  • Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and an IC50 value is determined. This provides a measure of the functional potency of the antagonist.

Conclusion: Making the Right Choice

For researchers seeking to specifically probe the function of the 5-HT2A receptor with minimal confounding variables, This compound is the superior choice due to its high affinity and exceptional selectivity. Its clean pharmacological profile ensures that observed effects can be more confidently attributed to the blockade of the 5-HT2A receptor.

Ketanserin , while a valuable tool and historically significant, should be used with caution, particularly in systems where α1-adrenergic or histaminergic signaling may play a role. Its off-target activities necessitate careful experimental design and interpretation of results. When using Ketanserin, researchers should consider including appropriate controls to account for its effects on other receptors.

Ultimately, the selection between this compound and Ketanserin will depend on the specific experimental question and the required degree of selectivity. This guide provides the essential data and methodological context to make an informed decision.

References

A Comparative Analysis of (S)-Volinanserin and Pimavanserin in Preclinical Schizophrenia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (S)-Volinanserin and Pimavanserin, two selective serotonin (B10506) 5-HT2A receptor inverse agonists/antagonists that have been investigated for the treatment of schizophrenia and other psychotic disorders. The following sections present a comprehensive overview of their pharmacological profiles, efficacy in established preclinical models of schizophrenia, and the experimental methodologies employed in these studies.

Pharmacological Profile: A Tale of Two Selectivities

Both this compound (also known as MDL 100,907) and Pimavanserin are distinguished by their high affinity and selectivity for the serotonin 2A (5-HT2A) receptor, a key target in the pathophysiology of psychosis. However, their binding profiles across a wider range of neurotransmitter receptors show subtle differences. Pimavanserin has been more extensively characterized in this regard, demonstrating a notable lack of affinity for dopamine, muscarinic, histaminergic, and adrenergic receptors, which is thought to contribute to its favorable side-effect profile.[1] this compound is also highly selective for the 5-HT2A receptor but detailed binding data across a comprehensive panel of receptors is less consistently reported in publicly available literature.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorThis compoundPimavanserin
Serotonin 5-HT2A ~0.36 - 0.54 ~0.087
Serotonin 5-HT2C~113~0.44
Serotonin 5-HT1A>10,000>1,000
Serotonin 5-HT6>1,000>1,000
Dopamine D2>1,000>300
Dopamine D3>1,000>1,000
Dopamine D4>1,000>1,000
Adrenergic α1~122>300
Adrenergic α2>1,000>300
Muscarinic M1>10,000>300
Histamine H1>10,000>300
Sigma 1No significant affinity~120

Data compiled from various preclinical studies. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding; lower values indicate higher affinity.

Mechanism of Action: Targeting the 5-HT2A Signaling Cascade

The primary mechanism of action for both this compound and Pimavanserin is the inverse agonism/antagonism of the 5-HT2A receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, primarily signal through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol (B14025) phosphates (IP) and diacylglycerol (DAG). This cascade ultimately results in the activation of protein kinase C (PKC) and the release of intracellular calcium. In psychotic states, hyperactivity of the 5-HT2A receptor pathway is hypothesized to contribute to symptoms. By acting as inverse agonists, this compound and Pimavanserin not only block the binding of serotonin but also reduce the receptor's basal, constitutive activity, thereby dampening this signaling pathway.

Recent research has also indicated that 5-HT2A receptors can signal through a Gαi-mediated pathway. Pimavanserin has been shown to exhibit biased agonism, acting as an inverse agonist at the Gαi pathway while being a neutral antagonist at the Gαq pathway. This nuanced mechanism may further contribute to its therapeutic effects.

G_protein_signaling 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_drugs Pharmacological Intervention cluster_cytoplasm Cytoplasm Serotonin Serotonin Receptor 5-HT2A Receptor Serotonin->Receptor Activates G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Volinanserin This compound Volinanserin->Receptor Inverse Agonist/ Antagonist Pimavanserin Pimavanserin Pimavanserin->Receptor Inverse Agonist/ Antagonist PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Signaling Pathway

Preclinical Efficacy in Schizophrenia Models

The antipsychotic potential of this compound and Pimavanserin has been evaluated in several well-established rodent models of schizophrenia. These models aim to replicate specific aspects of the disorder, such as positive symptoms (e.g., hyperactivity) and sensory gating deficits.

DOI-Induced Head-Twitch Response

The head-twitch response (HTR) in rodents is a behavioral correlate of 5-HT2A receptor activation and is used as a preclinical screen for hallucinogenic potential. Antagonism of the HTR induced by 5-HT2A agonists like 2,5-dimethoxy-4-iodoamphetamine (DOI) is indicative of 5-HT2A receptor blockade. Both this compound and Pimavanserin have demonstrated efficacy in this model.

NMDA Receptor Antagonist-Induced Hyperactivity

N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP) and MK-801, induce a hyperlocomotor state in rodents that is considered a model for the positive symptoms of schizophrenia. The ability of a compound to attenuate this hyperactivity is predictive of antipsychotic efficacy.

Table 2: Comparative Efficacy in Preclinical Schizophrenia Models

ModelParameterThis compoundPimavanserin
DOI-Induced Head-Twitch ED50 ~0.01 - 0.1 mg/kg Effective at 1-10 mg/kg (Qualitative)
NMDA Antagonist-Induced Hyperactivity ED50 Effective at ~0.1 - 1.0 mg/kg (PCP-induced)Effective at 0.1 - 3 mg/kg (MK-801-induced) (Qualitative)

ED50 values represent the dose of the drug that produces 50% of its maximal effect. Data is compiled from various preclinical studies and may vary based on experimental conditions.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.

DOI-Induced Head-Twitch Response
  • Animals: Male C57BL/6J mice are commonly used.

  • Drug Administration:

    • Test compounds (this compound or Pimavanserin) or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • After a pre-treatment period (typically 30-60 minutes), the 5-HT2A agonist DOI (typically 1-2.5 mg/kg) is administered subcutaneously (s.c.) or i.p.

  • Behavioral Observation: Immediately following DOI injection, mice are placed individually into observation chambers. The number of head twitches (rapid, rotational movements of the head) is counted for a specified period (e.g., 30-60 minutes).

  • Data Analysis: The total number of head twitches is recorded for each animal. The ED50 for the antagonist is calculated as the dose that causes a 50% reduction in the number of head twitches compared to the vehicle-treated group.

G cluster_protocol DOI-Induced Head-Twitch Protocol A Acclimatize Mice B Administer this compound, Pimavanserin, or Vehicle A->B C Pre-treatment Period (30-60 min) B->C D Administer DOI (5-HT2A Agonist) C->D E Place in Observation Chamber D->E F Record Head Twitches (30-60 min) E->F G Data Analysis (Calculate ED50) F->G

Experimental Workflow: DOI-Induced Head-Twitch
NMDA Receptor Antagonist-Induced Hyperactivity

  • Animals: Male Sprague-Dawley or Wistar rats, or Swiss Webster mice are frequently used.

  • Drug Administration:

    • Test compounds (this compound or Pimavanserin) or vehicle are administered (i.p. or p.o.).

    • Following a pre-treatment period, an NMDA receptor antagonist such as PCP (e.g., 1-5 mg/kg, s.c.) or MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) is administered.

  • Locomotor Activity Measurement: Immediately after the NMDA antagonist injection, animals are placed into open-field arenas equipped with automated photobeam detection systems. Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60-120 minutes).

  • Data Analysis: The total locomotor activity is quantified for each animal. The ability of the test compound to significantly reduce the hyperactivity induced by the NMDA antagonist compared to the vehicle-treated group is assessed.

Conclusion

This compound and Pimavanserin are both highly selective 5-HT2A receptor inverse agonists/antagonists with demonstrated efficacy in preclinical models of schizophrenia. Pimavanserin has been more extensively characterized for its broad receptor selectivity, which likely contributes to its favorable tolerability profile and has led to its clinical development and approval for Parkinson's disease psychosis. While this compound has shown potent activity in preclinical studies, its development was not pursued for clinical use in schizophrenia.

The data presented in this guide underscore the therapeutic potential of targeting the 5-HT2A receptor for the treatment of psychosis. Further research into the nuanced signaling mechanisms of these compounds, such as biased agonism, may pave the way for the development of even more refined and effective antipsychotic agents.

References

Selectivity Profile Showdown: (S)-Volinanserin vs. Ritanserin in Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of serotonergic research and drug development, (S)-Volinanserin and Ritanserin (B1680649) have emerged as significant antagonists of the 5-hydroxytryptamine (5-HT) receptor family, particularly the 5-HT2A subtype. Understanding their distinct selectivity and potency profiles is crucial for researchers designing targeted therapeutic strategies and interpreting experimental outcomes. This guide provides a detailed, data-driven comparison of these two compounds, offering insights into their receptor binding affinities, the experimental methodologies used to determine these properties, and the primary signaling pathway they modulate.

Comparative Analysis of Receptor Binding Affinities

The selectivity of a pharmacological agent is paramount to its therapeutic efficacy and side-effect profile. The following table summarizes the binding affinities (Ki in nM) of this compound and Ritanserin for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)Ritanserin (Ki, nM)
5-HT2A 0.36 - 0.85 [1]0.39 [2]
5-HT1Dα-~50 (pKi = 7.30)[3]
5-HT2C88[1]-
α1-Adrenergic128[1]-
Dopamine (B1211576) D2>1000-
Sigma87[1]-

This compound demonstrates high potency and selectivity for the 5-HT2A receptor, with a reported Ki value of 0.36 nM.[4][5][6] It exhibits over 300-fold selectivity for the 5-HT2A receptor over the 5-HT1c, alpha-1, and dopamine D2 receptors.[4][5] Further data indicates weak binding affinity for the 5-HT2C, α1-adrenergic, and sigma receptors, with Ki values of 88 nM, 128 nM, and 87 nM, respectively.[1]

Ritanserin also displays high affinity for the 5-HT2 receptor, with a Ki of 0.39 nM.[2] While it is a potent 5-HT2A antagonist, it also shows notable affinity for other receptors. For instance, it has a moderate affinity for the human 5-HT1D alpha receptor subtype.[3] Some reports also indicate its activity at 5-HT1c receptors.

Experimental Protocols: Unveiling Receptor Affinities

The binding affinities presented in this guide are primarily determined through radioligand binding assays . This technique is a cornerstone of pharmacology for quantifying the interaction between a ligand (the compound being tested) and a receptor.

Principle of Radioligand Binding Assay

This assay measures the affinity of a test compound by assessing its ability to compete with a radioactively labeled ligand (a molecule with a known high affinity for the target receptor) for binding to the receptor. The displacement of the radioligand by the test compound is proportional to the test compound's affinity for the receptor.

Key Steps in a Typical Radioligand Binding Assay:
  • Membrane Preparation:

    • Tissues or cells expressing the target receptor are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Incubation:

    • A fixed concentration of the radioligand is incubated with the prepared cell membranes.

    • Varying concentrations of the unlabeled test compound (this compound or Ritanserin) are added to compete for binding.

    • A control group with no competitor (total binding) and another with a high concentration of a known potent unlabeled ligand (non-specific binding) are included.

    • The mixture is incubated at a specific temperature for a set duration to allow binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with bound radioligand.

    • Unbound radioligand passes through the filter.

    • The filters are washed with cold buffer to remove any remaining unbound radioligand.

  • Quantification of Radioactivity:

    • The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The amount of specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

G cluster_prep Membrane Preparation cluster_incubation Binding Incubation cluster_separation Separation cluster_analysis Data Acquisition & Analysis Tissue Tissue/Cells Expressing Receptor Homogenization Homogenization in Cold Buffer Tissue->Homogenization Centrifugation Centrifugation to Pellet Membranes Homogenization->Centrifugation Resuspension Resuspension in Assay Buffer Centrifugation->Resuspension Incubation Incubate Membranes, Radioligand, and Test Compound Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation Calculate IC50 and Ki Counting->Calculation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Response Cellular Response PKC->Response Serotonin Serotonin Serotonin->Receptor Activates Antagonist This compound / Ritanserin Antagonist->Receptor Blocks

References

(S)-Volinanserin's Differential Blockade of DOI and LSD: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Volinanserin, a selective serotonin (B10506) 5-HT2A receptor antagonist, exhibits distinct patterns of antagonism against the hallucinogenic effects of 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD). While both psychedelics exert their primary effects through the 5-HT2A receptor, preclinical evidence reveals that this compound's ability to counteract their behavioral effects is not uniform, suggesting nuanced differences in the downstream signaling or involvement of other receptor systems.

This guide provides a detailed comparison of the antagonistic effects of this compound on DOI and LSD, supported by experimental data from rodent models. The findings are crucial for researchers in neuropharmacology and drug development, offering insights into the complex mechanisms of psychedelic drug action and the therapeutic potential of 5-HT2A receptor antagonists.

Quantitative Comparison of this compound's Antagonistic Potency

The following tables summarize the in vivo efficacy of this compound in blocking specific behavioral effects induced by DOI and LSD in rodents. The data is primarily derived from studies utilizing the head-twitch response (HTR) in mice, a preclinical model predictive of hallucinogenic potential, and intracranial self-stimulation (ICSS) in rats, a measure of behavioral disruption.

Table 1: Antagonism of Head-Twitch Response (HTR) in Mice

AgonistAgonist DoseThis compound AD₅₀ (mg/kg)Outcome
DOI1.0 mg/kg0.0062Dose-dependent blockade[1]
LSD0.32 mg/kg0.00047Complete antagonism[1]

Table 2: Antagonism of Intracranial Self-Stimulation (ICSS) Depression in Rats

AgonistAgonist DoseThis compound EffectOutcome
DOI1.0 mg/kgAD₅₀ at 0.0040 mg/kgDose-dependent blockade[1]
LSD0.32 mg/kgNon-significant trend for antagonismIncomplete antagonism[1][2]

These data highlight a key differential effect: this compound is significantly more potent at blocking LSD-induced head-twitches compared to those induced by DOI.[1] However, it effectively reverses DOI-induced depression of ICSS, while having a negligible effect on LSD-induced ICSS depression.[1][2]

Experimental Protocols

The data presented above were generated using the following key experimental methodologies:

Head-Twitch Response (HTR) Assay
  • Animal Model: Male mice.

  • Procedure: Mice are administered the agonist (DOI or LSD) and subsequently observed for the frequency of rapid, involuntary head movements (head-twitches) over a specified period. This behavior is a well-established proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.

  • Antagonism Study: Different doses of this compound (or vehicle) are administered prior to the agonist challenge to determine its ability to reduce the frequency of head-twitches. The dose that produces a 50% reduction in the agonist's effect is calculated as the AD₅₀.[1][2]

Intracranial Self-Stimulation (ICSS) Assay
  • Animal Model: Rats with surgically implanted electrodes in brain reward regions (e.g., medial forebrain bundle).

  • Procedure: Rats are trained to press a lever to receive electrical stimulation, which they find rewarding. The rate of lever pressing is a measure of brain reward function. Psychedelics like DOI and LSD typically decrease this rate, indicating behavioral disruption.

  • Antagonism Study: this compound is administered before the agonist to assess its capacity to prevent the agonist-induced decrease in ICSS rates.[1][2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways of DOI and LSD and the general experimental workflow for studying their antagonism by this compound.

G cluster_agonist Psychedelic Agonists cluster_receptor Receptor Interaction cluster_signaling Downstream Signaling cluster_effects Behavioral Effects DOI DOI HT2A 5-HT2A Receptor DOI->HT2A LSD LSD LSD->HT2A D2 Dopamine (B1211576) D2 Receptor LSD->D2 Gq_PLC Gq/11 -> PLC HT2A->Gq_PLC Beta_Arrestin β-Arrestin Pathway HT2A->Beta_Arrestin Gi_o Gi/o Pathway D2->Gi_o HTR Head-Twitch Response Gq_PLC->HTR ICSS_Depression ICSS Depression Gq_PLC->ICSS_Depression Gi_o->ICSS_Depression Volinanserin This compound Volinanserin->HT2A

Caption: Proposed signaling of DOI and LSD and antagonism by this compound.

The differential antagonism observed suggests that while both DOI and LSD act as agonists at the 5-HT2A receptor, their downstream signaling or interactions with other receptor systems may differ. LSD is known to have a broader receptor profile, including interactions with dopamine D2 receptors, which could contribute to the observed differences in the antagonistic effects of this compound.[3][4] The incomplete blockade of LSD-induced ICSS depression by a 5-HT2A specific antagonist points towards the involvement of non-5-HT2A pathways in this particular behavioral effect of LSD.

G cluster_workflow Experimental Workflow Animal_Model Rodent Model (Mouse/Rat) Antagonist_Admin Administer this compound or Vehicle Animal_Model->Antagonist_Admin Agonist_Admin Administer DOI or LSD Antagonist_Admin->Agonist_Admin Behavioral_Assay Behavioral Assay (HTR or ICSS) Agonist_Admin->Behavioral_Assay Data_Analysis Data Collection & Analysis Behavioral_Assay->Data_Analysis

Caption: General experimental workflow for antagonism studies.

References

(S)-Volinanserin: A Comparative Analysis of G-Protein Coupled Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G-protein coupled receptor (GPCR) cross-reactivity profile of (S)-Volinanserin against the comparator compound, Pimavanserin. The information is supported by experimental data and detailed methodologies to assist in the assessment of its selectivity.

This compound, also known as MDL 100,907, is a potent and highly selective inverse agonist of the serotonin (B10506) 5-HT2A receptor.[1][2] Its high affinity for this receptor has made it a valuable tool in neuroscience research and a candidate for various therapeutic applications.[1][2] Understanding the selectivity profile of a compound is critical in drug development to predict potential off-target effects. This guide summarizes the available binding affinity data of this compound at various GPCRs and compares it to Pimavanserin, another selective 5-HT2A inverse agonist.

Comparative Binding Affinity Profile

The following table summarizes the binding affinities (Ki) of this compound and Pimavanserin for a range of G-protein coupled receptors. Lower Ki values indicate higher binding affinity.

Receptor FamilyTarget ReceptorThis compound (MDL 100,907) Ki (nM)Pimavanserin Ki (nM)
Serotonin 5-HT2A 0.36 - 0.85 [1]0.087
5-HT2C88[1]0.44
5-HT1A>1000No Appreciable Affinity (>300)
5-HT2BNo Appreciable AffinityNo Appreciable Affinity (>300)
Adrenergic α1128[1]No Appreciable Affinity (>300)
Dopamine D22250No Appreciable Affinity (>300)
Sigma Sigma-187[1]120
Muscarinic M1-M5No Appreciable AffinityNo Appreciable Affinity (>300)
Histamine H1No Appreciable AffinityNo Appreciable Affinity (>300)

Data compiled from multiple sources. "No Appreciable Affinity" indicates a Ki value greater than the highest concentration tested, typically >300 nM.

Signaling Pathway and Mechanism of Action

This compound acts as an inverse agonist at the 5-HT2A receptor. Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist stabilizes the receptor in an inactive conformation, reducing its basal or constitutive activity. The 5-HT2A receptor primarily couples through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

5HT2A_Signaling_Pathway Serotonin Serotonin (Agonist) Receptor_Inactive 5-HT2A Receptor (Inactive State) Serotonin->Receptor_Inactive Binds & Activates Volinanserin This compound (Inverse Agonist) Volinanserin->Receptor_Inactive Binds & Stabilizes Receptor_Active 5-HT2A Receptor (Active State) Receptor_Inactive->Receptor_Active Conformational Change Gq Gq/11 Receptor_Active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

5-HT2A receptor signaling and the inhibitory action of this compound.

Experimental Protocols

The binding affinity data presented in this guide are typically generated using standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation:

    • Cells stably or transiently expressing the GPCR of interest are cultured and harvested.

    • Cells are lysed, and the cell membranes are isolated through centrifugation.

    • The protein concentration of the membrane preparation is determined.

  • Competition Binding Assay:

    • A fixed concentration of a radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A) is incubated with the cell membrane preparation.

    • Increasing concentrations of the unlabeled test compound (this compound or Pimavanserin) are added to compete with the radioligand for binding to the receptor.

    • The reaction is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value (the equilibrium dissociation constant for the competitor) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays: Calcium Mobilization

Functional assays measure the biological response following receptor activation or inhibition. For Gq-coupled receptors like 5-HT2A, changes in intracellular calcium concentration are a common readout.

  • Cell Culture and Dye Loading:

    • Cells expressing the 5-HT2A receptor are seeded in a microplate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Signal Detection:

    • The microplate is placed in a fluorescence plate reader.

    • The test compound (this compound) is added to the wells, and the cells are incubated.

    • A 5-HT2A agonist (e.g., serotonin) is then added to stimulate the receptor.

    • The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • The ability of the test compound to inhibit the agonist-induced calcium signal is quantified.

    • Dose-response curves are generated to determine the IC50 or EC50 value of the test compound.

GPCR_Screening_Workflow start Start cell_culture Cell Line Expressing Target GPCR start->cell_culture assay_prep Assay Preparation cell_culture->assay_prep binding_assay Radioligand Binding Assay assay_prep->binding_assay Binding Studies functional_assay Functional Assay (e.g., Calcium Flux) assay_prep->functional_assay Functional Studies data_acq_binding Data Acquisition (Scintillation Counting) binding_assay->data_acq_binding data_acq_functional Data Acquisition (Fluorescence Reading) functional_assay->data_acq_functional analysis_binding Data Analysis (IC50 -> Ki) data_acq_binding->analysis_binding analysis_functional Data Analysis (EC50 / IC50) data_acq_functional->analysis_functional end End analysis_binding->end analysis_functional->end

A generalized workflow for assessing GPCR cross-reactivity.

References

Efficacy comparison of (S)-Volinanserin to atypical antipsychotics like clozapine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The landscape of schizophrenia treatment is continually evolving, with ongoing research into novel therapeutic agents that offer improved efficacy and tolerability over existing medications. This guide provides a detailed comparison of the selective 5-HT2A receptor inverse agonist, (S)-Volinanserin, and the established atypical antipsychotic, clozapine (B1669256), a cornerstone in the management of treatment-resistant schizophrenia. While direct head-to-head clinical trials are unavailable due to the discontinuation of this compound's development for psychosis, this analysis synthesizes available data to offer a comparative perspective on their mechanisms of action, preclinical evidence, and clinical efficacy.

Mechanism of Action: A Tale of Two Receptors

This compound and clozapine, though both impacting serotonergic and dopaminergic pathways implicated in psychosis, exhibit distinct receptor interaction profiles.

This compound is a highly selective inverse agonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] Inverse agonists differ from neutral antagonists in that they not only block the action of the endogenous ligand (serotonin) but also reduce the receptor's basal, constitutive activity.[2][3] By specifically targeting the 5-HT2A receptor, this compound was hypothesized to alleviate psychotic symptoms, particularly the negative and cognitive symptoms of schizophrenia, with a reduced risk of the extrapyramidal side effects associated with dopamine (B1211576) D2 receptor blockade.[4]

Clozapine , in contrast, is characterized by its broad receptor binding profile. It acts as an antagonist at multiple neurotransmitter receptors, including dopamine (with higher affinity for D4 than D2 receptors), serotonin (5-HT2A, 5-HT2C), adrenergic (alpha-1), muscarinic (M1), and histaminergic (H1) receptors.[5] Its efficacy in treatment-resistant schizophrenia is thought to stem from this multi-receptor antagonism, particularly the combined blockade of D2 and 5-HT2A receptors, which is a hallmark of atypical antipsychotics.[4]

cluster_SVolinanserin This compound Signaling Pathway cluster_Clozapine Clozapine Signaling Pathway S-Volinanserin S-Volinanserin 5-HT2A_Receptor_S 5-HT2A Receptor (Constitutively Active) S-Volinanserin->5-HT2A_Receptor_S Inverse Agonism (Inhibition) Gq_alpha_S Gq/11 5-HT2A_Receptor_S->Gq_alpha_S Basal Activity PLC_S Phospholipase C (PLC) Gq_alpha_S->PLC_S IP3_DAG_S IP3 & DAG Signaling PLC_S->IP3_DAG_S Neuronal_Activity_S Modulation of Neuronal Excitability IP3_DAG_S->Neuronal_Activity_S Clozapine Clozapine D2_Receptor Dopamine D2 Receptor Clozapine->D2_Receptor Antagonism 5-HT2A_Receptor_C 5-HT2A Receptor Clozapine->5-HT2A_Receptor_C Antagonism Other_Receptors Muscarinic, Adrenergic, Histaminergic Receptors Clozapine->Other_Receptors Antagonism Dopamine_Pathway Dopaminergic Signaling D2_Receptor->Dopamine_Pathway Serotonin_Pathway Serotonergic Signaling 5-HT2A_Receptor_C->Serotonin_Pathway Multiple_Pathways Diverse Downstream Effects Other_Receptors->Multiple_Pathways Antipsychotic_Effect Therapeutic & Side Effects Dopamine_Pathway->Antipsychotic_Effect Serotonin_Pathway->Antipsychotic_Effect Multiple_Pathways->Antipsychotic_Effect

Figure 1. Simplified signaling pathways of this compound and Clozapine.

Preclinical Efficacy

Preclinical studies with MDL 100,907, the racemic mixture containing this compound, demonstrated a profile consistent with an atypical antipsychotic. It effectively inhibited behaviors in animal models considered predictive of antipsychotic activity, such as amphetamine-induced hyperlocomotion, without inducing catalepsy, a marker for extrapyramidal side effects.[6] These studies highlighted its potent and selective 5-HT2A receptor antagonism as a potential mechanism for antipsychotic efficacy with a favorable safety profile.[6]

Clinical Efficacy: A Tale of Disparate Data

The clinical efficacy data for this compound in schizophrenia is limited and inconclusive, standing in stark contrast to the extensive evidence supporting clozapine's use.

This compound Clinical Data

The development of this compound for schizophrenia was discontinued, and as a result, large-scale, pivotal trial data is not publicly available.[7][8]

  • A positron emission tomography (PET) study in two schizophrenic patients treated with 20 mg/day of M100,907 confirmed high (>90%) 5-HT2A receptor occupancy in the frontal cortex.[9] However, the clinical outcomes were minimal, with one patient showing minimal improvement and the other minimally worsening.[9]

  • A systematic review and meta-analysis that included Volinanserin and another 5-HT2A antagonist, pimavanserin, concluded that there is insufficient data to establish the efficacy of these agents in treating schizophrenia.[10]

  • Another meta-analysis of 5-HT2A antagonists in schizophrenia did suggest a potential benefit for negative symptoms.[11][12]

Clozapine Clinical Data

Clozapine is widely recognized as the most effective antipsychotic for treatment-resistant schizophrenia (TRS), defined as a lack of response to at least two other antipsychotic medications.

  • A meta-analysis of studies on clozapine in TRS found that approximately 40.1% of patients responded to treatment.[5][13][14]

  • The same meta-analysis reported a mean reduction of 22.0 points on the Positive and Negative Syndrome Scale (PANSS) total score from baseline.[5][13][14]

  • Numerous clinical trials and meta-analyses have consistently demonstrated clozapine's superiority over other antipsychotics in improving both positive and negative symptoms in patients with TRS.[15]

Data Presentation: Efficacy Comparison

Due to the lack of direct comparative trials, the following tables present the available efficacy data for each compound separately.

Table 1: this compound Efficacy Data in Schizophrenia (Limited Data)

Study/Analysis TypePopulationInterventionPrimary Outcome Measure(s)Key Findings
PET Study[9]2 patients with schizophreniaM100,907 (20 mg/day)5-HT2A Receptor Occupancy, Clinical Ratings>90% receptor occupancy. Inconclusive clinical effect (1 minimal improvement, 1 minimal worsening).
Meta-analysis of 5-HT2A Antagonists[11]Patients with schizophreniaVarious 5-HT2A antagonists vs. placeboNegative Symptoms, Positive Symptoms, Global SymptomatologySignificant improvement in negative symptoms and global symptomatology; no significant effect on positive symptoms.
Systematic Review & Meta-analysis[10]Patients with schizophreniaVolinanserin and PimavanserinPANSS, SGI, KSS, DAI-10Insufficient data to conclude efficacy for schizophrenia.

Table 2: Clozapine Efficacy Data in Treatment-Resistant Schizophrenia

Study/Analysis TypePopulationInterventionPrimary Outcome Measure(s)Key Findings
Meta-analysis[5][13][14]Patients with TRSClozapineResponse Rate, PANSS Total Score Change40.1% response rate. Mean PANSS total score reduction of 22.0 points.
Systematic Review & IPD Meta-analysis[15]Patients with TRSClozapine vs. other second-generation antipsychoticsPANSS Total Score ChangeNo superior efficacy of clozapine found compared to other second-generation antipsychotics (small, uncertain advantage for other SGAs).
Randomized Controlled TrialPatients with TRS and Schizoaffective DisorderClozapinePANSS subscales, MADRS, CDSSGreater reduction in all PANSS subscales, MADRS, and CDSS scores with clozapine.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in key studies.

Protocol: PET Imaging of 5-HT2A Receptor Occupancy with M100,907
  • Objective: To determine the in-vivo occupancy of 5-HT2A receptors in the brain of schizophrenic patients treated with M100,907.

  • Study Design: Open-label study in two patients with schizophrenia.

  • Intervention: Oral administration of M100,907 (20 mg once daily).

  • Imaging: Positron Emission Tomography (PET) scans were performed at baseline (pre-treatment) and at steady-state (during treatment) using [¹¹C]M100,907 as the radioligand.

  • Outcome Measures: The primary outcome was the percentage of 5-HT2A receptor occupancy in the frontal cortex, calculated by comparing the binding potential of the radioligand before and during treatment. Clinical ratings were also performed weekly.

  • Reference: Talvik-Lotfi et al., 2000.[9]

Protocol: Meta-Analysis of Clozapine Efficacy in Treatment-Resistant Schizophrenia
  • Objective: To determine the response rate and magnitude of symptom improvement with clozapine in patients with treatment-resistant schizophrenia.

  • Study Design: Systematic review and meta-analysis of existing studies.

  • Data Sources: A comprehensive search of relevant databases for studies reporting on clozapine treatment in TRS.

  • Inclusion Criteria: Studies that included patients with TRS and reported on response rates or changes in symptom severity using standardized scales.

  • Outcome Measures: The primary outcomes were the proportion of patients achieving a predefined response to treatment and the mean change in scores on the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).

  • Statistical Analysis: Data from individual studies were pooled using appropriate meta-analytic techniques to calculate overall effect sizes (e.g., pooled response rate, weighted mean difference in PANSS scores).

  • Reference: Siskind et al., 2017.[5][13][14]

cluster_PET_Protocol Experimental Workflow: PET Imaging Protocol cluster_Meta_Analysis_Protocol Experimental Workflow: Meta-Analysis Protocol Patient_Recruitment Recruit Patients with Schizophrenia Baseline_PET Baseline PET Scan with [¹¹C]M100,907 Patient_Recruitment->Baseline_PET Treatment Administer M100,907 (20 mg/day) Baseline_PET->Treatment Steady_State_PET Steady-State PET Scan with [¹¹C]M100,907 Treatment->Steady_State_PET Data_Analysis Calculate Receptor Occupancy & Assess Clinical Ratings Steady_State_PET->Data_Analysis Results Determine 5-HT2A Occupancy & Clinical Effect Data_Analysis->Results Define_Question Define Research Question (Clozapine Efficacy in TRS) Literature_Search Systematic Literature Search of Databases Define_Question->Literature_Search Study_Selection Screen and Select Studies Based on Inclusion Criteria Literature_Search->Study_Selection Data_Extraction Extract Relevant Data (Response Rates, PANSS scores) Study_Selection->Data_Extraction Statistical_Synthesis Pool Data and Perform Meta-Analysis Data_Extraction->Statistical_Synthesis Conclusion Draw Conclusions on Overall Efficacy Statistical_Synthesis->Conclusion

References

A Comparative Guide to (S)-Volinanserin and Other 5-HT2A Antagonists in Sleep Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The serotonin (B10506) 2A (5-HT2A) receptor is a key target in the development of novel therapeutics for sleep disorders, particularly insomnia. Antagonism of this receptor has been shown to increase slow-wave sleep (SWS), a deep, restorative stage of sleep, without the significant side effects associated with traditional hypnotics. This guide provides an objective comparison of (S)-Volinanserin against other notable 5-HT2A antagonists that have been evaluated in sleep research, supported by experimental data.

Introduction to 5-HT2A Antagonism and Sleep

Serotonin, a key neurotransmitter in sleep-wake regulation, can promote wakefulness through its action on 5-HT2A receptors. Consequently, blocking these receptors is a rational approach to promoting sleep. The primary mechanism of action involves the suppression of wake-promoting serotonergic pathways, leading to an increase in SWS and a reduction in wakefulness after sleep onset (WASO). This guide will focus on a comparative analysis of this compound, pimavanserin, eplivanserin (B560403), mirtazapine, and trazodone.

Comparative Analysis of 5-HT2A Antagonists

This compound stands out for its high potency and selectivity for the 5-HT2A receptor. However, its clinical development for insomnia was discontinued (B1498344), and as a result, published clinical data on its effects on sleep architecture in humans are lacking[1][2]. In contrast, other agents with 5-HT2A antagonist properties have been more extensively studied in clinical settings, providing a basis for comparison.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: Receptor Binding Affinity (Ki, nM)

Compound5-HT2A5-HT2CH1α1-adrenergicDopamine D2
This compound 0.361,288>10,0001281,300
Pimavanserin 0.0870.44>300>300>300
Eplivanserin ~1~30---
Mirtazapine 6.3391.669>1,000
Trazodone 35.6224>1,000153>1,000

Lower Ki values indicate higher binding affinity. Data compiled from multiple sources.

Table 2: Pharmacokinetic Profiles

CompoundTmax (hours)Half-life (hours)
This compound --
Pimavanserin ~657 (parent), 200 (active metabolite)[3][4][5]
Eplivanserin -6-8
Mirtazapine ~2[6][7]20-40[6][8]
Trazodone ~1[9]5-9 (terminal)[9]

Tmax: Time to maximum plasma concentration. Half-life: Elimination half-life. Data for this compound and Eplivanserin are limited due to discontinued development.

Table 3: Effects on Sleep Architecture (from Polysomnography Studies)

CompoundKey Findings
This compound Preclinical studies suggest an increase in SWS; however, no published human clinical data on sleep effects are available[1][2]. Was under investigation in a clinical trial for sleep maintenance insomnia (NCT00464243)[10].
Pimavanserin Significantly increases SWS and decreases the number of awakenings in healthy adults[11][12]. Improved nighttime sleep in patients with Parkinson's disease psychosis[13].
Eplivanserin A 1mg dose significantly increased SWS by approximately 61 minutes and decreased Stage 2 sleep in healthy volunteers[1]. A 5mg dose reduced WASO in patients with primary insomnia[14].
Mirtazapine Increases SWS time and sleep efficiency, while decreasing the number and duration of awakenings[15][16].
Trazodone Increases total sleep time by about 40 minutes and significantly increases N3 (slow-wave) sleep, while decreasing the time to fall asleep by approximately 19 minutes[17]. It also reduces the number of awakenings and WASO[17][18].

Experimental Protocols

Radioligand Binding Assay (General Protocol)

A common method to determine the binding affinity of a compound to a specific receptor is the radioligand binding assay.

  • Membrane Preparation: Membranes from cells expressing the target receptor (e.g., HEK293 cells with recombinant human 5-HT2A receptors) or from brain tissue (e.g., rat frontal cortex) are prepared[18][19].

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled competitor drug (e.g., this compound)[14][18][19].

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters[19].

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter[19].

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation[20].

Polysomnography (PSG) in Insomnia Clinical Trials (General Protocol)

Polysomnography is the gold standard for objectively measuring sleep and its architecture.

  • Patient Preparation: Electrodes are attached to the scalp (for electroencephalogram - EEG), the outer corners of the eyes (for electrooculogram - EOG), and the chin (for electromyogram - EMG) according to the international 10-20 system[3]. Respiratory effort, airflow, oxygen saturation, and limb movements are also monitored[21].

  • Recording: The patient sleeps in a laboratory setting while physiological data are continuously recorded throughout the night[21]. An adaptation night is often included to acclimate the patient to the sleep lab environment[15].

  • Scoring: The recorded data are divided into 30-second epochs and scored by a trained technologist according to standardized criteria, such as those from the American Academy of Sleep Medicine (AASM)[22]. Sleep is staged into Wake, N1, N2, N3 (SWS), and REM.

  • Primary Endpoints: Key parameters for insomnia trials often include Wake After Sleep Onset (WASO), Latency to Persistent Sleep (LPS), Total Sleep Time (TST), and Sleep Efficiency (SE)[12]. Changes in the percentage of time spent in each sleep stage are also analyzed.

Mandatory Visualizations

5-HT2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin Receptor 5-HT2A Receptor Serotonin->Receptor Agonist Binding Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Antagonist This compound & Other Antagonists Antagonist->Receptor Blocks

5-HT2A Receptor Gq-coupled Signaling Pathway
Experimental Workflow for Evaluating 5-HT2A Antagonists

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation cluster_methods Key Methodologies Binding Receptor Binding Assays (Determine Ki) Animal Animal Sleep Studies (Rodent EEG/EMG) Binding->Animal Phase1 Phase I Trials (Safety & PK in Healthy Volunteers) Animal->Phase1 Phase2 Phase II Trials (Dose-ranging & Efficacy in Patients) Phase1->Phase2 PK_assays Pharmacokinetic Assays Phase1->PK_assays Phase3 Phase III Trials (Pivotal Efficacy & Safety) Phase2->Phase3 PSG Polysomnography (PSG) Phase2->PSG Phase3->PSG

Drug Development Workflow for Sleep Therapeutics
Logical Relationship: 5-HT2A Antagonism and Improved Sleep

G Antagonism 5-HT2A Receptor Antagonism Serotonin_Block Blockade of Wake-Promoting Serotonergic Signals Antagonism->Serotonin_Block SWS_Increase Increase in Slow-Wave Sleep (SWS) Serotonin_Block->SWS_Increase WASO_Decrease Decrease in Wake After Sleep Onset (WASO) Serotonin_Block->WASO_Decrease Sleep_Quality Improved Sleep Consolidation & Restorative Sleep SWS_Increase->Sleep_Quality WASO_Decrease->Sleep_Quality

References

The Rationale for Selectivity: A Comparative Guide to (S)-Volinanserin and Less Selective 5-HT2A Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the serotonin (B10506) 2A (5-HT2A) receptor is a pivotal target for therapeutic intervention in a range of central nervous system (CNS) disorders, including psychosis, schizophrenia, and sleep disturbances. The development of antagonists for this receptor has evolved from less selective compounds to highly specific agents. This guide provides a detailed comparison of (S)-Volinanserin, a highly selective 5-HT2A antagonist, with less selective antagonists such as ketanserin (B1673593), ritanserin (B1680649), and pimavanserin (B1677881). We present supporting experimental data to elucidate the rationale for choosing a more selective antagonist in research and drug development.

The Importance of Selectivity in 5-HT2A Receptor Antagonism

The rationale for pursuing highly selective 5-HT2A antagonists lies in the desire to minimize off-target effects and thereby reduce the potential for adverse events. Many early-generation antipsychotics and other CNS-active drugs interact with a variety of receptors, including other serotonin receptor subtypes (e.g., 5-HT2C), dopamine (B1211576) receptors (e.g., D2), adrenergic receptors (e.g., α1), and histamine (B1213489) receptors (e.g., H1). While some of these interactions may contribute to the therapeutic profile of a drug, they are also frequently associated with undesirable side effects such as motor impairments (extrapyramidal symptoms), sedation, weight gain, and cardiovascular effects.

This compound (also known as MDL 100,907) was specifically designed to exhibit high affinity and selectivity for the 5-HT2A receptor, with significantly lower affinity for other neurotransmitter receptors.[1][2] This high selectivity allows for a more precise pharmacological tool to investigate the specific roles of the 5-HT2A receptor in physiological and pathological processes, and potentially offers a therapeutic agent with a cleaner side-effect profile.

Comparative Binding Affinity Profiles

The binding affinity of a compound for its target receptor and various off-target receptors is a critical determinant of its selectivity. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values for this compound and several less selective antagonists at the 5-HT2A receptor and a panel of common off-target receptors. The data is compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database, providing a standardized basis for comparison.[3][4]

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)α1A (Ki, nM)D2 (Ki, nM)H1 (Ki, nM)
This compound 0.5 113>10,000>10,0001,100
Ketanserin 1.3 482.526011
Ritanserin 0.5 1.86222047
Pimavanserin 0.087 0.44 >10,000>10,000>10,000

As the data illustrates, this compound demonstrates exceptional selectivity for the 5-HT2A receptor. Its affinity for the 5-HT2C receptor is more than 200-fold lower, and it has negligible affinity for the α1A-adrenergic, D2-dopaminergic, and H1-histaminergic receptors. In contrast, ketanserin and ritanserin exhibit high affinity for not only the 5-HT2A receptor but also for the 5-HT2C and α1A-adrenergic receptors.[2] Pimavanserin also shows high affinity for the 5-HT2A receptor and, to a lesser extent, the 5-HT2C receptor, but is highly selective over adrenergic, dopaminergic, and histaminergic receptors.[5][6]

Functional Consequences of Selectivity

The differences in binding profiles translate to distinct functional consequences. The off-target activities of less selective antagonists can confound the interpretation of experimental results and contribute to a broader range of physiological effects. For instance, the α1-adrenergic antagonism of ketanserin can lead to cardiovascular side effects like hypotension.[7] The potent 5-HT2C antagonism of ritanserin may influence mood and appetite, in addition to its 5-HT2A-mediated effects.[8]

In preclinical studies, the high selectivity of this compound allows for a more direct attribution of its observed effects to the blockade of 5-HT2A receptors. For example, in rodent models, this compound is a potent antagonist of hallucinogenic-like behaviors induced by 5-HT2A agonists, such as the head-twitch response.[9] This makes it an invaluable tool for dissecting the specific contribution of 5-HT2A receptor activation to complex behaviors.

Experimental Protocols

To provide a practical context for the data presented, we outline the methodologies for two key types of experiments used to characterize these antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [3H]ketanserin).[10][11]

  • Test compounds (this compound, ketanserin, etc.) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Protocol:

  • Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.[12]

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Inositol (B14025) Phosphate (B84403) Accumulation Assay

This is a functional assay that measures the ability of an antagonist to block the downstream signaling of the 5-HT2A receptor.

Objective: To quantify the inhibition of 5-HT-induced inositol phosphate (IP) accumulation by a test compound.

Materials:

  • Intact cells expressing the human 5-HT2A receptor.

  • [3H]myo-inositol.

  • Serotonin (5-HT) or another 5-HT2A agonist.

  • Test compounds (this compound, ketanserin, etc.) at various concentrations.

  • Lithium chloride (LiCl) solution (to inhibit IP degradation).

  • Dowex anion-exchange resin.

  • Scintillation counter.

Protocol:

  • Cell Labeling: Incubate the cells with [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Pre-incubate the labeled cells with the test compound at various concentrations for a specified time.

  • Stimulation: Add LiCl followed by a fixed concentration of 5-HT to stimulate the 5-HT2A receptors. Incubate for a defined period (e.g., 30-60 minutes).[13][14]

  • Extraction: Stop the reaction and extract the inositol phosphates from the cells.

  • Purification: Separate the [3H]inositol phosphates from other radioactive components using anion-exchange chromatography.

  • Scintillation Counting: Measure the radioactivity of the eluted [3H]inositol phosphates.

  • Data Analysis: Determine the concentration of the antagonist that produces 50% inhibition of the 5-HT-stimulated IP accumulation (IC50).

Signaling Pathways and Experimental Workflows

To visualize the mechanisms discussed, the following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for antagonist characterization.

G 5-HT2A Receptor Signaling Pathway Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Binds & Activates Volinanserin This compound Volinanserin->Receptor Binds & Blocks Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.

G Antagonist Characterization Workflow Start Start: Compound of Interest BindingAssay Radioligand Binding Assay (Determine Ki) Start->BindingAssay FunctionalAssay Functional Assay (e.g., IP Accumulation) Start->FunctionalAssay Selectivity Assess Selectivity (Compare Ki at multiple receptors) BindingAssay->Selectivity Potency Determine Functional Potency (e.g., IC50, pA2) FunctionalAssay->Potency InVivo In Vivo Studies (e.g., Behavioral Models) Selectivity->InVivo Potency->InVivo Conclusion Conclusion: Characterize Pharmacological Profile InVivo->Conclusion

Caption: A generalized workflow for the in vitro and in vivo characterization of a novel 5-HT2A receptor antagonist.

Conclusion

The choice of a 5-HT2A receptor antagonist in a research or drug development setting has significant implications for the interpretability of results and the potential for translatability. While less selective antagonists like ketanserin and ritanserin have been valuable historical tools, their off-target activities can introduce confounding variables. This compound, with its superior selectivity for the 5-HT2A receptor, offers a more precise tool to probe the functions of this receptor system. For therapeutic applications, a highly selective antagonist has the potential to provide targeted efficacy with a more favorable safety and tolerability profile, thereby offering a significant advantage in the development of novel treatments for CNS disorders. The data presented in this guide underscores the rationale for prioritizing selectivity in the design and selection of 5-HT2A receptor antagonists.

References

A Comparative Guide to Confirming CNS Target Engagement of (S)-Volinanserin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor, a key target in the development of therapeutics for a range of central nervous system (CNS) disorders. Demonstrating that a drug candidate effectively engages its intended target in the brain is a critical step in the drug development pipeline. This guide provides a comparative overview of established and emerging techniques for confirming the target engagement of this compound in the CNS, supported by experimental data and detailed protocols.

Direct Target Engagement Techniques

Direct methods provide a quantitative measure of the physical interaction between this compound and the 5-HT2A receptor in the CNS.

Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of receptor occupancy. This is achieved by administering a radiolabeled ligand that binds to the target receptor and measuring its displacement by the drug candidate. For the 5-HT2A receptor, radiolabeled versions of selective antagonists, such as [11C]MDL 100,907, are utilized.[1][2][3]

Quantitative Data Summary: 5-HT2A Receptor Occupancy with this compound (MDL 100,907) in Humans

Oral Dose of this compoundMean 5-HT2A Receptor Occupancy in Frontal CortexTime Post-Dose (hours)Radiotracer UsedReference
10 mg70-90%8[11C]NMSP[4]
10 mg~70% (decreased by ~20% from 8h)24[11C]NMSP[4]
20 mg70-90%8[11C]NMSP[4]
20 mg70-90%24[11C]NMSP[4]
6 mg~90%Not Specified[11C]NMSP[5]
20 mg>90%Steady State[11C]MDL 100,907[6]

Experimental Protocol: PET Imaging with [11C]MDL 100,907 in Humans [1][7]

  • Subject Preparation: Healthy volunteers or patients undergo a baseline PET scan following a medical history, physical examination, and brain MRI. Subjects should be free of any medication that could interfere with the 5-HT2A system.

  • Radiotracer Synthesis: [11C]MDL 100,907 is synthesized by the methylation of its precursor, MDL 105,725, using [11C]methyl iodide.

  • PET Scan Acquisition:

    • An intravenous bolus of [11C]MDL 100,907 (typically 300-360 MBq) is administered.

    • Dynamic 3D PET scans are acquired over a period of 90-120 minutes.

    • Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma, which serves as the input function for kinetic modeling.

  • Data Analysis:

    • The PET data is reconstructed and co-registered with the subject's MRI.

    • Time-activity curves are generated for various brain regions of interest (e.g., frontal cortex, cerebellum).

    • A two-tissue compartment model is often used to analyze the kinetic data and calculate the binding potential (BP_ND), which is proportional to the density of available receptors.

    • For receptor occupancy studies, a baseline scan is performed without the drug, followed by a second scan after administration of this compound. The percentage of receptor occupancy is calculated as the percentage reduction in BP_ND between the baseline and post-drug scans. The cerebellum is often used as a reference region due to its low density of 5-HT2A receptors.

In Vivo and Ex Vivo Receptor Occupancy Assays

These preclinical techniques involve administering the drug candidate to animals, followed by either in vivo displacement of a radiolabeled tracer or ex vivo measurement of receptor binding in dissected brain tissue.

Quantitative Data Summary: 5-HT2A Receptor Occupancy of 5-HT2A Antagonists in Rats

CompoundED50 (mg/kg, i.p.) for 5-HT2A Receptor OccupancyRadiotracer UsedReference
This compound (MDL 100,907)0.100[3H]M100907[8]
Ketanserin0.316[3H]M100907[8]
Risperidone0.051[3H]M100907[8]
Olanzapine0.144[3H]M100907[8]

Experimental Protocol: Ex Vivo Receptor Occupancy Assay in Rats

  • Animal Dosing: Rats are administered various doses of this compound or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Tissue Collection: At a predetermined time point after dosing, animals are euthanized, and their brains are rapidly removed and frozen.

  • Cryosectioning: The frozen brains are sectioned into thin slices (e.g., 20 µm) using a cryostat.

  • Radioligand Incubation: The brain sections are incubated with a solution containing a radiolabeled 5-HT2A receptor ligand (e.g., [3H]ketanserin or [3H]MDL 100,907).

  • Washing and Drying: The sections are washed to remove unbound radioligand and then dried.

  • Autoradiography: The dried sections are exposed to a phosphor imaging plate or autoradiographic film to visualize and quantify the amount of radioligand binding.

  • Data Analysis: The density of radioligand binding in specific brain regions is measured. The percentage of receptor occupancy for each dose of this compound is calculated by comparing the binding in the drug-treated animals to that in the vehicle-treated animals. An ED50 value, the dose at which 50% of the receptors are occupied, can then be determined.

Indirect Target Engagement Techniques

Indirect methods assess the downstream functional consequences of 5-HT2A receptor blockade by this compound.

Quantitative Electroencephalography (qEEG)

Quantitative electroencephalography (qEEG) measures the electrical activity of the brain. Blockade of 5-HT2A receptors is known to increase slow-wave sleep (SWS) and enhance low-frequency (delta) power in the EEG.

Quantitative Data Summary: Effect of 5-HT2A Antagonists on Slow Wave Sleep

CompoundDoseChange in Slow Wave Sleep (SWS)SpeciesReference
Ritanserin (B1680649)5 mg51.4% increaseHumans[9]
Ketanserin20 mg17.2% increaseHumans[9]
Ketanserin40 mg24.4% increaseHumans[9]
SeganserinNot specifiedIncrease in SWS and delta/theta powerHumans[10][11]
MDL 100,9070.3, 1.0, 3.0 mg/kgIncreased non-REM sleep and delta powerRats[12]
Ritanserin0.3 mg/kgIncrease in deep slow wave sleepRats[13]

Experimental Protocol: Quantitative EEG in Humans

  • Subject Instrumentation: Subjects are fitted with an EEG cap containing multiple electrodes placed according to the international 10-20 system.

  • Baseline Recording: A baseline EEG is recorded for a specified period, often during both wakefulness and sleep.

  • Drug Administration: Subjects are administered a single dose of this compound or placebo in a double-blind, crossover design.

  • Post-Dose Recording: EEG is recorded continuously for several hours after drug administration, typically including a full sleep cycle.

  • Data Analysis: The EEG data is visually scored for sleep stages and subjected to spectral analysis to determine the power in different frequency bands (e.g., delta, theta, alpha, beta). Changes in the duration of SWS and the power of the delta frequency band after this compound administration compared to placebo are the primary endpoints.

Cerebrospinal Fluid (CSF) Biomarkers

Measurement of neurotransmitter metabolites in the cerebrospinal fluid (CSF) can provide an indirect indication of changes in neuronal activity. Blockade of 5-HT2A receptors could potentially alter serotonin turnover, which might be reflected in the levels of its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

Principle and Limitations:

The rationale for using CSF 5-HIAA as a biomarker for 5-HT2A receptor engagement is that by blocking a key serotonin receptor, the feedback mechanisms regulating serotonin synthesis and release may be altered, leading to a change in 5-HIAA levels. However, this is an indirect measure and can be influenced by numerous other factors, including the activity of other serotonin receptors and transporters.[14][15][16] To date, there is limited direct evidence demonstrating a consistent and dose-dependent change in CSF 5-HIAA following selective 5-HT2A antagonism.[17] Therefore, while theoretically plausible, its utility as a primary method for confirming target engagement of this compound is not as well-established as PET or receptor occupancy assays.

Experimental Protocol: CSF Biomarker Analysis

  • Lumbar Puncture: A baseline CSF sample is collected from subjects via lumbar puncture.

  • Drug Administration: Subjects are treated with this compound for a specified duration.

  • Follow-up Lumbar Puncture: A second CSF sample is collected after the treatment period.

  • Sample Analysis: The CSF samples are analyzed for 5-HIAA concentrations using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Changes in 5-HIAA levels from baseline to post-treatment are evaluated.

Comparison of Techniques

TechniqueTypeInvasivenessQuantitativenessTranslatability to HumansKey AdvantagesKey Disadvantages
PET Imaging DirectMinimally InvasiveHighHighNon-invasive, provides spatial distribution of receptor occupancy in the living brain.High cost, requires specialized facilities and radiochemistry.
Receptor Occupancy Assays DirectHighly Invasive (preclinical)HighModerateHigh throughput, provides direct measure of receptor binding.Preclinical only, does not provide spatial information in the same way as PET.
Quantitative EEG IndirectNon-InvasiveModerateHighNon-invasive, relatively low cost, provides functional readout of drug effect.Indirect measure of target engagement, can be influenced by off-target effects.
CSF Biomarkers IndirectInvasiveModerateHighCan provide information on neurotransmitter turnover.Indirect and potentially confounded measure of target engagement, invasive procedure.

Visualizations

G 5-HT2A Receptor Signaling Pathway S_Volinanserin This compound HTR2A 5-HT2A Receptor S_Volinanserin->HTR2A Antagonist Gq11 Gq/11 Protein HTR2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of the 5-HT2A receptor and the antagonistic action of this compound.

G PET Receptor Occupancy Workflow cluster_baseline Baseline cluster_postdrug Post-Drug Baseline_PET Baseline PET Scan with [11C]MDL 100,907 Baseline_BP Calculate Baseline Binding Potential (BP_ND) Baseline_PET->Baseline_BP Calculate_Occ Calculate % Receptor Occupancy Baseline_BP->Calculate_Occ Drug_Admin Administer This compound Postdrug_PET Post-Drug PET Scan with [11C]MDL 100,907 Drug_Admin->Postdrug_PET Postdrug_BP Calculate Post-Drug Binding Potential (BP_ND) Postdrug_PET->Postdrug_BP Postdrug_BP->Calculate_Occ

Caption: Workflow for determining 5-HT2A receptor occupancy using PET imaging.

Conclusion

Confirming target engagement of this compound in the CNS can be achieved through a variety of techniques, each with its own set of advantages and limitations. PET imaging stands out as the gold standard for non-invasively quantifying receptor occupancy in humans, providing robust and translatable data. Preclinical in vivo and ex vivo receptor occupancy assays are invaluable for early-stage drug development, offering high-throughput and quantitative assessment of target binding. Indirect methods such as qEEG can provide valuable functional evidence of target engagement, while the utility of CSF biomarkers like 5-HIAA requires further validation for this specific application. The choice of technique will depend on the stage of drug development, the specific research question, and the available resources. A multi-modal approach, combining direct and indirect measures, will ultimately provide the most comprehensive understanding of this compound's engagement with the 5-HT2A receptor in the CNS.

References

Safety Operating Guide

Proper Disposal of (S)-Volinanserin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Volinanserin, a potent and selective 5-HT2A receptor antagonist used in research, requires careful handling and disposal due to its potential hazards. [1][2] This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical and is very toxic to aquatic life.[3] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) and adhere to the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4] Handle in a well-ventilated area, preferably in a chemical fume hood. Do not eat, drink, or smoke when using this product.[4]

  • Emergency Procedures:

    • In case of skin contact: Wash with plenty of soap and water.[4]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4]

    • If swallowed: Rinse mouth.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Name αR-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol
Synonyms MDL 100907, M100907
Molecular Formula C₂₂H₂₈FNO₃
Molecular Weight 373.5 g/mol
Appearance Crystalline solid
Solubility Soluble in ethanol, DMSO, and dimethyl formamide (B127407) (DMF). Sparingly soluble in aqueous buffers.[1]
Storage Store at -20°C.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, regional, and national regulations for hazardous chemical waste.[3][4] The following procedure provides a general framework for its safe disposal.

Step 1: Waste Identification and Segregation

  • Pure this compound: Unused or expired pure this compound should be treated as hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, empty vials, and bench paper, should also be considered hazardous waste.

  • Solutions: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container. Do not mix with other incompatible waste streams.

Step 2: Waste Collection and Storage

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Irritant," "Aquatic Hazard").

  • Storage: Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal. Contact them to schedule a pickup.

  • Waste Manifest: Ensure that all required waste manifest forms are completed accurately.

  • Professional Disposal Service: The EHS department will arrange for a licensed hazardous waste disposal company to transport and dispose of the waste, typically through high-temperature incineration.[5]

Important Considerations:

  • Do NOT dispose of this compound down the drain. Its high toxicity to aquatic life poses a significant environmental risk.[3]

  • Do NOT dispose of this compound in the regular trash.

  • Empty Containers: "Empty" containers that held pure this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

  • Collection: Collect the spilled material and absorbent into a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent. Collect all decontamination materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Storage cluster_2 Disposal Arrangement cluster_3 Final Disposal cluster_4 Prohibited Actions start Generate this compound Waste (Pure compound, solutions, contaminated materials) waste_type Identify Waste Type start->waste_type collect_solid Collect in Labeled Hazardous Waste Container (Solid Waste) waste_type->collect_solid Solid collect_liquid Collect in Labeled Hazardous Waste Container (Liquid Waste) waste_type->collect_liquid Liquid storage Store in Secure Secondary Containment Area collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup incineration Professional Disposal via Incineration pickup->incineration documentation Complete Waste Manifest & Retain Records incineration->documentation no_drain Do NOT Dispose Down Drain no_trash Do NOT Dispose in Regular Trash

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling (S)-Volinanserin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-Volinanserin

**this compound, also known as MDL 100907, is a potent and selective 5-HT2A receptor antagonist used in research.[1][2] Due to its chemical nature and biological activity, adherence to strict safety protocols is essential to protect laboratory personnel and the environment. This guide provides detailed procedures for the safe handling, storage, and disposal of this compound.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Harmful if swallowed.[3]

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[3]

  • Very toxic to aquatic life.[4]

It is crucial to consider this material hazardous until more comprehensive information is available.[1] All chemicals may pose unknown hazards and should be handled with caution.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.

Task Engineering Control Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Handling Solid (Weighing, Aliquoting) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety glasses with side shields or safety gogglesDisposable gown or dedicated lab coatN95/FFP2-rated mask if not in a ventilated enclosure
Preparing Solutions Chemical Fume HoodNitrile or Neoprene GlovesSafety goggles or face shield if splash potential existsDisposable gown or dedicated lab coatNot required if in a fume hood
Administering to Animals Ventilated Cage Changing Station (if applicable)Nitrile or Neoprene GlovesSafety glasses with side shieldsDisposable gown or dedicated lab coatAs required by institutional animal care protocols
General Laboratory Use Well-ventilated areaNitrile or Neoprene GlovesSafety glassesStandard lab coatNot generally required

Personnel must wear appropriate PPE to prevent inhalation and contact with eyes and skin.[3][5]

Quantitative Data Summary

Proper storage and solution preparation are vital for experimental integrity and safety.

Parameter Value Notes
Storage Temperature -20°CFor long-term stability (≥4 years) as a crystalline solid.[1]
Stock Solution Storage -80°C (1 year) or -20°C (6 months)When dissolved in DMSO.[6]
Aqueous Solution Stability ≤ 1 dayAqueous solutions are not recommended for storage beyond one day.[1]
Solubility in Organic Solvents Ethanol: ~20 mg/mlDMSO: ~15 mg/mlDMF: ~25 mg/mlThe solvent of choice should be purged with an inert gas.[1]
Solubility in Aqueous Buffers Sparingly solubleFor maximum solubility, first dissolve in DMF and then dilute with the aqueous buffer.[1]
Example Aqueous Solubility ~0.5 mg/mlIn a 1:1 solution of DMF:PBS (pH 7.2).[1]

Standard Operating Procedures

Follow these step-by-step protocols for handling this compound.

Engineering Controls
  • Primary Control: Always handle the solid form and prepare stock solutions of this compound inside a certified chemical fume hood to avoid dust and aerosol formation.[3]

  • Ventilation: Ensure the laboratory is well-ventilated.[3]

Handling the Solid Compound
  • Preparation: Don all required PPE as specified in the table above.

  • Weighing: If possible, use a ventilated balance enclosure. If not available, weigh the compound within a chemical fume hood.

  • Aliquotting: Minimize the creation of dust. Use appropriate tools (e.g., anti-static spatulas) to handle the powder.

  • Cleanup: After handling, decontaminate the work surface by scrubbing with alcohol.[3] Wash hands thoroughly after completing the task.[1][3]

Preparing Stock Solutions
  • Preparation: Work within a chemical fume hood and wear appropriate PPE for handling liquids.

  • Solvent Selection: Choose an appropriate organic solvent such as DMSO, DMF, or ethanol.[1] Purge the solvent with an inert gas before use.[1]

  • Dissolution: Add the solvent to the vial containing the pre-weighed this compound solid. Cap the vial securely and mix by vortexing or sonication until fully dissolved.

  • Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C for long-term stability.[6]

Spill Management
  • Evacuation: Evacuate personnel from the immediate spill area.[3]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage. Keep the material away from drains or water courses.[3]

  • Cleanup (Solid Spill): Carefully sweep or vacuum the solid material, avoiding dust generation. Place into a sealed container for disposal.

  • Cleanup (Liquid Spill): Absorb the solution with an inert, liquid-binding material (e.g., diatomite, universal binders).[3] Place the contaminated material into a sealed container for disposal.

  • Decontamination: Decontaminate the spill surface by scrubbing with alcohol.[3] Dispose of all contaminated materials as hazardous waste.

Disposal Plan

This compound is very toxic to aquatic life and must be disposed of as hazardous chemical waste.[4] Do not release it into the environment.[4]

  • Waste Collection: Collect all waste materials (unused compound, empty containers, contaminated PPE, and spill cleanup materials) in a clearly labeled, sealed container.

  • Labeling: Label the waste container as "Hazardous Chemical Waste" and list "this compound" as a primary component.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This may involve contacting the Environmental Health and Safety (EHS) office for pickup.

  • Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[7][8] While some medicines can be flushed, this should only be done if specifically instructed, which is not the case here.[7][9] Community drug take-back programs are a good option for unused medicines but may not be suitable for pure research chemicals.[7]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for the safe handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_use Experimental Use & Cleanup cluster_disposal Waste & Disposal start Start: Handling this compound ppe 1. Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe eng_control 2. Use Engineering Controls (Fume Hood / Ventilated Enclosure) ppe->eng_control weigh_solid 3a. Handle Solid Form eng_control->weigh_solid for solids prep_solution 3b. Prepare Solution eng_control->prep_solution for solutions spill Spill Occurs eng_control->spill experiment 4. Perform Experiment weigh_solid->experiment prep_solution->experiment cleanup 5. Decontaminate Work Area (e.g., with alcohol) experiment->cleanup experiment->spill wash 6. Wash Hands Thoroughly cleanup->wash waste 7. Collect All Waste (Chemical & Contaminated Materials) wash->waste spill->cleanup No spill_protocol Execute Spill Protocol spill->spill_protocol Yes spill_protocol->waste dispose 8. Dispose as Hazardous Waste (Follow Institutional EHS Protocol) waste->dispose end End dispose->end

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Volinanserin
Reactant of Route 2
Reactant of Route 2
(S)-Volinanserin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。